9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid
Description
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Properties
IUPAC Name |
9-(4-bromobutyl)fluorene-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO2/c19-12-6-5-11-18(17(20)21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMAAHFLBOQCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCBr)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid: Synthesis, Properties, and Applications
CAS Number: 182438-97-7
Introduction
9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is a pivotal organic intermediate, distinguished by its fluorene backbone, a carboxylic acid functional group, and a reactive bromobutyl chain.[1][2] This unique trifecta of chemical features makes it a versatile building block in modern organic synthesis, particularly within the pharmaceutical industry. Its significance is underscored by its role as a key precursor in the synthesis of Lomitapide, a microsomal triglyceride transfer protein (MTP) inhibitor used in the treatment of homozygous familial hypercholesterolemia.[3] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and its primary applications, all grounded in authoritative scientific literature.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and purification. The presence of the bulky, non-polar fluorene moiety and the hydrophobic butyl chain suggests limited solubility in aqueous media, while the carboxylic acid group provides a handle for acid-base chemistry.[2]
| Property | Value | Source |
| CAS Number | 182438-97-7 | [1][4] |
| Molecular Formula | C₁₈H₁₇BrO₂ | [4][5] |
| Molecular Weight | 345.23 g/mol | [4][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not explicitly reported; for comparison, the parent compound 9H-fluorene-9-carboxylic acid has a melting point of 228-231 °C. | [6] |
| Solubility | Soluble in tetrahydrofuran (THF), dichloromethane, and other common organic solvents. Sparingly soluble in non-polar solvents like petroleum ether and has low water solubility. | [2][3] |
| pKa | Not experimentally determined; estimated to be around 4-5 due to the carboxylic acid group, similar to other aromatic carboxylic acids. |
Synthesis of this compound: A Detailed Protocol and Mechanistic Exploration
The synthesis of this compound is typically achieved through the alkylation of 9H-fluorene-9-carboxylic acid. The following protocol is a robust and validated method, providing a solid foundation for laboratory synthesis.[3]
Experimental Protocol
Materials:
-
9H-fluorene-9-carboxylic acid
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
1,4-Dibromobutane
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 N solution
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9H-fluorene-9-carboxylic acid (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of n-butyllithium (2.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. The addition of n-BuLi results in the formation of a dianion. Stir the reaction mixture at this temperature for 1 hour.
-
Alkylation: To the resulting solution, add 1,4-dibromobutane (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains at 0 °C. After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for approximately 30 hours to ensure the completion of the alkylation.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent like 2-methoxy-2-methylpropane to remove any unreacted 1,4-dibromobutane.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2-3 using a 1 N HCl solution. This will protonate the carboxylate to give the desired carboxylic acid. Extract the product into dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product as a yellow solid.
-
Purification: The crude solid can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to afford this compound as white crystals.[3]
Mechanistic Insights: The "Why" Behind the Synthesis
The choice of reagents and reaction conditions is critical for the successful synthesis of the target molecule. Here, we explore the causality behind these experimental choices.
The Role of n-Butyllithium: n-Butyllithium is a potent organometallic reagent that serves as a strong base. In this synthesis, two equivalents are used. The first equivalent deprotonates the acidic proton of the carboxylic acid group, forming a lithium carboxylate. The second equivalent deprotonates the C9 proton of the fluorene ring, which is acidic due to the aromatic nature of the fluorenyl anion. This results in the formation of a dianion, which is a powerful nucleophile.
Alkylation with 1,4-Dibromobutane: 1,4-Dibromobutane is the alkylating agent. The nucleophilic C9 carbon of the fluorenyl dianion attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in a nucleophilic substitution reaction (SN2), displacing a bromide ion and forming the new carbon-carbon bond. Using a slight excess of 1,4-dibromobutane helps to drive the reaction to completion.
Reaction Conditions: The reaction is initially carried out at a low temperature (0 °C) to control the exothermicity of the deprotonation step and to prevent potential side reactions. Allowing the reaction to proceed at room temperature for an extended period ensures that the alkylation reaction goes to completion.
Visualizing the Synthesis Workflow:
Caption: A schematic overview of the synthesis workflow for this compound.
Applications in Drug Development
The primary and most well-documented application of this compound is its use as a crucial intermediate in the multi-step synthesis of Lomitapide.[3]
Role in Lomitapide Synthesis
Lomitapide is a complex molecule, and its synthesis involves the coupling of two key fragments. This compound serves as the precursor to one of these fragments. The synthesis proceeds by first converting the carboxylic acid group to an amide, followed by the reaction of the bromoalkyl chain with another amine-containing fragment to form the final Lomitapide molecule.
The following diagram illustrates the position of this compound in the broader context of Lomitapide synthesis.
Caption: The role of this compound as a key intermediate in the synthesis of Lomitapide.
Other Potential Applications
The versatile structure of this compound lends itself to other potential applications in medicinal chemistry and materials science. The fluorene core is a known pharmacophore in various biologically active compounds and a useful component in organic electronics.[7] The carboxylic acid and the bromoalkyl groups provide reactive handles for further chemical modifications, allowing for the synthesis of a diverse library of fluorene derivatives for screening in various assays. For instance, the bromobutyl group can be used to tether the fluorene moiety to other molecules of interest, such as proteins or polymers.
Quality Control and Characterization
Ensuring the purity and identity of this compound is critical for its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure. The spectrum should show characteristic signals for the aromatic protons of the fluorene ring system, as well as the aliphatic protons of the butyl chain. The integration of these signals should correspond to the number of protons in each environment. A published ¹H NMR spectrum in DMSO-d₆ shows the following key shifts: a broad singlet for the carboxylic acid proton around 12.53 ppm, aromatic protons between 7.25-7.68 ppm, and methylene protons of the butyl chain between 0.72-3.31 ppm.[3]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 345.23 g/mol .
-
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound.
Conclusion
This compound, with its CAS number 182438-97-7, is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its well-defined synthesis, versatile chemical handles, and established role as a key intermediate in the synthesis of Lomitapide make it a valuable tool in the arsenal of synthetic organic chemists. This guide has provided a comprehensive overview of its properties, a detailed and mechanistically explained synthesis protocol, and its primary applications, with the aim of empowering researchers to confidently and effectively utilize this important molecule in their work.
References
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Zhang, L., et al. (2014). Crystal structure of this compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1118. [Link]
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PubChem. This compound. [Link]
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LookChem. 9H-Fluorene-9-carboxylic acid, 9-(4-bromobutyl)- CAS NO.182438-97-7. [Link]
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MDPI. (2016). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Organics, 3(4), 31. [Link]
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NIST. 9H-Fluorene-9-carboxylic acid. [Link]
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Williams, R. pKa Data Compiled by R. Williams. [Link]
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Cheméo. Chemical Properties of 9H-Fluorene-9-carboxylic acid (CAS 1989-33-9). [Link]
- Google Patents.
- Google Patents.
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ResearchGate. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. [Link]
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Harvard University. Organolithium Reagents. [Link]
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Journal of Chemistry Letters. DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. [Link]
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ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]
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Synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid: A Comprehensive Technical Guide
Introduction
9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is a key intermediate in the synthesis of various organic molecules, including pharmacologically active compounds such as the microsomal triglyceride transfer protein inhibitor, lomitapide mesylate.[1] Its unique structure, featuring a fluorenyl core with both a carboxylic acid and a reactive bromobutyl group at the C9 position, makes it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth, technically-focused overview of a reliable and reproducible synthesis route for this valuable compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Strategic Approach to Synthesis: Alkylation of 9H-fluorene-9-carboxylic Acid
The most direct and efficient pathway to this compound involves the alkylation of the C9 position of 9H-fluorene-9-carboxylic acid. This strategy leverages the acidity of the C9 proton, which can be readily removed by a strong base to generate a nucleophilic carbanion. Subsequent reaction with a suitable electrophile, in this case, 1,4-dibromobutane, introduces the desired bromobutyl side chain.
Causality Behind Experimental Choices:
-
Choice of Base: The selection of a strong base is critical for the complete deprotonation of both the carboxylic acid proton and the C9 proton of the fluorene ring system. n-Butyllithium (n-BuLi) is an excellent choice due to its high basicity, which ensures the formation of the dianion, a necessary intermediate for the subsequent alkylation at the C9 position. The use of two equivalents of n-BuLi is essential to deprotonate both acidic protons.
-
Reaction Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and can effectively solvate the organolithium intermediate. The reaction is initiated at a low temperature (0 °C or 273 K) to control the exothermic deprotonation step and minimize potential side reactions.[1]
-
Electrophile: 1,4-dibromobutane serves as the source of the 4-bromobutyl group. Using a slight excess of this reagent ensures the reaction proceeds to completion. The primary bromine is a good leaving group, facilitating the nucleophilic substitution reaction.
-
Workup and Purification: The reaction is quenched with water, and the aqueous layer is acidified to protonate the carboxylate and facilitate extraction of the product into an organic solvent. A subsequent purification step, such as crystallization, is employed to obtain the final product in high purity.[1]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 9H-fluorene-9-carboxylic acid | C₁₄H₁₀O₂ | 210.23 | 5.0 g | 0.024 |
| n-Butyllithium (2.5 M in THF) | C₄H₉Li | 64.06 | 22 mL | 0.055 |
| 1,4-dibromobutane | C₄H₈Br₂ | 215.91 | 3.2 mL | 0.026 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 120 mL | - |
| Hydrochloric acid (1 N) | HCl | 36.46 | 50 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Sodium sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | As needed | - |
| Petroleum ether | - | - | 24 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 4 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5.0 g (0.024 mol) of 9H-fluorene-9-carboxylic acid in 120 mL of anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C (273 K) using an ice bath. To the stirred solution, add 22 mL of a 2.5 M solution of n-butyllithium in THF (0.055 mol) dropwise over a period of 30 minutes, maintaining the temperature at 0 °C. Stir the resulting mixture for an additional hour at this temperature.
-
Alkylation: Add 3.2 mL (0.026 mol) of 1,4-dibromobutane dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 30 hours.
-
Workup: Quench the reaction by the careful addition of 75 mL of water. Separate the aqueous layer and extract the organic layer with two additional 75 mL portions of water. Combine the aqueous extracts and wash with 80 mL of 2-methoxy-2-methylpropane.
-
Acidification and Extraction: Acidify the aqueous layer with 50 mL of 1 N HCl. Extract the product from the acidic aqueous layer with three 75 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow solid.
-
Purification: Dissolve the crude solid in a mixture of 24 mL of petroleum ether and 4 mL of ethyl acetate at room temperature. Allow the solution to stand for slow crystallization to obtain white crystals of this compound.[1]
Synthetic Workflow
Sources
molecular structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid
An In-Depth Technical Guide to the Molecular Structure and Synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized organic molecule of significant interest in the pharmaceutical industry. Its chemical formula is C18H17BrO2, and it is assigned the CAS Number 182438-97-7.[1][2] The compound's molecular structure is characterized by a tricyclic fluorene core, which provides a rigid and well-defined three-dimensional framework. The presence of a carboxylic acid and a bromobutyl functional group at the C9 position makes it a versatile synthetic intermediate.[1]
This guide provides a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of the microsomal triglyceride transfer protein (MTP) inhibitor, lomitapide.[3] The information presented herein is intended to support researchers and professionals in drug discovery and development by providing a detailed understanding of this important compound.
Molecular Structure and Properties
The has been elucidated through single-crystal X-ray diffraction, providing precise insights into its three-dimensional conformation.[3]
Crystallographic Analysis
The compound crystallizes in the triclinic space group.[3] The asymmetric unit contains two independent molecules with slightly different conformations.[3] A key structural feature is the dihedral angle between the plane of the fluorene ring system and the carbon chain of the bromobutyl group, which is approximately 86.9°.[3]
In the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[3] These dimers are further linked by weak intermolecular C-H···O interactions.[4]
| Property | Value |
| Molecular Formula | C18H17BrO2 |
| Molecular Weight | 345.23 g/mol |
| CAS Number | 182438-97-7 |
| Crystal System | Triclinic |
| a | 9.897 (2) Å |
| b | 11.800 (2) Å |
| c | 14.202 (3) Å |
| α | 91.59 (3)° |
| β | 95.32 (3)° |
| γ | 104.70 (3)° |
| Volume | 1595.1 (6) ų |
Crystal data for this compound.[3]
Caption: Diagram of the core molecular structure.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum, recorded in DMSO-d6, shows the following key signals:[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.53 | br s | 1H | COOH |
| 7.84 (d, J=7.2 Hz) | d | 2H | Ar-H |
| 7.68 (d, J=7.2 Hz) | d | 2H | Ar-H |
| 7.42-7.38 | m | 2H | Ar-H |
| 7.35-7.25 | m | 2H | Ar-H |
| 3.31 | t | 2H | -CH2-Br |
| 2.32-2.28 | m | 2H | -CH2- |
| 1.65-1.57 | m | 2H | -CH2- |
| 0.80-0.72 | m | 2H | -CH2- |
¹H NMR data for this compound.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-H stretch (aromatic): Signals typically appearing just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Signals typically appearing just below 3000 cm⁻¹.
-
C-Br stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecule is expected to show a molecular ion peak (M+) corresponding to its molecular weight (345.23 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would likely involve the loss of the bromine atom, the carboxylic acid group, and fragmentation of the butyl chain.
Synthesis Protocol
The synthesis of this compound is achieved through the alkylation of 9H-fluorene-9-carboxylic acid with 1,4-dibromobutane.[3]
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The acidic proton at the C9 position of 9H-fluorene-9-carboxylic acid is first deprotonated by a strong base, n-butyllithium, to form a dianion. This nucleophilic species then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion and forming the C-C bond.
Caption: A simplified workflow for the synthesis.
Experimental Procedure
The following is a detailed protocol for the synthesis of this compound:[3]
-
Dissolution: Dissolve 9H-fluorene-9-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Add a solution of n-butyllithium (2.2 equivalents) in hexanes dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C and continue stirring for 1 hour.
-
Alkylation: Add 1,4-dibromobutane (1.1 equivalents) dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 hours.
-
Quenching and Extraction: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., 2-methoxy-2-methylpropane).
-
Acidification: Acidify the aqueous layer with 1 N HCl.
-
Final Extraction: Extract the acidified aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a mixture of petroleum ether and ethyl acetate to yield white crystals of this compound.
Reactivity and Applications
The bifunctional nature of this compound, possessing both a carboxylic acid and an alkyl bromide, makes it a valuable intermediate in multi-step organic syntheses.
Key Intermediate in Lomitapide Synthesis
The primary application of this compound is as a key building block in the synthesis of lomitapide, a drug used to treat homozygous familial hypercholesterolemia.[3] In the synthesis of lomitapide, the carboxylic acid group of this compound is first converted to an amide. The bromobutyl group then serves as an electrophile for a subsequent nucleophilic substitution reaction to complete the lomitapide structure.
Caption: The role of the title compound in lomitapide synthesis.
Conclusion
This compound is a well-characterized molecule with a defined three-dimensional structure. Its synthesis is achieved through a straightforward alkylation protocol, and its bifunctional nature makes it a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of lomitapide. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in understanding and utilizing this important compound.
References
- Zhang, X. Y., Liu, B. N., Wang, P. B., & Liu, D. K. (2014). Crystal structure of this compound.
-
ResearchGate. (n.d.). Crystal structure of this compound. Retrieved from [Link]
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Fluorene Derivatives in Modern Biochemistry: A Technical Guide to Application and Innovation
Abstract
Fluorene derivatives, a versatile class of polycyclic aromatic hydrocarbons, have emerged as indispensable tools in biochemistry and drug development.[1] Their unique photophysical properties, including high fluorescence quantum yields and photostability, coupled with a synthetically tractable scaffold, have propelled their application in diverse areas ranging from high-resolution cellular imaging to novel therapeutic strategies.[2][3] This technical guide provides an in-depth exploration of the core applications of fluorene derivatives for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles underpinning their utility as fluorescent probes and biosensors, provide detailed protocols for their application in advanced bioimaging, and discuss their burgeoning role in drug delivery and as therapeutic agents. The content is structured to bridge fundamental understanding with practical, field-proven insights, enabling readers to harness the full potential of these remarkable compounds in their research endeavors.
The Fluorene Scaffold: A Foundation for Biochemical Innovation
The fluorene molecule, consisting of two benzene rings fused to a central five-membered ring, provides a rigid, planar, and highly conjugated system.[1] This inherent structure is the basis for its exceptional photophysical properties, such as strong fluorescence and environmental sensitivity.[4] The true power of fluorene in biochemical applications, however, lies in the versatility of its chemical functionalization.[5] The C9 position is particularly reactive and is often substituted to enhance solubility, prevent aggregation-induced quenching, and introduce specific functionalities for targeting or sensing.[5][6] Furthermore, the 2 and 7 positions of the fluorene ring are readily modified to create "push-pull" systems, where electron-donating and electron-accepting groups are introduced to fine-tune the absorption and emission spectra across the visible and near-infrared regions.[5][7] This adaptability allows for the rational design of fluorene derivatives with tailored properties for specific biochemical applications.[5]
Fluorene Derivatives as High-Performance Fluorescent Probes
The excellent photoelectric properties of fluorene derivatives make them ideal candidates for fluorescent probes to study the structure and function of biomolecules like proteins and DNA.[8] Their high fluorescence quantum yield and photostability are critical for demanding imaging applications.[2]
2.1. Principles of Probe Design and Function
The design of fluorene-based probes often leverages the concept of intramolecular charge transfer (ICT). In a typical "push-pull" architecture, an electron-donating group and an electron-accepting group are positioned at opposite ends of the fluorene scaffold. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this excited state, and consequently the emission wavelength, is highly sensitive to the polarity of the local environment. This solvatochromic effect is the basis for using fluorene derivatives to probe changes in the microenvironment of biomolecules, such as protein folding or binding events.[9][10]
2.2. Two-Photon Fluorescence Microscopy (2PFM) Probes
Fluorene derivatives have gained significant traction as probes for two-photon fluorescence microscopy (2PFM), a powerful technique for deep-tissue and live-cell imaging.[2][11] 2PFM utilizes the simultaneous absorption of two lower-energy photons to excite the fluorophore, offering advantages such as reduced light scattering, lower phototoxicity, and enhanced spatial resolution compared to conventional one-photon microscopy.[11] The design of fluorene derivatives for 2PFM focuses on maximizing the two-photon absorption (2PA) cross-section (δ). Donor-Acceptor-Donor (D-A-D) type structures have proven particularly effective in enhancing 2PA cross-sections.[6][12]
| Compound | Max Absorption (nm) | Max Emission (nm) | Quantum Yield (Φ) | 2PA Cross-Section (GM) | Reference |
| Rhodamine B (standard) | ~550 | ~570 | 0.70 | 200 | [6] |
| Fluorenylsulfone 6 | ~400 | ~500 | 0.95 | >750 (690-840 nm) | [6][12] |
| Amine-reactive probe 1 | 357, 375 | 384, 404 | Low (increases upon conjugation) | - | [13][14] |
| Model Adduct of probe 1 | 370 | - | ~0.74 | ~19 | [13][14] |
GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)
Experimental Protocols for Bioimaging with Fluorene Derivatives
The successful application of fluorene-based probes in bioimaging hinges on robust and well-validated experimental protocols. Here, we provide detailed methodologies for both live-cell and fixed-cell imaging.
3.1. Workflow for Live-Cell Imaging
Caption: Workflow for staining fixed cells with fluorene-based probes. [15] Protocol for Fixed-Cell Staining:
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. [15]2. Permeabilization: If targeting intracellular structures, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes. [15][16]3. Blocking (Optional): To reduce non-specific binding, incubate cells with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes. [15]4. Probe Incubation: Incubate the fixed and permeabilized cells with the fluorene probe solution for 30-60 minutes at room temperature, protected from light. [15]5. Washing: Wash the cells three to five times with PBS to remove unbound probe. [15]6. Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium and image.
Fluorene Derivatives in Biosensing Applications
The sensitivity of fluorene derivatives' fluorescence to their local environment makes them excellent candidates for the development of biosensors.
4.1. Sensing Metal Ions
Fluorene-based chemosensors can be designed to exhibit high sensitivity and selectivity for specific metal ions. [17]For example, a fluorene derivative incorporating an oxaaza macrocyclic ligand has been shown to be a highly sensitive probe for Zn²⁺. [17]The binding of the metal ion to the ligand alters the electronic properties of the fluorene core, leading to a detectable change in the fluorescence signal.
4.2. Probing DNA and Protein Interactions
Fluorene derivatives can be incorporated into nucleic acids to create fluorescent probes for studying DNA-protein and DNA-lipid interactions. [10]A nucleoside bearing a solvatochromic push-pull fluorene fluorophore can be enzymatically incorporated into DNA. [10]The fluorescence of this modified DNA is sensitive to changes in its local environment, providing a readout for binding events. [10]Similarly, fluorene derivatives are used to study protein aggregation, a process implicated in several neurodegenerative diseases. [18][19]
Therapeutic Potential of Fluorene Derivatives
Beyond their utility as probes, fluorene derivatives are being actively investigated for their therapeutic properties. [8]
5.1. Anticancer and Antimicrobial Agents
Certain fluorene derivatives have been shown to inhibit the growth and spread of tumor cells, highlighting their potential in the development of anticancer drugs. For instance, fluorenone, a derivative of fluorene, is used in the synthesis of anticancer drugs. Furthermore, recent studies have demonstrated the potent antifungal and antibiofilm activity of fluorene derivatives against drug-resistant Candida albicans. [18][19]Compounds like 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) and fluorene-9-acetic acid (FAA) have been identified as promising inhibitors of Candida biofilms. [18][19]
5.2. Targeting Neurodegenerative Diseases
Fluorene derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's. [20]Some derivatives can inhibit the fibrillation and aggregation of the human beta-amyloid protein, a key pathological hallmark of the disease. [20]Spin-labeled fluorene compounds have been synthesized that can disrupt toxic amyloid-β oligomers and protect against their neurotoxicity. [20][21]
5.3. Role in Drug Delivery
The ability to functionalize the fluorene scaffold allows for its use in targeted drug delivery systems. By conjugating a therapeutic agent to a fluorene derivative that targets a specific cell type or organelle, the drug can be delivered with greater precision, potentially reducing off-target effects. [23]The inherent fluorescence of the fluorene moiety can also be used to track the biodistribution and cellular uptake of the drug conjugate in real-time. [23]
Synthesis and Bioconjugation Strategies
The synthesis of functional fluorene derivatives is a critical aspect of their application in biochemistry.
6.1. General Synthetic Approaches
The synthesis of fluorene derivatives often involves the functionalization of the fluorene core at the 2, 7, and 9 positions. [5]Common synthetic methods include Suzuki and Sonogashira cross-coupling reactions to introduce various substituents. [9]The C9 position can be readily alkylated to improve solubility and prevent aggregation. [22]
6.2. Amine-Reactive Probes for Bioconjugation
To specifically label biomolecules such as proteins and peptides, amine-reactive fluorene probes are often synthesized. [22][23]These probes typically incorporate a functional group like an isothiocyanate (-N=C=S) or a succinimidyl ester, which can form a stable covalent bond with primary amines (e.g., the side chain of lysine residues). [22]
Caption: General workflow for the conjugation of an amine-reactive fluorene probe to a biomolecule.
Protocol for Synthesis of an Amine-Reactive Fluorene Probe:
A representative synthesis involves the conversion of an amino-functionalized fluorene derivative to an isothiocyanate using thiophosgene. [22]
-
Dissolve the amino-fluorene derivative in a suitable solvent like chloroform.
-
Add an aqueous solution of a mild base (e.g., CaCO₃).
-
Add thiophosgene dropwise at 0°C with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid (e.g., 10% HCl).
-
Extract the product with an organic solvent, dry, and concentrate to yield the isothiocyanate probe. [22]
Conclusion and Future Perspectives
Fluorene derivatives have firmly established themselves as a powerful and versatile class of molecules in the biochemist's toolbox. Their tunable photophysical properties, synthetic accessibility, and biocompatibility have enabled significant advancements in cellular imaging, biosensing, and therapeutic development. The ongoing exploration of novel fluorene-based structures with enhanced properties, such as larger two-photon absorption cross-sections and red-shifted emission profiles, will undoubtedly open up new avenues for research. The integration of fluorene derivatives into theranostic platforms, where they can simultaneously act as imaging agents and therapeutic entities, represents a particularly exciting frontier. As our understanding of complex biological processes deepens, the rational design of sophisticated fluorene-based molecular tools will continue to play a pivotal role in unraveling the intricacies of life at the molecular level and in the development of next-generation diagnostics and therapies.
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9-Fluorenemethanol: A Foundation for Fluorene-Based Sensors and Bio-Imaging. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption. PubMed Central. [Link]
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Solvatochromic fluorene-linked nucleoside and DNA as color-changing fluorescent probes for sensing interactions. Chemical Science (RSC Publishing). [Link]
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Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. [Source name not available]. [Link]
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Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. ResearchGate. [Link]
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Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. ACS Publications. [Link]
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Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. UCF STARS. [Link]
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Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. SPIE Digital Library. [Link]
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Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans. PubMed Central. [Link]
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Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans. PubMed. [Link]
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Fluorene-Based Bifunctional Linkers: A Technical Guide to Harnessing Rigidity and Functionality in Drug Conjugates
Introduction: Beyond Flexible Chains - The Case for a Rigid Core
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker is not merely a passive tether. It is a critical component that dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire construct.[1][2] For years, the field has been dominated by flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, valued for their hydrophilicity and synthetic tractability.[3][4] However, their inherent conformational flexibility can lead to unpredictable spatial arrangements, potential aggregation, and a lack of precise control over the distance between the targeting moiety and the payload.
This guide explores a compelling alternative: the use of fluorene as a rigid, multifunctional core for bifunctional linkers. Fluorene, a polycyclic aromatic hydrocarbon, offers a unique combination of structural rigidity, intrinsic fluorescence, and versatile synthetic handles.[5] Its planar, well-defined structure provides an elegant solution to the challenge of spatial control, while its inherent photophysical properties open new avenues for simultaneous therapeutic action and diagnostic imaging.[6][7] We will delve into the causality behind choosing this scaffold, provide detailed methodologies for its synthesis and functionalization, and explore its application in next-generation drug modalities.
Part 1: The Fluorene Scaffold - A Core of Intrinsic Advantages
The rationale for employing a fluorene core is grounded in its distinct physicochemical properties, which offer tangible benefits over traditional flexible linkers.
Structural Rigidity and Spatial Definition
The fused ring system of fluorene creates a rigid, planar scaffold.[5] This lack of conformational freedom is not a limitation but a powerful design feature. In PROTACs, for instance, the precise distance and orientation between the protein of interest (POI) and the E3 ligase are paramount for efficient ternary complex formation and subsequent degradation.[8] A fluorene linker can act as a "molecular ruler," locking in an optimal distance that a flexible linker could only achieve transiently.
Inherent Fluorescence for Theranostic Applications
Fluorene and its derivatives are well-known for their strong fluorescence, typically in the blue-violet region, high quantum yields, and photostability.[5][7][9] By incorporating a fluorene scaffold, the linker itself becomes a fluorophore. This "theranostic" (therapeutic + diagnostic) approach allows for real-time monitoring of drug delivery, localization, and release without the need for an additional fluorescent tag.[10][11] This dual functionality is invaluable for preclinical studies and could have future clinical applications in personalized medicine.[12][13]
Synthetic Versatility and Tunability
The fluorene scaffold is exceptionally amenable to chemical modification at several key positions.[5]
-
The C9 Position: The methylene bridge at C9 is readily deprotonated and functionalized, typically with alkyl or aryl groups. This position is critical for tuning the linker's solubility and preventing aggregation.[5][14] Introducing hydrophilic or hydrophobic substituents at C9 can significantly alter the overall properties of the resulting drug conjugate.
-
The C2 and C7 Positions: These positions on the outer benzene rings are prime sites for attaching the two functional ends of the linker, creating a linear, well-defined vector.
This synthetic accessibility allows for the creation of a diverse library of linkers with tailored properties from a single core scaffold.
Part 2: Design and Synthesis of Fluorene-Based Linkers
The construction of a fluorene-based bifunctional linker is a strategic process involving the sequential functionalization of its core.
General Synthetic Strategy
A common approach begins with the modification of the C9 position to enhance solubility and provide a stable backbone, followed by the introduction of orthogonal functional groups at the C2 and C7 positions. These groups are then converted into the desired reactive handles for conjugation.
Below is a generalized workflow for synthesizing a fluorene-based bifunctional linker.
Caption: Generalized workflow for fluorene linker synthesis.
Detailed Experimental Protocol: Synthesis of a 9,9-Dialkylfluorene-2,7-Dicarboxylic Acid Scaffold
This protocol describes the synthesis of a core scaffold that can be further modified to attach various conjugation moieties. This method is adapted from established fluorene chemistry principles.[14][15]
Rationale: This protocol establishes the core rigid structure. The C9-dialkyl groups ensure solubility in organic solvents for subsequent reactions. The carboxylic acid groups at C2 and C7 serve as versatile handles that can be converted into activated esters (for amine coupling) or other functional groups.
Materials:
-
2,7-Dibromofluorene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromooctane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Step 1: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene
-
Setup: Dry a 500 mL round-bottom flask under flame and allow it to cool under an inert atmosphere.
-
Reagents: Add 2,7-dibromofluorene (10.0 g, 30.9 mmol) and anhydrous DMF (200 mL) to the flask.
-
Deprotonation: Carefully add sodium hydride (2.72 g, 67.9 mmol, 2.2 eq) portion-wise at 0 °C. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the acidic C9 position to form the fluorenyl anion, which is a potent nucleophile.
-
Alkylation: Allow the mixture to stir at room temperature for 1 hour. Then, add 1-bromooctane (13.4 mL, 77.2 mmol, 2.5 eq) dropwise. Let the reaction proceed overnight at room temperature. Causality: The fluorenyl anion attacks the electrophilic carbon of 1-bromooctane in an SN2 reaction. Using a slight excess of the alkylating agent ensures complete dialkylation.
-
Work-up: Quench the reaction by slowly adding water. Extract the product with diethyl ether. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexanes) to yield the product as a white solid.
Step 2: Synthesis of 9,9-Dioctylfluorene-2,7-dicarboxylic acid
-
Setup: Dry a 500 mL round-bottom flask under an inert atmosphere.
-
Reagents: Dissolve the 2,7-dibromo-9,9-dioctylfluorene (5.0 g, 9.1 mmol) in anhydrous THF (150 mL).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (8.0 mL, 20.0 mmol, 2.2 eq) dropwise. Stir at this temperature for 2 hours. Causality: The lithium-halogen exchange reaction with n-BuLi is rapid at low temperatures and efficiently converts the aryl bromides into highly reactive aryllithium species.
-
Carboxylation: While maintaining the temperature at -78 °C, pour the reaction mixture over an excess of crushed dry ice. Causality: The aryllithium nucleophile attacks the electrophilic carbon of CO2. A large excess of dry ice is used to ensure complete carboxylation and to minimize side reactions.
-
Work-up: Allow the mixture to warm to room temperature. Quench with 1 M HCl. Extract the product with diethyl ether. Dry the organic layer over MgSO4 and concentrate.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure dicarboxylic acid.
This resulting scaffold is now ready for conversion into a bifunctional linker by activating the carboxylic acid groups (e.g., with N-hydroxysuccinimide to form NHS esters) or by further chemical modification.
Part 3: Applications in Advanced Drug Modalities
The unique properties of fluorene-based linkers make them highly suitable for sophisticated therapeutic platforms.
Antibody-Drug Conjugates (ADCs)
In an ADC, the linker connects a monoclonal antibody to a potent cytotoxic payload, and its stability is crucial to prevent premature drug release in circulation.[2][16] ADCs can utilize either cleavable or non-cleavable linkers.[17][18]
-
Cleavable Linkers: These are designed to release the payload in the tumor environment through mechanisms like acid hydrolysis or enzymatic cleavage.[19] A fluorene core can be integrated with known cleavable motifs (e.g., peptides, hydrazones) to provide rigidity and a potential imaging signal.
-
Non-Cleavable Linkers: These release the payload after the entire ADC is internalized and the antibody is degraded in the lysosome.[20] The stability of the fluorene core is a significant advantage here. The C9 substituents can be used to modulate the hydrophobicity of the linker-payload, which is a critical parameter for preventing ADC aggregation.[21]
Data Summary: Comparison of Linker Scaffolds
| Property | Fluorene-Based Linker | PEG-Based Linker | Alkyl-Based Linker |
| Structure | Rigid, Planar | Flexible, Hydrophilic | Flexible, Hydrophobic |
| Spatial Control | High (Fixed distance/angle) | Low (Conformationally mobile) | Low (Conformationally mobile) |
| Inherent Functionality | Fluorescence | Hydrophilicity | Hydrophobicity |
| Synthetic Tunability | High (C9, C2, C7 positions) | Moderate (Length, end-groups) | Moderate (Length, end-groups) |
| Key Advantage | Precise spatial definition, Theranostic potential | Reduces aggregation, improves solubility | Simple, synthetically accessible |
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[3] The linker is arguably the most critical component, as its length, composition, and attachment points dictate the geometry of the ternary complex.[8][]
The rigidity of the fluorene core provides a level of structural pre-organization that is impossible to achieve with flexible linkers. This allows for a more rational design process, where the linker is used to enforce a productive orientation between the two bound proteins.
Caption: PROTAC mechanism with a fluorene linker.
Diagnostics and Bioimaging
The intrinsic fluorescence of fluorene derivatives allows them to serve as probes for biological imaging.[7] Fluorene-based linkers can be used in fluorogenic systems where their fluorescence is "turned on" upon binding to a target or upon cleavage of the payload, providing a clear signal of drug activity.[23] This is particularly useful in high-content screening and in vivo imaging to assess drug distribution and target engagement.[24]
Conclusion and Future Perspectives
Fluorene-based bifunctional linkers represent a significant advancement in the rational design of targeted therapeutics. By moving away from purely flexible tethers, researchers can leverage the rigidity, synthetic versatility, and inherent fluorescence of the fluorene core to exert precise control over the structure and function of complex bioconjugates. This enables the optimization of spatial parameters critical for PROTAC efficacy, enhances the stability of ADCs, and integrates diagnostic capabilities directly into the therapeutic agent.
Future research will likely focus on developing novel synthetic routes to access more complex fluorene architectures and on exploring their use in other emerging modalities, such as targeted protein stabilization and radionuclide delivery. As our understanding of the structure-activity relationships in drug conjugates deepens, the "molecular ruler" provided by the fluorene scaffold will undoubtedly become an increasingly vital tool in the development of safer and more effective medicines.
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Rath, T., et al. (2020). Comparison of fluorene, silafluorene and carbazole as linkers in perylene monoimide based non-fullerene acceptors. Materials Advances, 1(6), 1837–1846. [Link]
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Zheng, C., et al. (2021). A luminescent coordination polymer constructed from a fluorene-based bifunctional ligand for the selective detection of tetracyclines and 2,4,6-trinitrophenol. CrystEngComm, 23(1), 125–133. [Link]
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ResearchGate. (n.d.). Exploiting fluorescein based drug conjugates for fluorescent monitoring in drug delivery. ResearchGate. [Link]
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Ivaniuk, K., et al. (2022). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules, 27(21), 7247. [Link]
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Yuan, L., Lin, W., Zheng, K., & He, L. (2020). Recent advances in construction of small molecule-based fluorophore-drug conjugates. Dyes and Pigments, 172, 107817. [Link]
-
Creative Biolabs. (n.d.). Linker Design and Synthesis Service for AAC. Creative Biolabs. [Link]
-
Venter, G. A., & Roodt, A. (2020). Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes. Data in Brief, 31, 105953. [Link]
-
ResearchGate. (n.d.). Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, Photophysical Properties, and Application for the Detection of Common Bisphenols. ResearchGate. [Link]
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]
-
ResearchGate. (n.d.). Innovative Linker Strategies for Tumor-Targeted Drug Conjugates. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fluorene-Based Materials and Their Supramolecular Properties. ResearchGate. [Link]
- Google Patents. (n.d.). US20010011144A1 - Preparation process of fluorenes.
-
Cresset Group. (n.d.). Streamlining the design of PROTACs® and PROTAC linkers. The Royal Society of Chemistry. [Link]
-
Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]
-
Fadzen, C. M., et al. (2003). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Biochemistry and Cell Biology, 81(3), 113–121. [Link]
-
ResearchGate. (n.d.). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor. ResearchGate. [Link]
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- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 7. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
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- 12. NIR-Cyanine Dye Linker: a Promising Candidate for Isochronic Fluorescence Imaging in Molecular Cancer Diagnostics and Therapy Monitoring [thno.org]
- 13. NIR-Cyanine Dye Linker: a Promising Candidate for Isochronic Fluorescence Imaging in Molecular Cancer Diagnostics and Therapy Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 17. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
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A Comprehensive Technical Guide to 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid: Synthesis, Characterization, and Applications
Sources
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A Technical Guide to the Solubility of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. In the absence of extensive published empirical data for this specific molecule, this document synthesizes first-principle chemical theory with proven experimental methodology. It offers researchers, scientists, and drug development professionals a robust framework for predicting, analyzing, and determining the solubility of this compound in common organic solvents. The guide includes a theoretical assessment based on molecular structure, a detailed protocol for empirical solubility determination, and best practices for data reporting in accordance with international standards.
Introduction and Molecular Characterization
This compound (CAS 182438-97-7) is a specialized organic compound built upon a fluorene backbone.[1][2][3][4] Its molecular structure is inherently amphiphilic, possessing distinct regions of high and low polarity. Understanding this duality is critical to predicting its behavior in various solvent systems.
The key structural features are:
-
A large, rigid, polycyclic aromatic hydrocarbon (PAH) core: The 9H-fluorene system is fundamentally nonpolar and hydrophobic. This large surface area promotes favorable van der Waals interactions with nonpolar solvents.[5][6] The parent compound, fluorene, is known to be insoluble in water but soluble in many nonpolar organic solvents like benzene, toluene, and chloroform.[5][6][7]
-
A polar carboxylic acid group (-COOH): This functional group is the primary source of polarity in the molecule. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature is expected to drive solubility in polar solvents, particularly those capable of hydrogen bonding.
-
A flexible alkyl halide chain (- (CH2)4Br): The four-carbon chain contributes to the molecule's nonpolar character, while the terminal bromine atom introduces a polar C-Br bond, adding a modest dipole moment.
This combination of a large nonpolar core and a highly polar functional group suggests that the compound will not exhibit extreme solubility in either highly polar or completely nonpolar solvents. Instead, its solubility will be optimized in solvents that can effectively solvate both the hydrophobic fluorene moiety and the hydrophilic carboxylic acid group.
Diagram: Molecular Structure and Functional Regions
Caption: Functional regions of the target molecule.
Theoretical Solubility Profile
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5][8][9][10] This rule suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)
-
Toluene and other aromatic solvents: These solvents are expected to be effective at solvating the large fluorene core through π-stacking and van der Waals interactions. However, they will be poor at solvating the polar carboxylic acid group. Moderate solubility is predicted.
-
Dichloromethane (DCM) and Chloroform: These chlorinated solvents have a moderate dipole moment and can effectively solvate the nonpolar regions. Their ability to act as weak hydrogen bond acceptors may offer some interaction with the carboxylic acid group, likely resulting in good solubility.
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These solvents are highly nonpolar and will interact favorably with the fluorene and butyl chain. However, their inability to solvate the highly polar carboxylic acid will severely limit overall solubility. Low solubility is predicted.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO, DMF)
-
Tetrahydrofuran (THF): THF is a moderately polar ether that can act as a hydrogen bond acceptor. It is an excellent solvent for a wide range of organic compounds and is likely to be a very good solvent for this molecule, capable of solvating all regions effectively.
-
Acetone and Ethyl Acetate: These solvents have significant dipole moments and are hydrogen bond acceptors. They should effectively dissolve the compound, though perhaps less so than THF due to their smaller nonpolar regions.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar, strongly hydrogen-bond-accepting solvents. They will be excellent at solvating the carboxylic acid group. While less ideal for the fluorene core, their overall powerful solvating ability for a wide range of structures suggests high solubility.
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)
-
Alcohols (Methanol, Ethanol): These solvents are capable of hydrogen bonding (both donating and accepting) and have nonpolar alkyl portions. They are expected to be good solvents, effectively solvating both the carboxylic acid head and the hydrocarbon tail. Solubility may decrease slightly with longer-chain alcohols as the overall solvent polarity decreases.
-
Water: The molecule is expected to be virtually insoluble in water. While the carboxylic acid group is hydrophilic, the large, nonpolar fluorene backbone is overwhelmingly hydrophobic, dominating the molecule's interaction with water.
Acid-Base Reactivity
The presence of the carboxylic acid group means that the compound's solubility will be highly pH-dependent in aqueous systems and can be manipulated in organic systems by the addition of a base. The compound will be soluble in aqueous base solutions (e.g., 5% NaOH, 5% NaHCO3) due to the formation of the highly polar and water-soluble carboxylate salt.[11][12] This property is a cornerstone of extraction and purification protocols.
Recommended Experimental Protocol for Solubility Determination
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg precision)
-
Scintillation vials or small glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.
Experimental Workflow
Diagram: Isothermal Shake-Flask Solubility Workflow
Caption: Standard workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Stock Standards: Prepare a set of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or a solvent in which it is freely soluble) to create a calibration curve for HPLC analysis.
-
Sample Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the test solvent. Add an excess amount of solid this compound to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle completely. This step is crucial to avoid contamination of the sample with undissolved solid particles.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a solvent-compatible syringe filter into a clean vial to remove any microscopic undissolved particles. Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to bring its concentration within the range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples via HPLC. Use the previously generated calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculation: Calculate the solubility (S) using the following formula:
S (mg/mL) = C_hplc × DF
Where:
-
C_hplc is the concentration determined by HPLC (in mg/mL).
-
DF is the dilution factor.
-
Summary of Predicted Solubility and Data Presentation
While quantitative data must be determined experimentally, a qualitative and semi-quantitative summary can be predicted based on the principles discussed. This table serves as a guide for solvent selection in research and development.
| Solvent Class | Solvent Example | Predicted Solubility | Primary Rationale |
| Nonpolar Aromatic | Toluene | Moderate to Good | Favorable π-stacking with fluorene core; poor solvation of -COOH. |
| Nonpolar Aliphatic | n-Hexane | Poor | Inability to solvate the highly polar carboxylic acid group. |
| Chlorinated | Dichloromethane (DCM) | Good to High | Good balance of polarity; can solvate both nonpolar and polar regions. |
| Polar Aprotic (Ethers) | Tetrahydrofuran (THF) | High | Excellent H-bond acceptor for -COOH; effectively solvates hydrocarbon body. |
| Polar Aprotic (Ketones) | Acetone | Good to High | Strong H-bond acceptor; effective for a wide range of compounds. |
| Polar Aprotic (Amides) | DMF, DMSO | Very High | Powerful, highly polar H-bond acceptors ideal for solvating the -COOH group. |
| Polar Protic (Alcohols) | Ethanol, Methanol | Good | H-bond donor/acceptor for -COOH; alkyl chain solvates nonpolar regions. |
| Polar Protic (Aqueous) | Water | Insoluble | The large hydrophobic fluorene moiety dominates intermolecular forces. |
| Aqueous Base | 5% aq. NaOH | Soluble (by reaction) | Forms a highly polar and water-soluble sodium carboxylate salt. |
Conclusion and Best Practices
The solubility of this compound is governed by its amphiphilic nature. High solubility is anticipated in polar aprotic solvents like THF, DMSO, and DMF, as well as in chlorinated solvents like DCM. Good solubility is expected in lower-chain alcohols and aromatic solvents. Conversely, poor solubility is predicted for aliphatic hydrocarbons and water.
For all experimental work, it is imperative to adhere to standardized guidelines for data generation and reporting. The International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive recommendations for the measurement and presentation of solubility data, which ensures that results are comparable and reproducible across different laboratories.[14][15][16] Researchers are strongly encouraged to consult these guidelines when undertaking solubility studies.[17][18]
References
- 1. CAS 182438-97-7: 9H-Fluorene-9-carboxylic acid, 9-(4-bromo… [cymitquimica.com]
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- 3. Page loading... [guidechem.com]
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- 5. Fluorene | Overview, Polarity & Structure | Study.com [study.com]
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- 10. Khan Academy [khanacademy.org]
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- 17. IUPAC-NIST Solubility Publication [srdata.nist.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic and Synthetic Profile of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid
This technical guide provides a comprehensive analysis of the spectroscopic and synthetic characteristics of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid (CAS No. 182438-97-7). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes experimental data with established spectroscopic principles to offer a robust profile of this key chemical intermediate. The methodologies and interpretations presented herein are grounded in authoritative literature to ensure scientific integrity and practical applicability.
Introduction and Significance
This compound is a crucial intermediate in the synthesis of Lomitapide, a microsomal triglyceride transfer protein (MTP) inhibitor.[1] Lomitapide is a therapeutic agent used in the treatment of homozygous familial hypercholesterolemia, a rare genetic disorder characterized by extremely high levels of low-density lipoprotein (LDL) cholesterol. The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient. Therefore, a thorough understanding of its spectroscopic signature is essential for quality control and process optimization in its synthesis.
This guide details the synthesis of the title compound and provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental ¹H NMR data is available, this guide also presents predicted ¹³C NMR, IR, and MS data based on established chemical principles and spectral data from analogous structures, offering a complete analytical overview.
Synthesis Protocol and Workflow
The synthesis of this compound is achieved through the alkylation of 9H-fluorene-9-carboxylic acid. The causality behind this experimental choice lies in the acidity of the proton at the C9 position of the fluorene ring, which can be readily deprotonated by a strong base to form a nucleophilic carbanion.
Experimental Protocol
The following protocol is adapted from the peer-reviewed literature and represents a validated method for the synthesis of the title compound.[1]
Step 1: Deprotonation
-
Dissolve 5.0 g (0.024 mol) of 9H-fluorene-9-carboxylic acid in 120 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 22 mL of a 2.5 M solution of n-butyllithium in THF (0.055 mol) dropwise to the mixture.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the dianion.
Step 2: Alkylation
-
To the cooled solution, add 3.2 mL (0.026 mol) of 1,4-dibromobutane dropwise over a period of 30 minutes.
-
Continue stirring the reaction at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 30 hours.
Step 3: Work-up and Purification
-
Extract the reaction mixture with water (3 x 75 mL).
-
The combined aqueous layers are then extracted with 2-methoxy-2-methylpropane (80 mL).
-
Acidify the aqueous layer with 1 N HCl (50 mL).
-
Extract the acidified aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield the crude product as a yellow solid.
-
Recrystallize the crude solid from a mixture of petroleum ether (24 mL) and ethyl acetate (4 mL) to obtain white crystals of this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Data and Analysis
The following sections provide a detailed analysis of the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information on the chemical environment of protons, while the ¹³C NMR spectrum provides information on the carbon framework.
The experimental ¹H NMR data was obtained on a 400 MHz instrument using DMSO-d₆ as the solvent.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.53 | br s | 1H | -COOH |
| 7.68 | d, J=7.2 Hz | 2H | Ar-H |
| 7.54 | d, J=7.2 Hz | 2H | Ar-H |
| 7.42–7.38 | m | 2H | Ar-H |
| 7.35–7.25 | m | 2H | Ar-H |
| 3.31 | t, J=13.2 Hz | 2H | -CH₂-Br |
| 2.32–2.28 | m | 2H | C9-CH₂- |
| 1.65–1.57 | m | 2H | -CH₂-CH₂-Br |
| 0.80–0.72 | m | 2H | C9-CH₂-CH₂- |
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~175 | -COOH |
| ~148 | C4a, C4b (quaternary) |
| ~141 | C8a, C9a (quaternary) |
| ~128-130 | Ar-CH |
| ~125 | Ar-CH |
| ~120 | Ar-CH |
| ~55-60 | C9 (quaternary) |
| ~35-40 | C9-CH₂- |
| ~33 | -CH₂-Br |
| ~30 | -CH₂-CH₂-Br |
| ~25 | C9-CH₂-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the alkyl bromide moieties.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch (aromatic) | Fluorene Ring |
| 2950-2850 | C-H stretch (aliphatic) | Butyl Chain |
| 1710-1680 (strong) | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch (aromatic) | Fluorene Ring |
| 1300-1150 | C-H wag (-CH₂Br) | Alkyl Bromide |
| 900-675 | C-H bend (aromatic) | Fluorene Ring |
| 690-515 | C-Br stretch | Alkyl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Weight: 345.23 g/mol ), the following fragments would be expected in an electron ionization (EI) mass spectrum.
| Predicted m/z | Proposed Fragment Identity |
| 346/344 | [M]⁺, Molecular ion peak (showing isotopic pattern for Br) |
| 301/299 | [M - COOH]⁺, Loss of the carboxylic acid group |
| 265 | [M - Br]⁺, Loss of the bromine atom |
| 209 | [M - C₄H₈Br]⁺, Cleavage of the butyl chain |
| 165 | [Fluorene]⁺, Fluorene cation radical |
Molecular Structure Diagram
Caption: Key structural features for spectroscopic assignment.
Conclusion
This technical guide has provided a detailed overview of the synthesis and spectroscopic characterization of this compound. By combining experimental ¹H NMR data with theoretically predicted ¹³C NMR, IR, and MS data, a comprehensive analytical profile has been established. The provided synthesis protocol is robust and validated, ensuring reproducibility. This document serves as a valuable resource for scientists and researchers, enabling efficient and accurate analysis and synthesis of this important pharmaceutical intermediate.
References
-
Crystal structure of this compound. Acta Crystallographica Section E: Structure Reports Online, E70, o1118. Available at: [Link]
-
Alkyl and aryl halide infrared spectra. Chemistry LibreTexts. Available at: [Link]
-
IR: alkyl halides. Organic Chemistry at CU Boulder. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Conjugation of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Dual-Functionality Reagent for Advanced Peptide Modification
9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is a versatile bifunctional reagent for the modification of peptides. Its unique structure offers two distinct reactive sites: a carboxylic acid for stable amide bond formation and a bromobutyl group for subsequent nucleophilic substitution reactions. This dual functionality makes it an invaluable tool for researchers developing complex peptide conjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, or peptides with enhanced therapeutic properties.
The fluorene moiety provides a rigid, hydrophobic scaffold that can influence the conformational stability and binding characteristics of the modified peptide. The carboxylic acid allows for straightforward and efficient coupling to primary amines on a peptide, such as the N-terminus or the side chain of a lysine residue, using standard peptide coupling chemistry.[1][2] The terminal alkyl bromide on the butyl chain serves as a handle for further derivatization, enabling the attachment of other molecules or intramolecular cyclization.[3][4]
These application notes provide a detailed protocol for the conjugation of this compound to a model peptide, including reaction setup, purification, and characterization. The underlying chemical principles and critical considerations for successful conjugation are also discussed to empower researchers to adapt this protocol for their specific needs.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is crucial for its effective use.
| Property | Value | Source |
| CAS Number | 182438-97-7 | [5][6][7][8][9][10] |
| Molecular Formula | C18H17BrO2 | [6][9][11][12] |
| Molecular Weight | 345.23 g/mol | [6][9][11] |
| Appearance | White to off-white solid | [12] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and THF |
Reaction Schematics and Workflow
The conjugation process can be visualized as a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the peptide's amine.
Diagram 1: General Reaction Scheme
Caption: Covalent bond formation between the fluorene reagent and a peptide.
Diagram 2: Experimental Workflow
Caption: A typical workflow for peptide conjugation and analysis.
Detailed Protocol: Conjugation to a Model Peptide
This protocol describes the conjugation of this compound to a model peptide with a single lysine residue.
Materials and Reagents
-
This compound
-
Model Peptide (e.g., a peptide containing a lysine residue)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, ultrapure
-
Reverse-phase HPLC system
-
Mass spectrometer (e.g., LC-MS or MALDI-TOF)
Step-by-Step Procedure
-
Peptide Preparation:
-
Synthesize or procure the desired peptide with at least one primary amine available for conjugation (N-terminus or lysine side chain).
-
Ensure the peptide is of high purity (>95%) as determined by HPLC and mass spectrometry.
-
Lyophilize the purified peptide to remove any residual water or volatile salts.
-
-
Reagent Preparation:
-
Accurately weigh the peptide and the this compound.
-
Prepare stock solutions of the coupling reagents (HATU and HOBt) and the base (DIPEA) in anhydrous DMF. It is recommended to prepare these solutions fresh before each use.
-
-
Conjugation Reaction:
-
In a clean, dry microcentrifuge tube, dissolve the peptide in a minimal amount of anhydrous DMF.
-
Add 1.2 equivalents of this compound to the peptide solution.
-
Add 1.2 equivalents of HATU and 1.2 equivalents of HOBt to the reaction mixture. The use of coupling agents like HATU is necessary to activate the carboxylic acid for efficient amide bond formation.[2][13]
-
Add 2.5 equivalents of DIPEA to the reaction mixture. The base is crucial to deprotonate the amine and neutralize any acidic byproducts.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation. The progress of the reaction can be monitored by LC-MS.
-
-
Reaction Quenching and Sample Preparation:
-
After the desired reaction time, quench the reaction by adding a small amount of water or an amine-containing buffer like Tris to consume any remaining activated reagent.
-
Acidify the reaction mixture with a dilute solution of TFA (e.g., 10% in water) to a final concentration of 0.1% TFA. This prepares the sample for reverse-phase HPLC purification.
-
-
Purification of the Conjugate:
-
Purify the fluorene-peptide conjugate using a preparative or semi-preparative reverse-phase HPLC system.
-
A C18 column is typically suitable for this purpose.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the conjugate. The increased hydrophobicity of the fluorene-labeled peptide will result in a longer retention time compared to the unconjugated peptide.
-
Collect fractions corresponding to the desired product peak.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the collected fractions using analytical LC-MS or MALDI-TOF mass spectrometry. The observed mass should correspond to the theoretical mass of the fluorene-peptide conjugate.
-
Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
-
Store the lyophilized conjugate at -20°C or -80°C to prevent degradation.
-
Expert Insights and Troubleshooting
-
Choice of Coupling Reagent: While HATU is highly efficient, other carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide) can also be used.[14] The choice may depend on the specific peptide sequence and solubility.
-
Side Reactions: The bromobutyl group is an electrophile and could potentially react with nucleophilic side chains on the peptide, such as cysteine or methionine, under certain conditions.[15] Performing the conjugation at a neutral to slightly basic pH and for a controlled duration can minimize these side reactions.
-
Solubility Issues: Both the fluorene reagent and some peptides can have limited solubility in aqueous solutions. Using a co-solvent system like DMF/water or DMSO/water may be necessary.
-
Purification Challenges: The increased hydrophobicity of the conjugate may lead to poor peak shape or recovery during HPLC. Optimizing the gradient and using a column with appropriate chemistry is key.
Conclusion
The protocol outlined above provides a robust framework for the successful conjugation of this compound to peptides. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can effectively utilize this bifunctional reagent to create novel and complex peptide conjugates for a wide range of applications in research and drug development.
References
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. [Link]
-
Wang, P. S., et al. (2019). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. PubMed Central. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. [Link]
-
Liu, R., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PubMed Central. [Link]
-
Liu, R., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. [Link]
-
AAT Bioquest. (n.d.). Fluorescent Dyes for Labeling Peptides. LubioScience. [Link]
-
Eurogentec. (n.d.). Fluorescent Dye-Labeled Peptides. [Link]
-
Shields, J. D., et al. (2020). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. ACS Publications. [Link]
-
Wang, L., et al. (2015). Crystal structure of this compound. PubMed Central. [Link]
-
Bayik, B., et al. (2021). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 182438-97-7 | Product Name : this compound. [Link]
-
LI-COR Biosciences. (n.d.). IRDye® Peptide Labeling. [Link]
-
CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. hepatochem.com [hepatochem.com]
- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. This compound 95% | CAS: 182438-97-7 | AChemBlock [achemblock.com]
- 7. buy high quality this compound,this compound for sale online price,this compound Pictures,this compound Basic Info,this compound Standard - www.pharmasources.com [pharmasources.com]
- 8. 182438-97-7|this compound|BLD Pharm [bldpharm.com]
- 9. 9H-Fluorene-9-carboxylic acid, 9-(4-bromobutyl)- | 182438-97-7 [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. CAS 182438-97-7: 9H-Fluorene-9-carboxylic acid, 9-(4-bromo… [cymitquimica.com]
- 12. Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid in Solid-Phase Synthesis
Introduction: A Novel Bifunctional Linker for Advanced Solid-Phase Synthesis
In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is paramount, dictating the strategy for molecular assembly and the final cleavage conditions.[1][2][3] 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid emerges as a versatile and promising bifunctional linker, offering a unique combination of a carboxylic acid for initial anchoring to a solid support and a reactive bromobutyl group for subsequent diversification. This dual functionality allows for the synthesis of complex molecular libraries with a key point of diversity introduced through the linker itself.
The fluorene core provides a rigid scaffold, while the carboxylic acid at the 9-position allows for straightforward attachment to various amine- or hydroxyl-functionalized resins. The terminal bromide on the butyl chain serves as a reactive electrophile for a wide range of nucleophilic substitution reactions. This orthogonal reactivity enables researchers to first immobilize the linker and then introduce a variety of chemical moieties, making it an ideal tool for drug discovery and materials science. This application note provides a comprehensive guide to the utilization of this compound in solid-phase synthesis, including detailed protocols for resin loading, on-resin modification, and cleavage.
Chemical Properties and Key Features
| Property | Value | Source |
| CAS Number | 182438-97-7 | [4] |
| Molecular Formula | C₁₈H₁₇BrO₂ | [4] |
| Molecular Weight | 345.24 g/mol | [5] |
| Appearance | Light yellow powder | [4] |
| Storage | 0-8 °C | [4] |
The structure of this compound is characterized by a central fluorene ring system, which imparts thermal stability. The carboxylic acid and the bromobutyl group are positioned at the C9 position, providing distinct reactive sites for a two-pronged synthetic strategy.
Conceptual Workflow
The use of this compound as a linker in solid-phase synthesis follows a logical progression of steps. The overall strategy is designed to leverage the linker's bifunctionality to create a diverse library of compounds.
Figure 1: Conceptual workflow for the use of this compound in solid-phase synthesis.
Part 1: Immobilization of the Linker onto a Solid Support
The initial step involves the covalent attachment of the linker's carboxylic acid to a functionalized solid support. The choice of resin will depend on the desired cleavage conditions and the nature of the molecules to be synthesized. Aminomethyl polystyrene is a suitable choice for creating a stable amide bond with the linker.
Protocol 1: Loading onto Aminomethyl Polystyrene Resin
This protocol describes the coupling of this compound to an aminomethyl polystyrene resin to form a stable amide linkage.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1 g, 1 mmol) in DCM (10 mL) for 1 hour in a fritted syringe reaction vessel. Drain the solvent.
-
Activation of the Linker: In a separate flask, dissolve this compound (1.5 mmol, 518 mg) and HOBt (1.5 mmol, 203 mg) in DMF (5 mL). Add DIC (1.5 mmol, 234 µL) to the solution and allow it to activate for 10 minutes at room temperature.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, add a solution of 10% acetic anhydride and 10% pyridine in DCM (10 mL) and agitate for 30 minutes.
-
Final Wash and Drying: Wash the resin as in step 4. Dry the resin under high vacuum to a constant weight.
Verification of Loading: The loading efficiency can be determined by a quantitative ninhydrin test (Kaiser test) to detect any remaining free amino groups. A negative test (clear beads) indicates successful and complete coupling.
Part 2: On-Resin Modification via Nucleophilic Substitution
With the linker securely attached to the resin, the bromobutyl group is now available for chemical modification. This step is the cornerstone of creating molecular diversity. The alkyl bromide is susceptible to nucleophilic attack by a wide range of nucleophiles.[6][7][8]
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the reaction of a nucleophile with the resin-bound bromobutyl group. The specific conditions may need to be optimized depending on the nucleophile's reactivity.
Materials:
-
Resin-bound this compound (from Protocol 1)
-
Nucleophile of choice (e.g., primary or secondary amines, thiols, carboxylates, etc.)
-
Solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (if required, e.g., Diisopropylethylamine - DIPEA)
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the resin (0.5 g) in the chosen reaction solvent (5 mL) for 1 hour.
-
Nucleophilic Reaction: Add the nucleophile (5-10 equivalents relative to the resin loading) to the swollen resin. If the nucleophile is an amine salt or requires basic conditions, add a suitable non-nucleophilic base like DIPEA (10-20 equivalents).
-
Reaction Conditions: Agitate the reaction mixture at a suitable temperature. For many common nucleophiles, room temperature to 50°C for 12-24 hours is sufficient. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with the reaction solvent (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under high vacuum.
References
- 1. [PDF] Solid phase synthesis - designer linkers for combinatorial chemistry : a review | Semantic Scholar [semanticscholar.org]
- 2. crsubscription.com [crsubscription.com]
- 3. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocw.uci.edu [ocw.uci.edu]
Application Notes and Protocols for Protein Labeling with 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid
Introduction: The Advantages of Fluorene-Based Fluorophores in Protein Labeling
Fluorescent labeling has become an indispensable tool in biological research and drug development, enabling the visualization and quantification of proteins in complex biological systems.[1][2] The choice of fluorophore is critical, as its properties dictate the sensitivity, specificity, and photostability of the assay. Fluorene and its derivatives have emerged as a promising class of fluorophores due to their rigid, planar structure which often results in high fluorescence quantum yields and excellent photostability.[3][4] These characteristics make them particularly well-suited for demanding applications such as single-molecule studies and high-resolution microscopy.[5][6]
This application note provides a detailed guide to the use of a specific fluorene derivative, 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, as a fluorescent label for proteins. This compound offers a unique combination of features: a carboxylic acid handle for covalent attachment to proteins and a bromobutyl group that presents possibilities for secondary, orthogonal conjugation strategies. We will delve into the chemical properties of this fluorophore, provide detailed protocols for protein conjugation and purification, and discuss methods for the characterization of the resulting fluorescently labeled protein.
Chemical and Spectroscopic Properties of this compound
This compound is a synthetic fluorophore that combines the inherent fluorescence of the fluorene core with two distinct functional groups for bioconjugation.
Structure and Physicochemical Properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 182438-97-7 |
| Molecular Formula | C18H17BrO2 |
| Molecular Weight | 345.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (DMSO, DMF), sparingly soluble in aqueous buffers |
Spectroscopic Properties (Estimated):
| Parameter | Estimated Value | Notes |
| Excitation Maximum (λex) | ~300 - 320 nm | Expected to be similar to other 9-substituted fluorene-9-carboxylic acids. |
| Emission Maximum (λem) | ~320 - 350 nm | A significant Stokes shift is characteristic of many fluorophores. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | Typical for fluorene-based chromophores. |
| Quantum Yield (Φ) | High | Fluorene derivatives are known for their high quantum yields. |
It is strongly recommended that users experimentally determine the precise spectroscopic properties of the dye-protein conjugate in the buffer system of their choice.
Principle of Protein Labeling
The primary method for conjugating this compound to a protein is through the formation of a stable amide bond between the dye's carboxylic acid group and primary amines on the protein. The most abundant primary amines in proteins are the ε-amino group of lysine residues and the N-terminal α-amino group.[8]
Because carboxylic acids do not directly react with amines under physiological conditions, a two-step activation process using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is employed.[9][10][11]
The labeling process can be visualized as follows:
Sources
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 182438-97-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound 95% | CAS: 182438-97-7 | AChemBlock [achemblock.com]
- 5. Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Turn-on Fluorene Push-Pull Probes with High Brightness and Photostability for Visualizing Lipid Order in Biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Efficient Amide Coupling of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid for Advanced Drug Discovery
Introduction
The formation of an amide bond is a cornerstone of modern medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals and bioactive molecules.[1][2] This application note provides a detailed experimental procedure for the amide coupling of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, a key intermediate in the synthesis of microsomal triglyceride transfer protein inhibitors like lomitapide.[3] The bulky fluorenyl group presents unique challenges, including potential steric hindrance, which necessitates a carefully optimized coupling strategy to ensure high yields and purity.[4]
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive guide, explaining the rationale behind the chosen protocols and providing step-by-step instructions for successful synthesis. We will focus on the use of modern uronium-based coupling reagents, which are known for their high efficiency and ability to minimize racemization.[5][6]
Synthesis of the Starting Material: this compound
Prior to the amide coupling, the title carboxylic acid must be synthesized. A reliable method involves the alkylation of 9H-fluorene-9-carboxylic acid.[3]
Protocol 1: Synthesis of this compound [3]
-
Dissolve 9H-fluorene-9-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Slowly add a solution of n-butyllithium (2.2 eq) in THF, maintaining the temperature at 0 °C, and stir for 1 hour.
-
Add 1,4-dibromobutane (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 30 hours.
-
Perform an aqueous workup by extracting with water. The aqueous layer is then acidified with HCl and extracted with dichloromethane.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by crystallization from a mixture of petroleum ether and ethyl acetate to yield white crystals.[3]
Amide Coupling Methodologies
The choice of coupling reagent is critical for overcoming the steric hindrance of the fluorene moiety.[4] We will detail a primary protocol using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent, and an alternative using the classic EDC/NHS system.[5][7]
Primary Protocol: HBTU-Mediated Amide Coupling
HBTU is a uronium-based coupling reagent that rapidly activates carboxylic acids to form an activated ester intermediate, which then readily reacts with the amine.[6] This method is often favored for its high coupling efficiencies and suppression of side reactions.[5]
Experimental Parameters:
| Parameter | Value | Rationale |
| Carboxylic Acid | 1.0 equivalent | Limiting Reagent |
| Amine | 1.1 equivalents | Drives reaction to completion |
| HBTU | 1.1 equivalents | Efficient activation of the carboxylic acid |
| Base (DIPEA) | 2.0-3.0 equivalents | Neutralizes in-situ generated acids |
| Solvent | Anhydrous DMF or DCM | Aprotic, good solubility for reactants |
| Temperature | 0 °C to Room Temp. | Balances reaction rate and stability |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS |
Step-by-Step Protocol 2: HBTU Coupling
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add HBTU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[8]
Workflow for HBTU-Mediated Amide Coupling:
Caption: HBTU-mediated amide coupling workflow.
Alternative Protocol: EDC/NHS-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a widely used method for amide bond formation.[7][9] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. This ester subsequently reacts with the amine.[10][11]
Experimental Parameters:
| Parameter | Value | Rationale |
| Carboxylic Acid | 1.0 equivalent | Limiting Reagent |
| Amine | 1.1 equivalents | Drives reaction to completion |
| EDC | 1.2 equivalents | Carbodiimide activating agent |
| NHS | 1.2 equivalents | Forms stable active ester, reduces side reactions |
| Solvent | Anhydrous DCM or DMF | Aprotic, good solubility for reactants |
| Temperature | 0 °C to Room Temp. | Balances reaction rate and stability |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS |
Step-by-Step Protocol 3: EDC/NHS Coupling
-
Preparation: Dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF in a flask under an inert atmosphere.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) and stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction's progress.
-
Workup: Once the reaction is complete, dilute with an organic solvent and wash with water to remove excess EDC and the urea byproduct.[12]
-
Purification: Perform an acid-base extraction as described in the HBTU protocol, followed by drying, concentration, and purification via flash chromatography.
Mechanism of EDC/NHS Amide Coupling:
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. helios.eie.gr [helios.eie.gr]
- 3. Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. researchgate.net [researchgate.net]
- 11. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid as a Novel Linker for Drug Delivery Systems
Introduction: The Critical Role of Linkers and the Potential of a Fluorene-Based Architecture
In the landscape of advanced drug delivery, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs), the linker molecule is a linchpin of success.[1] It is the critical bridge that connects a potent therapeutic payload to its targeting moiety, and its chemical nature dictates the stability, efficacy, and safety profile of the entire conjugate.[2] An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature drug release and off-target toxicity, yet be exquisitely sensitive to a specific trigger within the target microenvironment to unleash the therapeutic agent.[3]
This guide introduces 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid , a heterobifunctional molecule with significant potential as a cleavable linker in drug delivery systems. Its unique architecture, featuring a rigid, hydrophobic fluorene core, offers a stable scaffold. The two distinct functional groups—a carboxylic acid and a bromobutyl chain—provide orthogonal handles for a two-step conjugation strategy. The carboxylic acid is ideal for attachment to hydroxyl or amine functionalities on a drug payload through an ester or amide bond, respectively. The terminal bromine on the butyl chain allows for subsequent covalent attachment to a carrier molecule, such as a nanoparticle or a biomolecule, via nucleophilic substitution.
While the direct application of this specific molecule as a linker is an emerging area, its structural similarity to the well-known fluorenylmethoxycarbonyl (Fmoc) protecting group, which is readily cleaved by bases, suggests a plausible mechanism for controlled drug release.[4] This document will provide a comprehensive guide to the properties, synthesis, and proposed application of this compound as a linker, complete with detailed protocols for conjugation, characterization, and in vitro release studies.
Chemical and Physical Properties
The this compound molecule is a solid organic compound with a molecular weight of 345.23 g/mol and a formula of C₁₈H₁₇BrO₂.[5] Its structure combines the planarity and aromaticity of the fluorene system with the reactivity of a carboxylic acid and an alkyl bromide.
| Property | Value | Reference |
| CAS Number | 182438-97-7 | [5] |
| Molecular Formula | C₁₈H₁₇BrO₂ | [5] |
| Molecular Weight | 345.23 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in organic solvents like THF, DMSO, and DMF. | [1] |
Proposed Mechanism of Action: A Base-Catalyzed Cleavage Strategy
The central hypothesis for the utility of this fluorene-based linker lies in the lability of the ester or amide bond formed between the linker's carboxylic acid and the drug payload. This cleavage can be triggered by two primary mechanisms prevalent in the tumor microenvironment or within cancer cells: a change in pH and the presence of specific enzymes.
pH-Sensitive Cleavage:
The acidic microenvironment of tumors and the lower pH of endosomes and lysosomes (pH 4.5-6.5) compared to the bloodstream (pH 7.4) provide a trigger for pH-sensitive linkers. While the fluorene linker itself does not contain a classic acid-labile group like a hydrazone, the electronic properties of the fluorene ring system can influence the susceptibility of the adjacent ester bond to hydrolysis under acidic conditions.
Enzyme-Sensitive Cleavage:
A more probable and potent release mechanism is enzymatic hydrolysis. Many esterase enzymes, which are abundant in the body and can be overexpressed in tumor cells, can catalyze the cleavage of the ester bond connecting the drug to the linker.[4] The bulky fluorene group may provide a recognition motif for certain enzymes, enhancing the specificity of cleavage at the target site.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature for the synthesis of the title compound.[1]
Materials:
-
9H-fluorene-9-carboxylic acid
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) solution (2.5 M in hexanes)
-
1,4-Dibromobutane
-
Hydrochloric acid (HCl), 1 N
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 9H-fluorene-9-carboxylic acid (5.0 g, 0.024 mol) in 120 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (22 mL, 0.055 mol, 2.5 M in hexanes) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 1 hour.
-
Add 1,4-dibromobutane (3.2 mL, 0.026 mol) dropwise over 30 minutes.
-
Continue stirring at 0 °C for another 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 30 hours.
-
Quench the reaction by adding 75 mL of water.
-
Extract the aqueous layer with 2-methoxy-2-methylpropane (80 mL).
-
Acidify the aqueous layer with 1 N HCl (50 mL).
-
Extract the acidified aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product as a yellow solid.
-
Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to obtain pure, white crystals of this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
Protocol 2: Conjugation of a Model Drug (e.g., Doxorubicin) to the Linker
This protocol describes the esterification of the linker with a model drug containing a hydroxyl group, such as doxorubicin.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Dissolve doxorubicin hydrochloride in anhydrous DMF and add a slight excess of triethylamine to neutralize the HCl salt.
-
In a separate flask, dissolve this compound (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution of the linker and DMAP to 0 °C.
-
Add DCC (1.2 equivalents) to the linker solution and stir for 15 minutes at 0 °C to activate the carboxylic acid.
-
Add the activated linker solution dropwise to the doxorubicin solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Purify the resulting conjugate using column chromatography on silica gel.
Visualization of Conjugation Workflow
Caption: Workflow for conjugating a hydroxyl-containing drug to the linker.
Protocol 3: Attachment of Drug-Linker Conjugate to a Carrier (e.g., Amine-Functionalized Nanoparticle)
This protocol outlines the attachment of the drug-linker construct to an amine-functionalized carrier via the bromobutyl group.
Materials:
-
Purified Drug-Linker Conjugate
-
Amine-functionalized nanoparticles (e.g., silica or polymer-based)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF.
-
Add the purified drug-linker conjugate (1.5 equivalents relative to surface amine groups) to the nanoparticle dispersion.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours.
-
Monitor the conjugation by quantifying the amount of unreacted drug-linker in the supernatant using UV-Vis spectroscopy or HPLC.
-
Once the reaction is complete, centrifuge the nanoparticles to pellet them.
-
Wash the nanoparticles repeatedly with DMF and then with a suitable buffer (e.g., PBS) to remove unreacted starting materials.
-
Resuspend the final drug-linker-nanoparticle conjugate in the desired buffer for storage and further experiments.
Visualization of Carrier Attachment
Caption: Schematic of the attachment of the drug-linker to a carrier.
Protocol 4: Characterization of the Final Drug Delivery System
Comprehensive characterization is crucial to confirm successful conjugation and to determine key parameters of the drug delivery system.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the drug-linker conjugate.
-
Mass Spectrometry (MS): To determine the exact mass of the drug-linker conjugate.
-
Dynamic Light Scattering (DLS): To measure the size and size distribution of the nanoparticles before and after conjugation.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles.
-
UV-Vis Spectroscopy or HPLC: To quantify the drug loading on the nanoparticles.
| Parameter | Technique | Purpose |
| Conjugate Structure | NMR, MS | To confirm the covalent linkage between the drug and the linker. |
| Particle Size | DLS | To ensure the nanoparticles are within the desired size range for drug delivery. |
| Surface Charge | Zeta Potential | To monitor changes in surface properties upon conjugation. |
| Drug Loading | UV-Vis, HPLC | To determine the amount of drug conjugated to the nanoparticles. |
Protocol 5: In Vitro Drug Release Study
This protocol is designed to evaluate the release of the drug from the nanoparticle conjugate under conditions that mimic the physiological and tumor microenvironments.
Materials:
-
Drug-Linker-Nanoparticle Conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
Esterase enzyme solution (e.g., porcine liver esterase) in PBS
-
Dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare three release media: PBS (pH 7.4), acetate buffer (pH 5.0), and PBS (pH 7.4) containing esterase enzyme.
-
Place a known concentration of the drug-linker-nanoparticle conjugate into a dialysis bag.
-
Place the dialysis bags into separate containers with a large volume of each of the three release media.
-
Incubate the setups at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots from the release media outside the dialysis bag.
-
Analyze the concentration of the released drug in the aliquots using a validated HPLC method.
-
Plot the cumulative drug release as a function of time for each condition.
Visualization of Drug Release Mechanism
Caption: Proposed mechanism for triggered drug release from the conjugate.
Conclusion and Future Perspectives
This compound presents a promising new scaffold for the development of cleavable linkers in drug delivery systems. Its bifunctional nature allows for a straightforward and modular approach to conjugating a wide variety of drugs to different carrier systems. The proposed enzyme-sensitive cleavage of the ester bond formed with the drug offers a pathway for targeted drug release. The protocols outlined in this guide provide a framework for the synthesis, conjugation, characterization, and evaluation of drug delivery systems based on this novel linker. Further research should focus on elucidating the precise cleavage mechanism, evaluating the in vivo stability and efficacy of conjugates, and exploring the versatility of this linker with different drugs and targeting moieties.
References
- Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates.
- Cui, G., et al. (2014). Crystal structure of this compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o533.
- Damle, N. K. (2004). A review of the development of brentuximab vedotin. Expert Opinion on Biological Therapy, 4(8), 1353-1364.
- Firer, M. A., & Gellerman, G. (2012). Targeted drug delivery for cancer therapy: the other side of antibodies.
- Hamann, P. R., et al. (2002). Gemtuzumab ozogamicin, a potent and selective anti-CD33 antibody-calicheamicin conjugate for treatment of acute myeloid leukemia.
- Jain, N., et al. (2015). Current status and future prospects of antibody-drug conjugates. Pharmaceutical Research, 32(11), 3526-3540.
- Larpent, P., et al. (2017). The fluorenylmethoxycarbonyl (Fmoc) protecting group: a key tool in modern organic synthesis. Chemical Society Reviews, 46(24), 7931-7956.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
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methodology for attaching fluorene linkers to nanoparticles
Application Notes & Protocols
Topic: Methodology for Attaching Fluorene Linkers to Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synergy of Fluorene and Nanomaterials
Fluorene and its derivatives represent a class of highly valuable organic compounds, prized for their rigid, planar structure and unique photophysical properties, including strong fluorescence and environmental sensitivity.[1][2] When these molecular attributes are combined with the vast surface area and quantum effects of nanoparticles, a powerful synergy emerges. The resulting fluorene-nanoparticle conjugates are at the forefront of innovation in various fields, from creating highly sensitive biosensors and advanced bioimaging probes to developing targeted drug delivery systems.[2][3]
The fluorescent properties of fluorene-based molecules can be harnessed for tracking nanoparticles within complex biological systems, providing crucial data on biodistribution, cellular uptake, and drug release kinetics.[3] Furthermore, the specific structure of fluorene can be modified to act as a linker, physically tethering therapeutic agents or targeting moieties to the nanoparticle surface. This guide provides a detailed exploration of the core chemical strategies and step-by-step protocols for attaching fluorene linkers to three common types of nanoparticles: gold (AuNPs), silica (SiNPs), and quantum dots (QDs).
Core Methodologies: A Chemist's Toolkit for Nanoparticle Functionalization
The choice of conjugation chemistry is dictated by the inherent surface properties of the nanoparticle and the functional groups available on the fluorene linker. Below are the most robust and widely adopted strategies.
Thiol-Gold Chemistry: The Gold Standard for AuNPs
The strong, quasi-covalent bond formed between sulfur and gold surfaces is a cornerstone of gold nanoparticle functionalization.[4][5] This affinity allows for the straightforward self-assembly of thiol-terminated molecules onto the AuNP surface, displacing weaker stabilizing agents like citrate. By synthesizing a fluorene derivative with a terminal thiol (-SH) group, a stable and direct attachment can be achieved. This process, often referred to as ligand exchange, is highly efficient and forms a dense, well-organized monolayer.[6][7]
Silanization: The Versatile Bridge for Silica Surfaces
Silica nanoparticles, and many other metal oxide nanoparticles, possess hydroxyl (-OH) groups on their surface. These groups serve as ideal anchor points for silane coupling agents.[8][9] Organosilanes, such as (3-Aminopropyl)triethoxysilane (APTES), react with these surface hydroxyls in a condensation reaction to form stable siloxane bonds (Si-O-Si).[10] This process effectively coats the nanoparticle with a new layer of functional groups (e.g., amines from APTES), which can then be used to attach fluorene linkers through various secondary coupling reactions.[11][12]
Carbodiimide (EDC/NHS) Chemistry: The Workhorse for Amide Bond Formation
Carbodiimide chemistry is a highly versatile method for covalently linking molecules that possess carboxyl (-COOH) and primary amine (-NH2) groups.[13] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), activate carboxyl groups to form a semi-stable intermediate that readily reacts with primary amines to create a stable amide bond.[14][15] This "zero-length" crosslinking is invaluable for attaching amine-functionalized fluorene to carboxylated nanoparticles or vice-versa, and is a preferred method for bioconjugation due to its mild reaction conditions.[13][16]
Click Chemistry: The Modern Approach for Bioorthogonal Ligation
"Click chemistry" refers to a class of reactions that are highly efficient, specific, and bioorthogonal (meaning they do not interfere with biological processes).[17] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[18][19] This reaction forms a stable triazole ring between an azide-functionalized molecule and an alkyne-functionalized molecule.[18] Its high specificity and reliability make it an excellent choice for complex systems, allowing for the precise attachment of fluorene linkers to nanoparticles without side reactions, which is particularly important for sensitive materials like quantum dots.[14][17]
Experimental Protocols & Workflows
The following protocols provide detailed, step-by-step instructions for conjugating fluorene linkers to different nanoparticle platforms.
Protocol 1: Attachment of Thiol-Fluorene to Gold Nanoparticles (AuNPs) via Ligand Exchange
This protocol describes the functionalization of citrate-stabilized AuNPs with a custom-synthesized fluorene derivative bearing a terminal thiol group.
Workflow Diagram:
Caption: Workflow for attaching thiol-fluorene to AuNPs.
Materials:
-
Citrate-stabilized AuNPs (10 nM in citrate buffer)
-
Thiol-functionalized fluorene derivative (e.g., 9H-fluoren-9-ylmethanethiol)
-
Ethanol (ACS grade)
-
Deionized (DI) water
-
Microcentrifuge tubes
Procedure:
-
Prepare Fluorene Solution: Dissolve the thiol-fluorene linker in ethanol to a final concentration of 1 mM.
-
Reaction Setup: In a microcentrifuge tube, add 1 mL of the AuNP solution.
-
Initiate Ligand Exchange: Add 10 µL of the 1 mM thiol-fluorene solution to the AuNP solution. The molar ratio of linker to AuNP should be in large excess (e.g., >1000:1) to drive the reaction.
-
Incubation: Gently vortex the mixture for 30 seconds. Wrap the tube in aluminum foil and incubate at room temperature for 24 hours with gentle shaking to facilitate complete ligand exchange.
-
Purification (1st Wash): Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~15 nm particles). Carefully remove the supernatant, which contains unbound linker and displaced citrate.
-
Resuspension: Resuspend the nanoparticle pellet in 1 mL of a 50:50 ethanol/water solution by vortexing and brief sonication.
-
Repeat Purification: Repeat steps 5 and 6 two more times to ensure complete removal of excess reagents.
-
Final Product: After the final wash, resuspend the fluorene-functionalized AuNPs in the desired buffer or solvent (e.g., PBS or ethanol) for storage and characterization.
Protocol 2: Attachment of Amine-Fluorene to Silica Nanoparticles (SiNPs) via EDC/NHS Chemistry
This protocol details the covalent attachment of an amine-containing fluorene linker to carboxyl-functionalized silica nanoparticles.
Workflow Diagram:
Caption: Workflow for EDC/NHS coupling of fluorene to SiNPs.
Materials:
-
Carboxyl-functionalized silica nanoparticles (10 mg/mL in DI water)
-
Amine-functionalized fluorene derivative
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
MES Buffer (0.1 M, pH 6.0)
-
DMSO (anhydrous)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO) or dialysis tubing
Procedure:
-
Prepare Nanoparticles: Pellet 1 mL (10 mg) of the carboxyl-SiNP suspension by centrifugation. Resuspend the pellet in 1 mL of MES buffer.
-
Activate Carboxyl Groups: Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in cold MES buffer. Add 100 µL of EDC solution and 100 µL of Sulfo-NHS solution to the SiNP suspension.
-
Incubation for Activation: Incubate the mixture for 30 minutes at room temperature with gentle rotation to activate the carboxyl groups, forming an NHS-ester intermediate.
-
Prepare Fluorene Linker: Dissolve the amine-fluorene linker in a minimal amount of DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add 50 µL of the amine-fluorene solution to the activated SiNP suspension.
-
Incubation for Conjugation: Allow the reaction to proceed for 2 hours at room temperature with gentle rotation.
-
Purification: Transfer the reaction mixture to a centrifugal filter unit. Wash the nanoparticles by centrifuging and resuspending in PBS (pH 7.4) three times to remove unreacted linker and coupling reagents. Alternatively, perform dialysis against PBS overnight.
-
Final Product: Resuspend the purified fluorene-SiNPs in 1 mL of PBS for storage and characterization.
Protocol 3: Attachment of Azide-Fluorene to Quantum Dots (QDs) via Click Chemistry
This protocol outlines the Cu(I)-catalyzed cycloaddition of an azide-functionalized fluorene to alkyne-modified, polymer-coated quantum dots.
Workflow Diagram:
Caption: Workflow for Click Chemistry attachment of fluorene to QDs.
Materials:
-
Alkyne-functionalized, polymer-coated QDs (1 µM in 50 mM Borate Buffer, pH 8.5)
-
Azide-functionalized fluorene derivative
-
Copper(II) Sulfate (CuSO4) solution (10 mM in DI water)
-
THPTA ligand solution (50 mM in DI water)
-
Sodium Ascorbate solution (100 mM in DI water, freshly prepared)
-
DMSO (anhydrous)
-
Size exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-fluorene linker in DMSO to a 10 mM stock solution.
-
Prepare the catalyst premix: In a tube, mix 5 µL of CuSO4 solution and 5 µL of THPTA solution. Let it sit for 2 minutes.
-
-
Reaction Setup: In a microcentrifuge tube protected from light, combine:
-
100 µL of the 1 µM alkyne-QD solution.
-
2 µL of the 10 mM azide-fluorene solution (20-fold molar excess).
-
-
Initiate Reaction: Add 10 µL of the freshly prepared sodium ascorbate solution to the QD/linker mixture. Immediately add the 10 µL of the CuSO4/THPTA premix.
-
Incubation: Gently mix the solution and incubate at room temperature for 1 hour in the dark.
-
Purification: Purify the reaction mixture using a size exclusion chromatography column pre-equilibrated with PBS. The larger fluorene-QD conjugates will elute first, separating from the smaller unreacted linker and catalyst components.
-
Final Product: Collect the fluorescent fractions corresponding to the conjugated QDs.
Data Summary and Characterization
Successful conjugation must be validated through a suite of characterization techniques.
| Parameter | Thiol-Gold (AuNP) | EDC/NHS (SiNP) | Click Chemistry (QD) |
| Primary Reagents | Thiol-fluorene, Citrate-AuNPs | Amine-fluorene, Carboxyl-SiNPs, EDC, Sulfo-NHS | Azide-fluorene, Alkyne-QDs, CuSO₄, Ascorbate |
| Typical Reaction Time | 12-24 hours | 2-3 hours | 1-2 hours |
| Reaction pH | ~5-9 (Citrate buffer) | 6.0 (Activation), 7.4 (Conjugation) | ~8.5 (Borate buffer) |
| Key Confirmation | Red-shift in UV-Vis SPR peak | New peaks in FTIR (amide I/II bands) | Maintained quantum yield, mobility shift in gel |
| Size Change (DLS) | Increase of 2-5 nm | Increase of 2-5 nm | Increase of 1-3 nm |
| Zeta Potential Change | Less negative | From highly negative to less negative | Minimal change |
Troubleshooting Common Issues
-
Nanoparticle Aggregation: Often caused by changes in surface charge or improper solvent conditions. Ensure gradual addition of linkers, use of appropriate buffers, and consider adding stabilizing agents like PEG.[20] For AuNPs, aggregation can be visually identified by a color change from red to purple/blue.
-
Low Conjugation Efficiency: May result from inactive reagents (especially EDC and sodium ascorbate, which should be fresh), incorrect pH, or steric hindrance. Optimize molar ratios of linkers and coupling agents.
-
Fluorescence Quenching: The nanoparticle surface, particularly gold, can quench the fluorescence of attached fluorophores.[21] Introducing a spacer molecule (e.g., a short PEG chain) between the fluorene and the nanoparticle surface can mitigate this effect.
Conclusion
The attachment of fluorene linkers to nanoparticles creates powerful hybrid materials with broad applicability in research and medicine. The choice of methodology—be it the robust thiol-gold interaction, the versatile silanization and EDC/NHS coupling, or the precise click chemistry—depends fundamentally on the nature of the nanoparticle core. By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize and validate these advanced nanomaterials, paving the way for new discoveries in diagnostics, imaging, and therapeutics.
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Application Note: High-Sensitivity HPLC Analysis of Primary and Secondary Amines Using 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid as a Pre-Column Fluorescent Derivatization Reagent
Abstract
This technical guide provides a comprehensive framework for the sensitive quantification of primary and secondary amines in complex matrices using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The methodology is centered on pre-column derivatization with 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, a specialized reagent designed to impart high fluorescence quantum yield to otherwise non-fluorescent analytes. We will explore the underlying chemical principles, provide detailed, step-by-step protocols for derivatization and analysis, and discuss method validation considerations for researchers in pharmaceutical development and clinical diagnostics.
Introduction: The Challenge of Amine Quantification
Aliphatic and aromatic amines are a broad class of compounds frequently analyzed in drug development, environmental monitoring, and clinical diagnostics. Many of these molecules, particularly low-molecular-weight aliphatic amines, lack a native chromophore or fluorophore, making their direct detection by HPLC with UV or fluorescence detectors challenging and insensitive.[1] Pre-column derivatization addresses this limitation by covalently attaching a "tag" to the analyte molecule, enhancing its detectability.[2][3]
The ideal derivatization reagent should react rapidly and completely with the target analyte under mild conditions to form a single, stable, and highly detectable product.[4] this compound (FBFC), CAS No. 182438-97-7, is an advanced reagent designed for this purpose.[5][6][7] Its rigid fluorenyl moiety provides a strong fluorophore, while the bromobutyl group serves as a reactive site for nucleophilic analytes like primary and secondary amines.
Scientific Principles & Mechanism
The derivatization of amines with FBFC proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine on the reagent's butyl chain. This results in the displacement of the bromide leaving group and the formation of a stable tertiary amine derivative with a highly fluorescent fluorene tag.
The Derivatization Reaction
The reaction is typically carried out in an aprotic organic solvent (e.g., acetonitrile) under basic conditions. A non-nucleophilic base is required to deprotonate the primary or secondary amine, thereby increasing its nucleophilicity and reaction rate.
Key Reaction Components:
-
Analyte (R-NH₂ or R₂-NH): The nucleophile.
-
FBFC Reagent: The electrophilic substrate containing the fluorescent tag.
-
Catalyst/Base: Facilitates the reaction by enhancing nucleophilicity and neutralizing the HBr byproduct.
-
Solvent: Aprotic polar solvent to dissolve reactants.
The Role of Phase-Transfer Catalysis
To achieve optimal reaction kinetics, particularly at room temperature, a phase-transfer catalyst such as a crown ether (e.g., 18-crown-6) is highly recommended.[8][9] In the presence of a potassium salt base (e.g., K₂CO₃), the crown ether sequesters the K⁺ ion in its hydrophilic core.[10] This process effectively "solubilizes" the anionic base (CO₃²⁻) in the organic solvent and generates a "naked" anion with significantly enhanced basicity and reactivity, which can efficiently deprotonate the analyte amine.[9][11]
Figure 1: Conceptual workflow for the derivatization and HPLC-FLD analysis of amines using FBFC.
Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All reagents should be of HPLC or analytical grade.
Reagent and Standard Preparation
-
FBFC Derivatization Reagent (1 mg/mL): Accurately weigh 10.0 mg of this compound (CAS: 182438-97-7)[12] and dissolve in 10.0 mL of anhydrous acetonitrile. Store this solution in an amber vial at 2-8°C. It is stable for approximately one week.
-
Catalyst Solution (10 mg/mL K₂CO₃ with 1 mg/mL 18-Crown-6): Dissolve 100 mg of anhydrous potassium carbonate and 10 mg of 18-crown-6 in 10 mL of anhydrous acetonitrile. Sonicate for 5 minutes to ensure dissolution.
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of amine standards by dissolving 10.0 mg of each amine in 10.0 mL of a suitable solvent (e.g., methanol/water 50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solutions with acetonitrile to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
Derivatization Protocol
This protocol is a self-validating system; running a blank (no analyte) is critical to identify any interfering peaks from reagent hydrolysis.
-
Reaction Setup: In a 1.5 mL autosampler vial, add 100 µL of the amine standard solution or sample extract.
-
Add FBFC Reagent: Add 100 µL of the 1 mg/mL FBFC derivatization reagent to the vial.
-
Add Catalyst: Add 50 µL of the catalyst solution (K₂CO₃ / 18-Crown-6).
-
Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 60°C for 30 minutes. Optimization of time and temperature may be required for specific analytes.[13][14]
-
Quenching (Optional): To consume excess reagent, 20 µL of a primary amine solution (e.g., 1M glycine) can be added, followed by another 10 minutes of heating. This step is useful if reagent-related peaks interfere with analyte peaks.
-
Dilution: After cooling to room temperature, dilute the reaction mixture with 750 µL of the mobile phase starting condition (e.g., Acetonitrile/Water 50:50, v/v).
-
Injection: The sample is now ready for injection into the HPLC system.
Figure 2: Step-by-step experimental workflow for the pre-column derivatization protocol.
HPLC-FLD Method Parameters
The following parameters provide a robust starting point for method development. The fluorene moiety typically exhibits strong fluorescence with excitation around 260-270 nm and emission between 310-330 nm.[15]
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a fluorescence detector is required. |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for the relatively nonpolar derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peak shapes for the carboxylic acid group on the reagent. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic derivatives. |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-17 min: 95% B; 17.1-20 min: 50% B | A gradient is necessary to elute a wide range of derivatized amines and clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sensitivity needs. |
| Fluorescence Detector | Excitation: 265 nmEmission: 315 nm | Optimal wavelengths for the fluorenyl group, maximizing signal-to-noise ratio.[15] |
Method Validation and Performance
A full method validation should be performed according to ICH guidelines or internal laboratory standards.[3][16][17] Key parameters to assess include:
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the analyte in blank samples. | Ensures the signal is solely from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the calibration range. | Demonstrates a proportional response to concentration. |
| Accuracy | 85-115% recovery for spiked samples. | Measures the closeness of the measured value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5%. | Assesses the consistency of results for repeated analyses of the same sample. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration that can be accurately quantified. |
With the high quantum yield of the fluorene tag, Limits of Detection (LODs) in the low- to mid-femtomole range per injection are achievable, making this method suitable for trace-level analysis.[18]
Conclusion
The use of this compound as a pre-column derivatization reagent offers a powerful strategy for the sensitive and reliable quantification of primary and secondary amines by HPLC-FLD. The SN2 reaction mechanism is robust, and the protocol can be readily optimized for a wide variety of analytes and matrices. By converting non-fluorescent amines into highly fluorescent derivatives, this method enables researchers to achieve the low detection limits required for demanding applications in pharmaceutical and biomedical analysis.
References
- Vertex AI Search. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved January 5, 2026.
- ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Retrieved January 5, 2026.
- Sultan Qaboos University Journal For Science. (n.d.).
- National Institutes of Health (NIH). (n.d.). Pre-Column Derivatization HPLC Procedure for the Quantitation of Aluminium Chlorohydrate in Antiperspirant Creams Using Quercetin as Chromogenic Reagent - PMC. Retrieved January 5, 2026.
- Science.gov. (n.d.). precolumn derivation hplc: Topics. Retrieved January 5, 2026.
- National Institutes of Health (NIH). (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved January 5, 2026.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved January 5, 2026.
- National Institutes of Health (NIH). (n.d.). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved January 5, 2026.
- PubMed. (n.d.).
- Scribd. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved January 5, 2026.
- Course Hero. (n.d.). Crown ethers are useful as in nucleophilic substitution and other reactions. Retrieved January 5, 2026.
- PubMed. (n.d.).
- SRIRAMCHEM. (n.d.). This compound. Retrieved January 5, 2026.
- ResearchGate. (n.d.).
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved January 5, 2026.
- National Institutes of Health (NIH). (n.d.). Crystal structure of this compound - PMC. Retrieved January 5, 2026.
- ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point.... Retrieved January 5, 2026.
- TIGP. (n.d.). Organic Synthesis in the 21st Century - Nucleophilic Substitution and Elimination Reaction. Retrieved January 5, 2026.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Retrieved January 5, 2026.
- IIP Series. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. Retrieved January 5, 2026.
- ResearchGate. (n.d.). Optimization of derivatization reagents and the reaction conditions. A,.... Retrieved January 5, 2026.
- Royal Society of Chemistry. (1984). Fluorigenic reagents for primary and secondary amines and thiols in high-performance liquid chromatography. A review. Analyst. Retrieved January 5, 2026.
- Advanced ChemBlocks. (n.d.). This compound 95%. Retrieved January 5, 2026.
- BLDpharm. (n.d.). 182438-97-7|this compound. Retrieved January 5, 2026.
- MDPI. (2023).
- CymitQuimica. (n.d.). CAS 182438-97-7: 9H-Fluorene-9-carboxylic acid, 9-(4-bromobutyl)-. Retrieved January 5, 2026.
- ChemicalBook. (n.d.). 9H-Fluorene-9-carboxylic acid, 9-(4-bromobutyl)- | 182438-97-7. Retrieved January 5, 2026.
- University of California, Berkeley. (n.d.). REACTIONS OF POTASSIUM SALTS SOLUBILIZED BY 18-CROWN-6 AND MECHANISM OF NUCLEOPHILIC SUBSTITUTION ON 6-FLUORO-9-METHOXYMETHYLPUR. Retrieved January 5, 2026.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-Column Derivatization HPLC Procedure for the Quantitation of Aluminium Chlorohydrate in Antiperspirant Creams Using Quercetin as Chromogenic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. This compound 95% | CAS: 182438-97-7 | AChemBlock [achemblock.com]
- 7. 9H-Fluorene-9-carboxylic acid, 9-(4-bromobutyl)- | 182438-97-7 [chemicalbook.com]
- 8. homework.study.com [homework.study.com]
- 9. GT Digital Repository [repository.gatech.edu]
- 10. mdpi.com [mdpi.com]
- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 12. 182438-97-7|this compound|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
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- 15. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
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- 17. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid
Welcome to the technical support center for the synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher yield and purity of your target molecule. As a key intermediate in various research applications, including the synthesis of microsomal triglyceride transfer protein (MTP) inhibitors like Lomitapide, a successful and reproducible synthesis is paramount.[1]
This document provides a detailed, step-by-step protocol, a comprehensive troubleshooting guide addressing common experimental pitfalls, and a list of frequently asked questions to clarify the underlying chemical principles.
I. Core Synthesis Protocol
The synthesis of this compound is achieved through the alkylation of 9H-fluorene-9-carboxylic acid. This process involves the deprotonation of the acidic proton at the C9 position, followed by nucleophilic attack on 1,4-dibromobutane.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is adapted from established literature procedures.[1]
Materials:
-
9H-fluorene-9-carboxylic acid
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
1,4-dibromobutane
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas (argon or nitrogen) supply
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere, dissolve 9H-fluorene-9-carboxylic acid (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add n-butyllithium (2.2 eq) dropwise while maintaining the temperature. A color change is typically observed, indicating the formation of the dianion. Stir the mixture at 0 °C for 1 hour.
-
Alkylation: Add 1,4-dibromobutane (1.1 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Completion: Stir the reaction at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 30 hours.
-
Work-up:
-
Perform an aqueous extraction with water.
-
Acidify the combined aqueous layers with 1 N HCl.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: The crude product can be purified by crystallization from a mixture of petroleum ether and ethyl acetate to yield white crystals.[1]
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive n-Butyllithium: n-BuLi degrades over time, especially with improper storage. | Titrate the n-BuLi solution before use to determine the accurate concentration. Use a fresh bottle if necessary. |
| 2. Presence of Moisture: Water will quench the n-BuLi and the fluorenyl anion. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. | |
| 3. Incomplete Deprotonation: Insufficient n-BuLi or reaction time for deprotonation. | Use the recommended 2.2 equivalents of n-BuLi to deprotonate both the carboxylic acid and the C9 proton. Ensure the deprotonation step proceeds for the full recommended time. | |
| 4. Low Reaction Temperature: While the initial steps are at 0°C, the extended reaction time at room temperature is crucial for the alkylation to proceed to completion. | Follow the temperature profile of the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Presence of a Major, Less Polar Byproduct (Dialkylation) | 1. Excess 1,4-dibromobutane: Too much alkylating agent can lead to the formation of 9,9-bis(4-bromobutyl)-9H-fluorene. | Use the recommended stoichiometry of 1.1 equivalents of 1,4-dibromobutane. Add the alkylating agent slowly to the reaction mixture. |
| 2. High Reaction Temperature: Higher temperatures can favor over-alkylation. | Maintain the temperature at 0°C during the addition of 1,4-dibromobutane. | |
| Multiple Spots on TLC, Difficult Purification | 1. Side Reactions of n-BuLi: Reaction with the THF solvent can occur, especially at higher temperatures.[2][3] | Keep the deprotonation and initial alkylation steps at 0°C. |
| 2. Wurtz Coupling: Reaction of n-BuLi with 1,4-dibromobutane can lead to octane and other coupling products. | Add the 1,4-dibromobutane to the fluorenyl anion solution, not the other way around. This keeps the concentration of the alkylating agent low. | |
| 3. Elimination Reactions: 1,4-dibromobutane can undergo elimination, though this is less likely under these conditions. | Maintain the recommended reaction temperatures. | |
| Product is an Oil or Gummy Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. | Re-purify the crude product using column chromatography. A gradient of ethyl acetate in hexanes is a good starting point. The desired product is more polar than the dialkylated byproduct but less polar than the starting material. |
| 2. Incorrect Crystallization Solvent System: The ratio of petroleum ether to ethyl acetate may need optimization. | Experiment with different solvent ratios for crystallization. Seeding with a small crystal can also induce crystallization. |
III. Frequently Asked Questions (FAQs)
Q1: Why are two equivalents of n-butyllithium used in this reaction?
A1: Two equivalents of a strong base like n-butyllithium are necessary because there are two acidic protons in the starting material, 9H-fluorene-9-carboxylic acid. The first equivalent deprotonates the highly acidic carboxylic acid proton, and the second equivalent removes the proton at the C9 position to generate the nucleophilic fluorenyl anion.
Q2: What is the purpose of conducting the initial stages of the reaction at 0°C?
A2: The initial low temperature is crucial for several reasons. It helps to control the exothermic deprotonation reaction and prevents the degradation of the thermally sensitive n-butyllithium.[2] It also minimizes side reactions, such as the reaction of n-BuLi with the THF solvent, which becomes more significant at higher temperatures.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a mobile phase such as a 7:3 mixture of hexanes and ethyl acetate. The starting material, 9H-fluorene-9-carboxylic acid, is quite polar and will have a low Rf value. The desired product will be less polar and have a higher Rf. The dialkylated byproduct, if present, will be even less polar and have the highest Rf value.
Q4: I see a white precipitate forming in my n-butyllithium bottle. What is it and is the reagent still usable?
A4: The white precipitate is likely lithium hydride, a product of the thermal decomposition of n-butyllithium.[2][3] Its presence indicates that the reagent has started to degrade and the actual concentration is lower than what is stated on the bottle. It is highly recommended to titrate the n-BuLi solution to determine its active concentration before use.
Q5: What are the key safety precautions I should take when working with n-butyllithium?
A5: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[2] It also reacts violently with water. Always handle n-BuLi under an inert atmosphere (argon or nitrogen). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves. Ensure that a Class D fire extinguisher for combustible metals is accessible.
Q6: My final product has a lower than expected melting point and the NMR shows some extra peaks in the aliphatic region. What could be the issue?
A6: This is a classic sign of impurities. The most likely culprit is the dialkylated byproduct, 9,9-bis(4-bromobutyl)-9H-fluorene. This molecule will have additional signals in the aliphatic region of the ¹H NMR spectrum corresponding to the second bromobutyl chain. A broad peak for the carboxylic acid proton around 12.5 ppm in the ¹H NMR spectrum is a good indicator of the presence of the desired product.[1] If this peak is absent and you see symmetric signals for the fluorene aromatic protons and two sets of signals for the bromobutyl chains, you may have isolated the dialkylated product. A thorough purification by column chromatography or recrystallization is necessary.
Characterization Data
Expected ¹H NMR of this compound (in DMSO-d₆): [1]
-
~12.53 ppm (br s, 1H): Carboxylic acid proton (COOH)
-
~7.54-7.68 ppm (m, 4H): Aromatic protons of the fluorene backbone
-
~7.25-7.42 ppm (m, 4H): Aromatic protons of the fluorene backbone
-
~3.31 ppm (t, 2H): Methylene group adjacent to the bromine atom (CH₂Br)
-
~2.28-2.32 ppm (m, 2H): Methylene group attached to the C9 position of the fluorene
-
~1.57-1.65 ppm (m, 2H): Methylene group in the butyl chain
-
~0.72-0.80 ppm (m, 2H): Methylene group in the butyl chain
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
IV. Mechanistic Insights
The reaction proceeds via a standard nucleophilic substitution mechanism.
Caption: A simplified representation of the reaction mechanism.
The two equivalents of n-butyllithium first deprotonate the carboxylic acid and then the C9 position of the fluorene ring, creating a dianion. This dianion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion and forming the final product.
V. References
-
Wikipedia. n-Butyllithium. [Link]
-
Chemeurope.com. n-Butyllithium. [Link]
-
National Center for Biotechnology Information. Crystal structure of this compound. PubChem. [Link]
-
Organic Syntheses. 9-fluorenecarboxylic acid. [Link]
-
National Center for Biotechnology Information. Crystal structure of this compound. PubMed Central. [Link]
Sources
common side reactions with 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid
Welcome to the technical support center for 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and handling of this versatile intermediate. By understanding the underlying chemical principles, you can optimize your experimental outcomes and troubleshoot effectively.
Troubleshooting Guide: Common Side Reactions & Impurities
This section addresses specific issues that may arise during the synthesis of this compound, a key intermediate in the synthesis of compounds like lomitapide.[1] The primary synthetic route involves the alkylation of 9H-fluorene-9-carboxylic acid with 1,4-dibromobutane using a strong base such as n-butyllithium.[1]
Question 1: My reaction yields a significant amount of a higher molecular weight byproduct that is difficult to separate from the desired product. What is it and how can I avoid it?
Answer: This is likely the result of a dialkylation reaction , where a second molecule of the deprotonated 9H-fluorene-9-carboxylic acid reacts with the initially formed this compound.
Plausible Mechanism:
The reaction begins with the deprotonation of 9H-fluorene-9-carboxylic acid at two positions: the carboxylic acid proton and the acidic proton at the C9 position of the fluorene ring.[2] The resulting dianion then acts as a nucleophile, attacking one of the bromine atoms of 1,4-dibromobutane. The mono-alkylated product still possesses a reactive bromobutyl group, which can then be attacked by another molecule of the deprotonated starting material.
Troubleshooting & Prevention:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of 1,4-dibromobutane can help to minimize the presence of unreacted starting material that can participate in the second alkylation.
-
Slow Addition of Alkylating Agent: Add the 1,4-dibromobutane solution dropwise to the solution of the deprotonated 9H-fluorene-9-carboxylic acid at a low temperature (e.g., 0 °C or below).[1] This maintains a low concentration of the alkylating agent, favoring the mono-alkylation reaction.
-
Purification Strategy: If dialkylation does occur, purification can be challenging due to the similar polarities of the desired product and the byproduct. Column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is often necessary. Recrystallization may also be effective if a suitable solvent system can be identified.[1]
Data Summary Table for Reactant Stoichiometry:
| Reactant | Molar Equivalents | Rationale |
| 9H-fluorene-9-carboxylic acid | 1.0 | Limiting reagent |
| Strong Base (e.g., n-BuLi) | 2.1 - 2.2 | To deprotonate both the carboxylic acid and the C9 position. A slight excess ensures full deprotonation. |
| 1,4-dibromobutane | 1.1 - 1.3 | A slight excess minimizes unreacted starting material, thus reducing the chance of dialkylation. |
Question 2: During my reaction workup, I observe the formation of a neutral compound, and my overall yield of acidic product is low. What could be happening?
Answer: You are likely observing the effects of intramolecular cyclization , leading to the formation of a lactone. This side reaction is plausible given the presence of a nucleophilic carboxylate and an electrophilic alkyl bromide within the same molecule.
Plausible Mechanism:
Under basic conditions, the carboxylate anion can act as an intramolecular nucleophile, attacking the carbon atom bearing the bromine atom. This results in the formation of a stable six-membered ring lactone and the displacement of the bromide ion.
Troubleshooting & Prevention:
-
Temperature Control: Keep the reaction temperature low during the addition of reagents and throughout the reaction. Higher temperatures can promote intramolecular reactions.
-
Prompt Acidification: During the aqueous workup, promptly acidify the reaction mixture to protonate the carboxylate, rendering it non-nucleophilic and preventing lactone formation.[1]
-
Minimize Reaction Time: Once the mono-alkylation is complete (as determined by TLC or other monitoring), proceed with the workup without unnecessary delay.
Experimental Protocol: Workup to Minimize Lactonization
-
After the reaction is deemed complete, cool the reaction mixture in an ice bath.
-
Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[1]
-
Combine the organic layers and immediately wash with a dilute acidic solution (e.g., 1 M HCl) to ensure the carboxylic acid is fully protonated.
-
Proceed with drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
Question 3: My final product has a yellowish tint and I see a non-polar spot on my TLC plate. What could this impurity be?
Answer: This could be 9-fluorenone , which can form as an oxidation byproduct. Fluorene and its derivatives can be susceptible to oxidation, particularly at the C9 position.
Plausible Mechanism:
The formation of 9-fluorenone can occur if the reaction is exposed to air (oxygen) for prolonged periods, especially in the presence of a base. The anionic intermediate at the C9 position is susceptible to oxidation.
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
-
Purification: 9-fluorenone is generally less polar than the desired carboxylic acid product and can typically be separated by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is decarboxylation a concern with this compound?
A1: While decarboxylation is a common reaction for β-keto acids, this compound lacks the β-carbonyl group that facilitates this reaction through a cyclic transition state.[3][4] Therefore, spontaneous decarboxylation under normal synthesis and storage conditions is unlikely. However, prolonged exposure to high temperatures could potentially induce decarboxylation, though this is not a commonly reported side reaction for this specific compound.
Q2: Can elimination of HBr from the bromobutyl chain occur?
A2: Elimination of HBr to form an alkene is a potential side reaction, especially if a strong, non-nucleophilic base is used in excess or at elevated temperatures. However, with a strong, nucleophilic base like n-butyllithium at low temperatures, nucleophilic substitution is the highly favored pathway. Monitoring the reaction for the formation of less polar byproducts by TLC can help detect if elimination is occurring.
Q3: What is the best way to purify the crude product?
A3: The most common and effective method for purifying this compound is column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Recrystallization from a mixture of solvents like petroleum ether and ethyl acetate has also been reported to yield white crystals of the pure product.[1]
Visualizing Reaction Pathways
Diagram 1: Main Synthetic Pathway and Key Side Reactions
Caption: Troubleshooting workflow for identifying common impurities.
References
-
Uchiyama, M., et al. (2006). Regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds promoted by acid or base catalyst. Organic Letters, 8(24), 5517-20. [Link]
-
Zhang, Y., et al. (2021). Nitroxyl Catalysts for Six-Membered Ring Bromolactonization and Intermolecular Bromoesterification of Alkenes with Carboxylic Acids. The Journal of Organic Chemistry, 86(17), 11847-11858. [Link]
-
Song, H.-B., et al. (2014). Crystal structure of this compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287. [Link]
-
Li, J., et al. (2016). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. RSC Advances, 6(10), 8336-8339. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
Reactivity in Chemistry. (n.d.). Decarboxylation. College of Saint Benedict & Saint John's University. [Link]
-
Tadesse, M. A. (2014). 9,9-Disubstituted Fluorene-Based Polymers: Preparation and Characterization. Addis Ababa University. [Link]
Sources
purification of crude 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid by column chromatography
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid via column chromatography. This document moves beyond a simple protocol to offer troubleshooting advice and foundational knowledge based on established chromatographic principles and field experience.
Overview of the Purification Challenge
This compound is an intermediate with a distinct molecular architecture that presents a unique purification challenge.[1][2] Its structure comprises a large, non-polar fluorene backbone, a highly polar carboxylic acid functional group, and a moderately polar alkyl bromide chain. This amphipathic nature, combined with potential impurities from its synthesis—such as unreacted starting materials or side-products—necessitates a carefully optimized column chromatography strategy. The primary difficulties encountered are often poor separation, significant product tailing on the column, and co-elution of impurities.[3] This guide is designed to systematically address and resolve these common issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate and tailing on the column. How can I get sharp, well-defined bands?
-
Probable Cause: This is the most common issue when purifying free carboxylic acids on silica gel. The polar carboxylic acid group interacts very strongly with the polar silanol groups (Si-OH) of the silica stationary phase through hydrogen bonding. This strong interaction, along with potential dimerization of the acid, causes the compound to "drag" or "tail" during elution, leading to poor separation and broad fractions.
-
Solution: The key is to suppress the ionization of the carboxylic acid and minimize its strong interaction with the silica. This is achieved by adding a small amount of a volatile acid to your mobile phase (eluent).
-
Recommended Action: Add 0.5-1% acetic acid or formic acid to your chosen eluent system (e.g., Hexane/Ethyl Acetate).[3][4] The excess acid in the mobile phase ensures that your target compound remains in its protonated (-COOH) form, which is less polar and interacts less aggressively with the stationary phase. This results in faster elution, significantly reduced tailing, and sharper peaks.
-
Self-Validation: Run two TLC plates side-by-side. Spot your crude mixture on both. Develop one in your standard eluent (e.g., 7:3 Hexane:EtOAc) and the other in the same eluent containing 1% acetic acid. The spot corresponding to your product should be less streaked and may have a slightly higher Rf value in the acidified system.
-
Question 2: My product is not eluting from the column, even with a high concentration of ethyl acetate.
-
Probable Cause 1: Insufficient Mobile Phase Polarity. While the fluorene moiety is non-polar, the carboxylic acid makes the overall molecule quite polar. If your mobile phase is not polar enough, the compound will remain strongly adsorbed to the silica gel.
-
Solution 1: If you are not already using an acidified eluent, this is the first step (see Question 1). If you are, you may need to increase the polarity further. A gradient elution is often more effective than an isocratic (constant) one.[5] Start with a lower polarity to remove non-polar impurities, then systematically increase the percentage of the more polar solvent (e.g., ethyl acetate). If ethyl acetate is insufficient, a stronger polar solvent like methanol can be added sparingly (e.g., 95:5 Ethyl Acetate:Methanol), but be aware this can start to dissolve the silica gel if used in high concentrations.
-
Probable Cause 2: Sample Overload or Precipitation. Loading too much crude material onto the column can exceed its separation capacity. Alternatively, if the sample was dissolved in a strong solvent (like dichloromethane) for loading and it precipitated upon contact with the less polar mobile phase at the top of the column, it will not elute properly.
-
Solution 2: Use the "dry loading" method.[6] Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique ensures your compound is evenly distributed and prevents precipitation issues.[6]
Question 3: I've purified my product, but my final yield is very low. Where did my compound go?
-
Probable Cause 1: Irreversible Adsorption. If an un-acidified eluent was used, a significant portion of the product may be irreversibly stuck to the column due to the strong interactions described in Question 1.
-
Solution 1: After your initial elution, you can try to "flush" the column with a highly polar, acidified solvent system (e.g., 95:5 Ethyl Acetate:Acetic Acid or even adding methanol) to recover any strongly bound material. Monitor this flush with TLC. For future runs, always use an acidified mobile phase.
-
Probable Cause 2: Product Spread Across Too Many Fractions. Severe tailing can spread the product across a large number of fractions, making it difficult to identify the boundaries between pure product and mixed fractions. You may have discarded fractions that contained a significant amount of product.
-
Solution 2: Be meticulous with your fraction analysis. Run a TLC on every fraction, or at least every other fraction. Do not combine fractions until you have a clear picture from the TLC analysis of which ones are pure. Tailing often means the concentration in later fractions is low, but they can add up to a significant mass.[7]
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for this purification? A: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and effective stationary phase for this type of compound.[8] Its polarity provides good selectivity for separating molecules with different functional groups.
Q: How do I determine the right mobile phase (eluent)? A: The ideal eluent is determined using Thin-Layer Chromatography (TLC) before running the column.[9] The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.[7] For this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) on a TLC plate, remembering to add 0.5-1% acetic acid to the solvent jar.
Q: What are the likely impurities I need to separate? A: Based on the common synthesis route, the main impurities are:
-
9H-fluorene-9-carboxylic acid (Starting Material): More polar than the product due to the lack of the bromobutyl group. It will have a lower Rf value and elute after the product.[1]
-
1,4-dibromobutane (Reagent): Much less polar than the product. It will have a high Rf value and elute very early in the non-polar fractions.[1]
-
Non-polar byproducts: Unidentified compounds that will elute quickly with the solvent front.
Q: Should I use isocratic or gradient elution? A: A gradient elution is highly recommended. This allows for a clear separation of different classes of impurities.
-
Step 1 (Low Polarity): Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% AcOH) to wash off the highly non-polar impurities like excess 1,4-dibromobutane.
-
Step 2 (Medium Polarity): Gradually increase the polarity to the ratio that gives your product an Rf of ~0.3 (e.g., 7:3 Hexane:EtOAc + 1% AcOH) to cleanly elute your product.
-
Step 3 (High Polarity): After your product has eluted, you can increase the polarity significantly to flush out highly polar impurities like the starting material.
Key Methodologies & Data
Chromatographic Parameter Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Industry standard; provides high surface area and good selectivity for polar interactions.[8][10] |
| Mobile Phase | Gradient: Hexanes/Ethyl Acetate with 0.5-1% Acetic Acid | Allows for separation of compounds with a wide range of polarities. Acetic acid is crucial to prevent tailing of the carboxylic acid product.[3] |
| TLC Development | Pre-run TLC in various solvent ratios to find optimal conditions. | Essential for predicting column behavior and ensuring separation is possible. An optimal Rf for the product is ~0.3.[9][11] |
| Sample Loading | Dry Loading | Prevents sample precipitation at the column head and ensures a narrow starting band, leading to better separation.[6] |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: On a silica TLC plate, spot your crude material, the starting 9H-fluorene-9-carboxylic acid, and a co-spot. Develop in various ratios of Hexane:Ethyl Acetate containing 1% acetic acid until the product spot has an Rf of ~0.3.
-
Column Preparation: Select an appropriate size glass column. Add a small cotton or glass wool plug, followed by a thin layer of sand. Prepare a slurry of silica gel in the least polar solvent you plan to use (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[12] Add another thin layer of sand on top of the packed silica.
-
Dry Loading: Dissolve your crude product (e.g., 1 g) in a minimal volume of DCM or acetone. Add silica gel (~3 g) and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[6]
-
Loading the Column: Drain the solvent in the packed column to the level of the top layer of sand. Carefully add your dry-loaded sample onto the sand. Gently tap the column to create a flat, even layer. Carefully add a final layer of sand on top of the sample.
-
Elution:
-
Carefully add your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% AcOH) to the column.
-
Use gentle air pressure to begin eluting the solvent, collecting fractions.
-
Monitor the fractions by TLC. Once the non-polar impurities have eluted, switch to the solvent system that provides an Rf of ~0.3 for your product (e.g., 7:3 Hexane:EtOAc + 1% AcOH).
-
Continue collecting fractions and monitoring by TLC until the product is no longer detected.
-
-
Isolation:
-
Based on the TLC analysis, combine all fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator. The acetic acid will be removed under vacuum.
-
Dry the resulting pure solid or oil under high vacuum to remove any residual solvent.
-
References
-
Organic Syntheses. (n.d.). 9-fluorenecarboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Fluorene-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US4564700A - Process for the preparation of fluorene-9-carboxylic acid.
-
Odinity. (2013). Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Separation of Fluorene and 9-Fluorenone. Retrieved from [Link]
-
YouTube. (2020). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN102108049A - Preparation method of 9-carboxyfluorene.
-
Brainly. (2023). In the separation of fluorene and fluorenone by column chromatography, what is the: a. Stationary. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Chromatographic Separation of Fluorenone From Flourene. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
YouTube. (2020). Thin-Layer Chromatography (TLC). Retrieved from [Link]
-
Odinity. (2013). Column Chromatography and TLC Lab Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of this compound. Retrieved from [Link]
-
TLC Report. (n.d.). TLC Report. Retrieved from [Link]
- Google Patents. (n.d.). EP0110432A1 - Process for preparing 9-fluorenecarboxylic acid.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Strikingly. (2020). Fluorenol Polarity. Retrieved from [Link]
-
Oxford Academic. (2020). Chromatographic Methods for Analysis of Some Fluorene-9-Carboxylic Acid Derivatives (Morphactins) in Emulsifiable Concentrates and Technical Material. Retrieved from [Link]
-
Brainly. (2023). A mixture of fluorene, fluorenone, and fluorenol is examined by TLC and gives the following Rf values: 0.3,. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]
-
YouTube. (2019). Fluorene to Fluorenone Chromatography + Phase Transfer Catalyst EXPLAINED. Retrieved from [Link]
-
Bartleby. (n.d.). Separation Of Fluorene And 9 Fluorenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of fluorene-9-carboxylic acid. Retrieved from [Link]
-
uHPLCs.com. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for preparation of (1R,5S,6R)-Methyl 5-(prop-1-en-2-yl)-2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9-BROMO-9-PHENYLFLUORENE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for preparation of 2-(2-Bromophenyl)-2-propylpentanal. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 182438-97-7. Retrieved from [Link]
-
Chegg.com. (2020). Solved A is fluorenone (rf value is 0.52) and B is fluorene. Retrieved from [Link]
-
Kaunas University of Technology. (n.d.). Fluorene and fluorenone-based molecules as electron transporting SAMs for photovoltaic devices. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
Sources
- 1. Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 182438-97-7: 9H-Fluorene-9-carboxylic acid, 9-(4-bromo… [cymitquimica.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. brainly.com [brainly.com]
- 9. odinity.com [odinity.com]
- 10. researchgate.net [researchgate.net]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Navigating the Solution Stability of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid
Welcome to the technical support center for 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid (CAS 182438-97-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this key pharmaceutical intermediate in solution. As a crucial building block in the synthesis of compounds like Lomitapide, understanding its stability profile is paramount to ensuring the success and reproducibility of your experimental outcomes.[1]
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the handling and use of this compound in various laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The stability of this compound in solution is influenced by three main structural motifs: the fluorene ring system, the carboxylic acid group at the 9-position, and the 4-bromobutyl side chain.[2] Each of these can be susceptible to degradation under certain conditions. The primary concerns are:
-
Oxidative Degradation of the Fluorene Core: The C-9 position of the fluorene ring system is known to be susceptible to oxidation, which can lead to the formation of 9-fluorenone derivatives.[3][4] This is a common degradation pathway for many fluorene-based compounds.
-
Decarboxylation: While generally stable, the carboxylic acid group at the sterically hindered 9-position could potentially undergo decarboxylation under thermal stress.
-
Hydrolysis of the Alkyl Bromide: The bromo-functionalized side chain can undergo nucleophilic substitution, particularly hydrolysis, in the presence of water or other nucleophilic species in the solvent.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO) are generally suitable. However, for long-term storage in solution, it is crucial to use anhydrous aprotic solvents to minimize the risk of hydrolysis of the bromobutyl group. Protic solvents, especially those containing water or alcohols, should be used with caution and for immediate applications only. Always store solutions in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q3: How does pH affect the stability of this compound in aqueous or partially aqueous solutions?
A3: The pH of the solution can significantly impact the stability of the compound.
-
Acidic Conditions: Under strong acidic conditions, there is a potential for acid-catalyzed hydrolysis of the bromobutyl group.
-
Basic Conditions: In basic solutions, the carboxylic acid will be deprotonated to the more water-soluble carboxylate salt. While this may improve solubility, strong basic conditions can promote elimination reactions of the alkyl bromide or other unforeseen degradation pathways. It is advisable to maintain a neutral to slightly acidic pH for short-term experiments in aqueous-containing media.
Q4: Is this compound sensitive to light?
A4: Fluorene-based compounds can be susceptible to photodegradation.[5] It is recommended to handle the solid compound and its solutions in a well-ventilated fume hood with minimal exposure to direct light. Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides a logical approach to identifying the root cause and implementing corrective actions.
Scenario 1: Appearance of a New Peak in HPLC Analysis
You are running a reaction and your in-process control (IPC) by HPLC shows a new, more polar peak eluting earlier than your starting material.
Potential Causes and Investigation Workflow:
Caption: Troubleshooting workflow for a new polar impurity.
Detailed Steps:
-
Characterize the Impurity: The first step is to identify the new peak. An LC-MS analysis is the most direct way to determine the molecular weight of the impurity.
-
Interpret the Mass Data:
-
If the mass corresponds to the replacement of bromine with a hydroxyl group ([M-Br+OH]), the likely cause is hydrolysis.
-
If the mass shows an addition of 16 amu ([M+O]), this suggests oxidation, likely at the C-9 position, leading to a fluorenone-type structure.
-
-
Implement Corrective Actions:
-
For Hydrolysis: Ensure all solvents are anhydrous. If water is a necessary reagent, consider its stoichiometry carefully. Work under an inert atmosphere to exclude atmospheric moisture.
-
For Oxidation: Degas solvents to remove dissolved oxygen. If your reaction chemistry allows, consider adding a small amount of an antioxidant like BHT. Minimize exposure of the reaction mixture to air.
-
Scenario 2: Loss of Starting Material with No Major Impurity Peak
Your HPLC analysis shows a decrease in the area of the starting material peak over time, but no significant new peaks are appearing.
Potential Causes and Investigation Workflow:
Caption: Troubleshooting workflow for unexplained material loss.
Detailed Steps:
-
Consider Decarboxylation: The loss of the carboxylic acid group as CO2 would result in a product, 9-(4-bromobutyl)-9H-fluorene, which may have a different retention time and response factor on the HPLC. If this product is not well-retained or has a poor chromophore for the detection wavelength, it might not be easily observed.
-
Troubleshooting: If available, headspace GC-MS can be used to detect the evolution of carbon dioxide.
-
-
Investigate Non-UV Active Products: The degradation product might lack a strong UV chromophore.
-
Troubleshooting: Analyze the sample using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector.
-
-
Check for Precipitation: The compound or a degradation product might be precipitating out of solution.
-
Troubleshooting: Visually inspect the solution for any solid material. Centrifuge the sample and analyze both the supernatant and any redissolved pellet.
-
Experimental Protocols
Protocol 1: Recommended Stock Solution Preparation and Storage
This protocol outlines the best practices for preparing and storing stock solutions of this compound to minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., DMSO, THF, or DCM)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Weigh the required amount of solid compound in a clean, dry amber vial.
-
Add the appropriate volume of anhydrous solvent to achieve the desired concentration.
-
Cap the vial and vortex or sonicate briefly to ensure complete dissolution.
-
Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.
-
Seal the vial tightly with the PTFE-lined cap.
-
Wrap the cap with parafilm for extra security against moisture ingress.
-
Store the solution at the recommended temperature (typically 2-8 °C for short-term and -20 °C for long-term storage).
-
Before use, allow the solution to warm to room temperature before opening to prevent condensation.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105 °C for 48 hours, and solution in a refluxing solvent (e.g., acetonitrile) for 24 hours.
-
Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period (as per ICH Q1B guidelines).[6]
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the stress conditions outlined above. Include a control sample stored under normal conditions.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as RP-HPLC with PDA and MS detection.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Data Presentation:
| Stress Condition | Potential Degradation Pathway | Expected Observation by LC-MS |
| Acidic/Basic Hydrolysis | Hydrolysis of bromobutyl group | Appearance of a peak with a mass corresponding to [M-Br+OH] |
| Oxidation (H2O2) | Oxidation of fluorene C-9 | Appearance of a peak with a mass corresponding to [M+O] |
| Thermal Stress | Decarboxylation | Loss of parent compound, potential appearance of a peak with a mass corresponding to [M-COOH] |
| Photolytic Stress | Various, including oxidation | Appearance of multiple new peaks, potential for complex degradation profile |
Summary
The stability of this compound in solution is a critical parameter for its successful use in research and development. By understanding the potential degradation pathways involving the fluorene core, the carboxylic acid group, and the alkyl bromide side chain, researchers can take proactive steps to mitigate these issues. The implementation of proper handling and storage procedures, coupled with diligent analytical monitoring, will ensure the integrity of this important chemical intermediate.
References
- 1. Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 182438-97-7: 9H-Fluorene-9-carboxylic acid, 9-(4-bromo… [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conjugation Efficiency in Protein Labeling
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Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth troubleshooting for one of the most common hurdles in bioconjugation: low protein labeling efficiency. This resource goes beyond a simple checklist, offering causal explanations and actionable protocols to help you navigate the complexities of your experiments and achieve robust, reproducible results.
Understanding the Fundamentals of Protein Labeling
Protein labeling is a powerful technique that involves the covalent attachment of a molecule, or "label," to a protein of interest. These labels can be fluorescent dyes, biotin, radioactive isotopes, or other moieties that enable detection, purification, or functional analysis. The success of any labeling experiment hinges on the efficiency of the conjugation reaction, which is influenced by a variety of factors including the choice of labeling chemistry, buffer conditions, protein characteristics, and purification methods.[1][2]
Low conjugation efficiency can lead to wasted reagents, ambiguous results, and significant delays in research timelines. This guide will address the most common causes of suboptimal labeling and provide systematic approaches to troubleshoot and optimize your workflow.
Initial Assessment: Is Your Conjugation Reaction Underperforming?
The first step in troubleshooting is to quantitatively assess the outcome of your labeling reaction. The most common metric for this is the Degree of Labeling (DOL) , also known as the Degree of Substitution (DOS).[3] The DOL represents the average number of label molecules conjugated to a single protein molecule.[4][5] An accurate DOL is essential for optimizing and ensuring the reproducibility of your bioconjugation protocol.[3] For antibodies, an optimal DOL typically falls between 2 and 10.[3][6]
A low DOL is a clear indicator of an inefficient conjugation reaction. Conversely, a very high DOL (e.g., >6) can also be problematic, potentially leading to protein precipitation, loss of biological activity, or fluorescence quenching.[3][7]
The following sections will delve into specific questions you might have when faced with low conjugation efficiency, providing detailed explanations and protocols to get your experiments back on track.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific issues you may encounter during your protein labeling experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Question 1: My final conjugate yield is consistently low. What are the primary areas I should investigate?
Low conjugate yield can be a multifaceted problem, stemming from issues with reaction kinetics, reagent integrity, suboptimal reaction conditions, or protein loss during purification.[8] A systematic approach is crucial to pinpoint the root cause.
Core Areas for Investigation:
-
Reagent Quality and Handling: The stability of your labeling reagent is paramount. Many reagents, especially N-hydroxysuccinimide (NHS) esters and maleimides, are sensitive to moisture and hydrolysis.[9][10][11]
-
Reaction Conditions: The pH, buffer composition, temperature, and reaction time all play critical roles in the efficiency and specificity of the conjugation reaction.[1][2][12]
-
Protein-Specific Issues: The concentration, purity, and inherent properties of your protein can significantly impact the outcome of the labeling reaction.[8][12]
-
Purification Method: Inefficient purification can lead to the loss of your conjugated protein, resulting in a low final yield.[8][13]
The following diagram illustrates a logical workflow for troubleshooting low conjugation efficiency:
// Nodes Start [label="Low Conjugation Efficiency\n(Low DOL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Step 1: Verify Reagent Quality\n- Freshly prepare reagents?\n- Stored correctly?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBuffer [label="Step 2: Assess Reaction Buffer\n- Correct pH?\n- Amine-free/Thiol-free?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckProtein [label="Step 3: Evaluate Protein Sample\n- Correct concentration?\n- High purity?\n- Free of interfering substances?", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeRatio [label="Step 4: Optimize Molar Ratio\n- Titrate label:protein ratio", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Step 5: Refine Reaction Conditions\n- Adjust incubation time/temperature", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurification [label="Step 6: Review Purification Method\n- Method appropriate for protein?\n- Using low-binding consumables?", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Successful Conjugation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents; CheckReagents -> CheckBuffer [label="Reagents OK"]; CheckBuffer -> CheckProtein [label="Buffer OK"]; CheckProtein -> OptimizeRatio [label="Protein OK"]; OptimizeRatio -> OptimizeConditions [label="Ratio Optimized"]; OptimizeConditions -> CheckPurification [label="Conditions Optimized"]; CheckPurification -> Success [label="Purification OK"]; }
Caption: Troubleshooting workflow for low conjugation efficiency.Question 2: I'm using an amine-reactive NHS ester, but my labeling efficiency is poor. What could be the problem?
NHS ester chemistry is one of the most common methods for labeling proteins, targeting primary amines on lysine residues and the N-terminus.[14] However, its success is highly dependent on specific reaction conditions.
Common Pitfalls with NHS Ester Chemistry:
-
Incorrect pH: The pH of the reaction buffer is the most critical parameter.[15] The reaction involves a nucleophilic attack by an unprotonated primary amine on the NHS ester.[14][15] At a low pH, the amine groups are protonated (-NH3+) and thus unreactive.[15] As the pH increases, the concentration of the reactive deprotonated amine increases.[15] However, NHS esters are also susceptible to hydrolysis, which increases significantly at higher pH.[9][15] Therefore, a compromise is necessary.
-
Incompatible Buffer Components: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target protein for the NHS ester, leading to significantly reduced labeling efficiency.[8][15]
-
Hydrolysis of the NHS Ester: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[9]
-
Solution: Always prepare NHS ester solutions immediately before use.[18] If the NHS ester is not readily soluble in your aqueous buffer, you can first dissolve it in a small amount of an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[9][17]
-
Data Summary: Impact of pH on NHS Ester Stability
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| Note: These values are illustrative and can vary depending on the specific NHS ester and buffer composition.[9][15] |
Question 3: My thiol-maleimide conjugation is not working efficiently. What are the likely causes?
Thiol-maleimide chemistry is a highly specific method for labeling proteins at cysteine residues.[19] However, like NHS ester chemistry, it is sensitive to reaction conditions.
Common Pitfalls with Thiol-Maleimide Chemistry:
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[10] Below pH 6.5, the thiol group is protonated and less nucleophilic, slowing the reaction.[10] Above pH 7.5, the maleimide ring is prone to hydrolysis and can also react non-specifically with primary amines like lysine.[10]
-
Oxidized Thiols: The reaction requires a free sulfhydryl group (-SH). If the cysteine residues in your protein have formed disulfide bonds (-S-S-), they will not be reactive with the maleimide.
-
Maleimide Instability: Maleimide reagents are sensitive to moisture and can hydrolyze over time in aqueous solutions.[10]
-
Presence of Thiol-Containing Substances in the Buffer: Buffers containing thiols, such as DTT or β-mercaptoethanol, will compete with your protein for the maleimide reagent.[21]
Question 4: I've optimized my reaction conditions, but my protein precipitates after labeling. What is happening?
Protein precipitation after labeling is a common issue, often caused by over-labeling or the hydrophobic nature of the label itself.[7][22]
Causes and Solutions for Protein Precipitation:
-
Over-labeling: Attaching too many label molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.[8][22] This is particularly true for hydrophobic fluorescent dyes.[7]
-
Hydrophobic Labels: Many fluorescent dyes are large, hydrophobic molecules.[7][23] Covalently attaching them to your protein can increase its overall hydrophobicity, causing it to precipitate out of the aqueous buffer.
-
Solution: Consider using a more hydrophilic version of your label if available. Alternatively, you can try to perform the labeling reaction in the presence of a mild, non-ionic detergent or other solubilizing agents.
-
-
Incorrect Buffer Conditions: The pH of the buffer can influence protein solubility. If the pH is close to the protein's isoelectric point (pI), it will have a net neutral charge and be more prone to aggregation.[11][12]
-
Solution: Ensure your reaction buffer pH is at least one unit away from your protein's pI.[11]
-
Question 5: How can I accurately determine the Degree of Labeling (DOL)?
Accurate DOL determination is crucial for assessing the success of your conjugation reaction.[4][24] The most common method involves spectrophotometry.
Experimental Protocol: Spectrophotometric Determination of DOL
This protocol assumes you are using a fluorescent dye as your label.
Materials:
-
Labeled protein conjugate
-
Purification column (e.g., size-exclusion chromatography)[6][24]
-
Spectrophotometer
-
UV-transparent quartz cuvettes[4]
Procedure:
-
Purify the Conjugate: It is essential to remove all unbound label from your protein conjugate.[6][24] This can be achieved by size-exclusion chromatography (desalting column) or extensive dialysis.[6][24]
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280), which corresponds to the protein's absorbance maximum.[4][24]
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the dye (Amax).[4][24] You can find the λmax for your specific dye in the manufacturer's documentation.
-
Note: If the absorbance values are greater than 2.0, dilute your sample and record the dilution factor.[6][24]
-
-
Calculate the Degree of Labeling (DOL): The DOL can be calculated using the following formula:
DOL = (A_max * ε_prot) / ((A_280 - A_max * CF) * ε_dye)
Where:
-
A_max: Absorbance of the conjugate at the dye's λmax.[4]
-
A_280: Absorbance of the conjugate at 280 nm.[4]
-
ε_prot: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).[4]
-
ε_dye: Molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹).[4]
-
CF: Correction factor, which accounts for the dye's absorbance at 280 nm. It is calculated as A280 of the free dye divided by the Amax of the free dye.[4][24]
-
This comprehensive guide provides a solid foundation for troubleshooting low conjugation efficiency. By systematically evaluating each step of your workflow and understanding the underlying chemical principles, you can optimize your protein labeling experiments for success.
References
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Abberior Instruments. Degree of labeling (DOL) step by step. Retrieved from [Link]
-
Molecular Devices. Optimizing the labeling of proteins. Retrieved from [Link]
-
Technology Networks. (2011, December 1). Optimizing the Labeling of Proteins. Retrieved from [Link]
-
Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Biomatik. (2022, October 6). The Ultimate Guide to Protein Expression And Purification Methods. Retrieved from [Link]
-
ResearchGate. (2023, November 17). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? Retrieved from [Link]
-
NIH. A Simple Outline of Methods for Protein Isolation and Purification. Retrieved from [Link]
-
Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from [Link]
-
ResearchGate. (2016, January 13). Why is my protein precipitating after fluorescent labeling? Retrieved from [Link]
-
Technology Networks. (2024, July 5). An Introduction to Protein Purification: Methods, Technologies and Applications. Retrieved from [Link]
-
Protein Purification Methods. Retrieved from [Link]
-
NIH. Fluorescent labeling and modification of proteins. Retrieved from [Link]
-
Bio-Techne. Antibody Conjugation Troubleshooting. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
ResearchGate. (2022, February 21). Why is my protein labelling not working? Retrieved from [Link]
Sources
- 1. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. Optimizing the Labeling of Proteins | Technology Networks [technologynetworks.com]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 13. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. 蛋白质标记、交联和修饰支持 - 故障排除-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Regioselective Synthesis of Polysubstituted Fluorenes
Welcome to the technical support center for the synthesis of polysubstituted fluorenes. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complex landscape of fluorene functionalization. Fluorene scaffolds are privileged structures in materials science and drug development, but controlling the precise placement of substituents—regioselectivity—remains a significant synthetic challenge.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental hurdles and optimize your synthetic strategies.
Section 1: Foundational Challenges in Electrophilic Aromatic Substitution
Frequently Asked Questions: Friedel-Crafts Acylation
Q1: My Friedel-Crafts acetylation of 9H-fluorene yields a mixture of 2- and 4-acetyl-9H-fluorene. How can I improve the regioselectivity for the 2-position?
A1: This is a classic challenge rooted in the competing kinetic and thermodynamic pathways of the reaction. The C2/C7 and C4/C5 positions of the fluorene core are both activated towards electrophilic attack. However, the C2 position is electronically favored, while the C4 position is sterically more accessible to the electrophile-catalyst complex.
-
Underlying Causality: The product distribution is highly dependent on reaction conditions which dictate whether the reaction is under kinetic or thermodynamic control.[3]
-
Kinetic Control: Favors the most rapidly formed product. Milder conditions, such as lower temperatures and less active catalyst systems, often favor attack at the C2 position.
-
Thermodynamic Control: Favors the most stable product. Harsher conditions can lead to isomerization and favor the thermodynamically more stable product, which can sometimes be the 4-isomer or lead to di-substituted products.[4]
-
-
Troubleshooting & Optimization:
-
Solvent Choice: Solvent polarity significantly impacts selectivity. Non-polar solvents like carbon disulfide (CS₂) or dichloroethane (DCE) are often preferred. Studies have shown that in chloroalkanes and nitromethane, mixtures of 2- and 4-acetyl-9H-fluorene are common, with the 2-isomer typically dominating.[3]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled 2-acylated product.[3]
-
Mode of Addition: The order of reagent addition matters. The Perrier method (pre-mixing the acyl chloride and Lewis acid before adding the fluorene) can sometimes offer better control than the Bouveault method (adding the Lewis acid to the mixture of substrate and acylating agent).[3]
-
Catalyst Stoichiometry: Using a stoichiometric amount of a Lewis acid like AlCl₃ is standard. However, employing alternative, milder Lewis acids or solid acid catalysts might offer improved selectivity by reducing isomerization and side reactions.[5]
-
Section 2: Advanced Strategies for Precise Functionalization
This section delves into modern synthetic methods that offer superior control over regioselectivity through substrate-directed reactions.
Troubleshooting Guide: Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful technique for achieving regioselective functionalization by using a Directing Metalation Group (DMG) to guide deprotonation to a specific adjacent position.[6][7]
Q2: I am attempting a DoM on a fluorene precursor, but I'm getting low yields, no reaction, or a mixture of products. What are the critical parameters to check?
A2: Success in DoM hinges on meticulous control of reaction conditions due to the high reactivity of the organolithium intermediates. Common failure points include:
-
Inadequate Anhydrous/Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is oven- or flame-dried and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Incorrect Base or Additive:
-
n-BuLi: Sufficient for deprotonating acidic protons adjacent to strong DMGs.
-
s-BuLi or t-BuLi with TMEDA: For less acidic protons or sterically hindered sites, a stronger base system is required. Tetramethylethylenediamine (TMEDA) breaks up organolithium aggregates, increasing the base's reactivity.[8]
-
-
Temperature Management: Lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the lithiated species or the anionic Fries rearrangement.[9]
-
Choice of Directing Group: The effectiveness of the DMG is paramount. Strong DMGs like amides (-CONR₂), carbamates (-OCONR₂), and oxazolines are highly reliable. The choice depends on your synthetic route and the ease of its introduction and potential removal.[7][9]
| Directing Metalation Group (DMG) | Relative Strength | Typical Base | Notes |
| -OC(O)NR₂ (Carbamate) | Strong | s-BuLi/TMEDA | Excellent director, can be hydrolyzed to -OH. |
| -C(O)NR₂ (Amide) | Strong | s-BuLi/TMEDA | Robust and reliable directing group. |
| -OMe (Methoxy) | Moderate | n-BuLi or s-BuLi | Weaker director, may require harsher conditions. |
| -SO₂NR₂ (Sulfonamide) | Strong | n-BuLi | Effective but may be difficult to remove. |
Experimental Protocol: General Procedure for Directed ortho-Metalation
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Dissolve the fluorene substrate bearing a DMG (1.0 eq) in anhydrous THF under inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the organolithium reagent (s-BuLi, 1.1-1.3 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. If using TMEDA (1.1-1.3 eq), it is typically added before the organolithium.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq) dropwise at -78 °C.
-
Warm-up & Quench: Allow the reaction to slowly warm to room temperature over several hours or overnight. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography or recrystallization.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling is a cornerstone for synthesizing aryl-substituted fluorenes. However, achieving high yields and avoiding side reactions requires careful optimization.[10][11]
Q3: My Suzuki-Miyaura coupling to functionalize a bromo-fluorene is sluggish, incomplete, or yields significant homocoupling and protodeboronation side products. How can I troubleshoot this?
A3: These issues are common and often solvable by systematically tuning the catalyst system, base, and solvent.
-
Causality & Solutions:
-
Poor Catalyst Activity: The standard Pd(PPh₃)₄ may not be active enough, especially for sterically hindered substrates or less reactive aryl chlorides.[12] Solution: Switch to a more active catalyst system. Buchwald or other bulky phosphine ligands (e.g., SPhos, XPhos) with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ often dramatically improve reaction rates and yields.[13]
-
Base Incompatibility: Strong aqueous bases (e.g., Na₂CO₃, K₂CO₃) can promote protodeboronation (loss of the boronic acid group).[14] They can also cause hydrolysis of sensitive functional groups like esters. Solution: Try milder or non-aqueous bases like K₃PO₄ or KF. Cesium carbonate (Cs₂CO₃) is often effective in difficult couplings.[15]
-
Poor Substrate Solubility: Polysubstituted fluorenes are often poorly soluble in common solvents, leading to slow or incomplete reactions.[13][15] Solution: Use higher boiling point solvents like dioxane, toluene, or DMF. A mixture of solvents (e.g., toluene/ethanol/water) can also improve solubility and reaction kinetics.[12]
-
Homocoupling: This arises from the undesired coupling of two boronic acid molecules. Solution: Ensure truly anaerobic conditions, as oxygen can promote this side reaction. Using a 1:1 stoichiometry of coupling partners or a slight excess of the halide can also minimize it.
-
Diagram 1: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Emerging Strategies: C-H Functionalization
Direct C-H functionalization is a highly atom-economical approach that avoids pre-functionalization steps. However, controlling regioselectivity on a scaffold with multiple similar C-H bonds is the primary challenge.
Q4: How can I achieve regioselective C-H arylation on the fluorene backbone without relying on pre-installed halides?
A4: The key is to exploit subtle differences in C-H bond acidity or to introduce a temporary directing group.
-
Inherent Reactivity: The C-H bonds at the C2/C7 positions are generally the most electronically activated and are often the first to react in undirected C-H functionalization reactions.
-
Directing Group Strategy: This is the most reliable method for controlling regioselectivity.[16] A directing group is installed on the fluorene core (often at C9 or another position), which then chelates to the palladium catalyst, delivering the reaction to a specific nearby C-H bond (e.g., C1 or C8).[17]
-
Catalyst and Ligand Control: In some systems, the steric and electronic properties of the ligand on the metal catalyst can influence which C-H bond is accessed, although this is often less predictable than a directing group strategy.
Diagram 2: Simplified workflow of the Directed ortho-Metalation (DoM) mechanism.
Section 3: Purification and Characterization
Q5: I have a mixture of regioisomers after my reaction. What is the best way to separate and identify them?
A5: Separating and identifying fluorene regioisomers is often the final, critical challenge.
-
Purification:
-
Column Chromatography: This is the most common method.[14] Given the similar polarity of many fluorene isomers, a high-performance stationary phase (e.g., high-quality silica gel) and careful optimization of the eluent system (often a hexane/ethyl acetate or hexane/dichloromethane gradient) are required.
-
Recrystallization: If the product is a solid, recrystallization can be highly effective for obtaining a single, pure isomer.[14] The challenge lies in finding a suitable solvent system where the solubility of the isomers is sufficiently different.
-
-
Characterization:
-
NMR Spectroscopy: This is the definitive technique for structure elucidation.
-
¹H NMR: The aromatic region (typically 7.0-8.0 ppm) provides a unique fingerprint for each isomer. The coupling constants (J-values) and splitting patterns are critical for determining the relative positions of substituents.[18]
-
¹³C NMR & DEPT: Provides the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Essential for unambiguously assigning protons and carbons and confirming connectivity in complex substitution patterns.
-
-
Mass Spectrometry: Confirms the molecular weight of the product, verifying that the desired functionalization has occurred.[19][20]
-
Melting Point: Pure crystalline solids have sharp melting points. A broad melting range often indicates the presence of impurities or a mixture of isomers.[21]
-
References
-
Xu, S., Shangguan, X., Li, H., Zhang, Y., & Wang, J. (2015). Pd(0)-Catalyzed Cross-Coupling of 1,1-Diboronates with 2,2′-Dibromobiphenyls: Synthesis of 9H-Fluorenes. J. Org. Chem., 80(15), 7779–7784. [Link]
-
Catellani, M., Motti, E., & Della Ca', N. (2010). Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. Angewandte Chemie International Edition, 49(16), 2909-2912. [Link]
-
Shi, G., Chen, D., Jiang, H., Zhang, Y., & Zhang, Y. (2016). Synthesis of fluorenes starting from 2-iodobiphenyls and CH2Br2 through palladium-catalyzed dual C–C bond formation. Organic Letters, 18(12), 2914-2917. [Link]
-
ResearchGate. (n.d.). Approaches and difficulties of fluorene syntheses. Retrieved from [Link]
-
Shi, G., Chen, D., Jiang, H., Zhang, Y., & Zhang, Y. (2016). Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C–C Bond Formation. Organic Letters, 18(12), 2914-2917. [Link]
-
Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. Retrieved from [Link]
-
Wang, Q., et al. (2019). A denitrogenative palladium-catalyzed cascade for regioselective synthesis of fluorenes. Nature Communications, 10(1), 5701. [Link]
-
Shi, G., Chen, D., Jiang, H., Zhang, Y., & Zhang, Y. (2016). Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C-C Bond Formation. Semantic Scholar. [Link]
-
Shard, A., & Ramesh, R. B. (2020). A Perspective on Synthesis and Applications of Fluorenones. ChemistrySelect, 5(43), 13531-13550. [Link]
-
White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. [Link]
-
Topharman. (n.d.). Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Al-Awadhi, H., & El-Dusouqui, O. (2001). Synthetic routes to fluorenone, indenopyirdine, 4h-naphtho[2,1-b]pyrans and pyridine derivatives. Bollettino Chimico Farmaceutico, 140(5), 306-310. [Link]
-
ACS Publications. (n.d.). C-H Functionalization. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]
-
Sahoo, M., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32295–32306. [Link]
-
ResearchGate. (n.d.). Examples of fluorene molecules with distinct spectroscopic behavior. Retrieved from [Link]
- Google Patents. (n.d.). High purity 9,9-bis-(4-hydroxyphenyl)
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
Govaerts, S., et al. (2014). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters, 16(21), 5696–5699. [Link]
-
Bartle, K. D., et al. (1969). High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. Journal of the Chemical Society B: Physical Organic, 348-352. [Link]
-
Azizi, N., & Gholibeglo, E. (2012). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 2(21), 8113-8116. [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyaura coupling reaction conditions?[Link]
-
Fiksdahl, A., & Jentoft, R. E. (2025). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ResearchGate. [Link]
-
Cernicharo, J., et al. (2024). Rotational spectra of five cyano derivatives of fluorene. Physical Chemistry Chemical Physics. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorene. Retrieved from [Link]
-
Fletcher, I. J., & Taylor, D. A. H. (1974). Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation. Journal of the Chemical Society, Perkin Transactions 1, 1628-1631. [Link]
-
National Institute of Standards and Technology. (n.d.). Fluorene. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties. [Link]
-
Schmidt, D., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). Chemistry – A European Journal, 29(40), e202300649. [Link]
-
ACS Central Science. (2021). C–H Activation: Toward Sustainability and Applications. [Link]
-
Ma, D., et al. (2021). Modification of fluorene and fluorenone core via C–H functionalization. Organic & Biomolecular Chemistry, 19(3), 548-554. [Link]
-
MDPI. (2021). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. [Link]
-
Contreras, R., et al. (2011). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society, 55(2), 95-99. [Link]
-
National Center for Biotechnology Information. (n.d.). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Retrieved from [Link]
-
Lu, H., et al. (2006). Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions. The Journal of Physical Chemistry B, 110(32), 15831-15838. [Link]
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- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Managing Solubility Problems During Bioconjugation Reactions
Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage solubility challenges encountered during bioconjugation experiments. Here, we address common questions and provide in-depth, field-proven insights to ensure the stability and success of your conjugates.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation or aggregation during bioconjugation?
Protein aggregation during bioconjugation is a multifaceted problem stemming from factors that disrupt the delicate balance of forces maintaining protein stability. The primary culprits include:
-
Increased Hydrophobicity: The covalent attachment of often hydrophobic payloads (like cytotoxic drugs in Antibody-Drug Conjugates or ADCs) and linkers can significantly increase the overall hydrophobicity of the protein. This leads to an increased tendency for protein molecules to associate with one another to minimize contact with the aqueous environment, a phenomenon that can drive aggregation.
-
Suboptimal Buffer Conditions: Every protein has a specific pH and ionic strength at which it is most stable. Bioconjugation chemistries, however, often necessitate reaction conditions that deviate from this optimum, altering the protein's surface charge and potentially leading to aggregation. For instance, reactions targeting lysine residues are typically performed at a pH above the pKa of the amine group, which might be far from the protein's isoelectric point (pI) where it is least soluble.
-
High Protein Concentration: Working with high concentrations of protein increases the probability of intermolecular interactions, which can be a precursor to aggregation.
-
Over-labeling: Attaching an excessive number of payload or linker molecules, indicated by a high drug-to-antibody ratio (DAR) in ADCs, can drastically alter the protein's net charge and pI, thereby reducing its solubility.
-
Mechanical and Environmental Stress: Physical stressors such as vigorous mixing, multiple freeze-thaw cycles, and elevated temperatures can induce partial unfolding of the protein. This exposes hydrophobic core regions that are normally shielded, making the protein prone to aggregation.
-
Presence of Impurities: Contaminants from earlier purification steps can sometimes act as nucleation sites, initiating the aggregation process.
Q2: How does the choice of crosslinker or payload impact the solubility of the final bioconjugate?
The physicochemical properties of the crosslinker and payload are critical determinants of the final conjugate's solubility.
-
Hydrophobicity: Highly hydrophobic payloads and linkers are a major cause of ADC aggregation. This increased hydrophobicity can destabilize the native structure of the antibody and promote self-association.
-
Linker Chemistry and Length: The choice of linker chemistry influences stability. For instance, some linkers might be more prone to hydrolysis, leading to heterogeneity and potential aggregation. The length and composition of the linker's spacer arm also play a role; longer, more flexible linkers may provide more spatial separation between the protein and a hydrophobic payload, potentially mitigating aggregation.
-
Hydrophilic Linkers and PEGylation: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) spacers, is a widely used strategy to counteract the hydrophobicity of the payload. PEGylation can create a "stealth" layer around the conjugate, improving solubility, reducing non-specific binding, and prolonging its circulation half-life.
Q3: What role do reaction buffers play, and how can I optimize them to maintain solubility?
Buffers are critical not only for controlling the pH of the reaction but also for maintaining the overall stability of the biomolecule.
-
pH and Isoelectric Point (pI): It is crucial to select a buffer that maintains a pH where the protein is stable and soluble. Performing conjugation reactions at a pH close to the protein's pI should generally be avoided, as this is the point of minimal solubility.
-
Buffer Composition: The type of buffer can influence the reaction. For example, buffers containing primary amines, such as Tris, are incompatible with NHS-ester chemistries as they will compete with the protein for reaction with the crosslinker. Common choices for amine-reactive conjugations include phosphate, borate, or HEPES buffers.
-
Ionic Strength: The salt concentration of the buffer affects electrostatic interactions. Both too low and too high ionic strengths can lead to aggregation, so it is often necessary to empirically determine the optimal salt concentration for a given protein and conjugation reaction.
Q4: What are stabilizing excipients, and how can they be used to prevent aggregation?
Stabilizing excipients are additives that can be included in the reaction or formulation buffers to enhance protein stability and prevent aggregation. They function through several mechanisms:
| Excipient Type | Examples | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose, Trehalose | These are preferentially excluded from the protein surface, which thermodynamically favors a more compact, folded state. |
| Amino Acids | Arginine, Glycine, Proline | Arginine can suppress aggregation by interacting with hydrophobic patches on the protein surface, while glycine and proline can increase the stability of the native state. |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | These agents prevent aggregation at interfaces (e.g., air-water, container surfaces) by competing with the protein for surface adsorption. |
| Reducing Agents | TCEP, DTT | These can prevent the formation of incorrect, non-native disulfide bonds that can lead to misfolding and aggregation. |
Q5: How can I detect and quantify aggregation in my bioconjugate sample?
A multi-pronged approach using orthogonal analytical techniques is recommended to accurately characterize and quantify aggregation.
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and larger soluble aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides the size distribution of particles in solution and is highly sensitive to the presence of large aggregates. |
| UV-Vis Spectroscopy | Measures the absorbance of light at different wavelengths. | An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation of molecules in a centrifugal field. | Provides detailed information on the size, shape, and distribution of soluble aggregates. |
| Flow Imaging Microscopy | Captures images of individual particles as they flow through a microfluidic channel. | Characterizes subvisible particles in the 1-100 µm range. |
II. Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues encountered during bioconjugation.
Scenario 1: Precipitate forms immediately upon adding the crosslinker/payload.
| Potential Cause | Underlying Rationale | Recommended Solution(s) |
| Localized High Concentration | Adding a concentrated stock of a hydrophobic reagent directly to the protein solution can create localized areas of high concentration, causing immediate precipitation. | Add the reagent dropwise while gently stirring the protein solution to ensure rapid and uniform mixing. |
| Unsuitable Solvent | The solvent used to dissolve the crosslinker/payload (e.g., DMSO, DMF) may be destabilizing to the protein at the concentration used. | Minimize the final concentration of the organic co-solvent in the reaction mixture (typically <10% v/v). If possible, use a more water-soluble version of the reagent. |
| Incorrect Buffer pH | The pH of the reaction buffer may be too close to the protein's isoelectric point (pI), where it is least soluble. | Adjust the buffer pH to be at least one unit away from the protein's pI. |
Scenario 2: The solution becomes cloudy or forms a precipitate during the reaction incubation.
| Potential Cause | Underlying Rationale | Recommended Solution(s) |
| Increased Hydrophobicity of the Conjugate | As the conjugation reaction proceeds, the increasing hydrophobicity of the modified protein leads to self-association and aggregation. | - Consider using a more hydrophilic crosslinker, such as one with a PEG spacer.- Decrease the molar excess of the labeling reagent to achieve a lower degree of labeling (DOL) or drug-to-antibody ratio (DAR).- Include stabilizing excipients like arginine or non-ionic surfactants in the reaction buffer. |
| Suboptimal Reaction Temperature | Elevated temperatures can increase the rate of reaction but may also induce partial protein unfolding and aggregation. | Perform the reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration. |
| Mechanical Agitation | Vigorous stirring or shaking can introduce shear stress, leading to protein denaturation and aggregation. | Use gentle end-over-end rotation or slow, controlled stirring for mixing. |
Scenario 3: Significant aggregation is observed after purification of the bioconjugate.
| Potential Cause | Underlying Rationale | Recommended Solution(s) |
| Over-labeling | Excessive modification has irreversibly altered the physicochemical properties of the protein, reducing its long-term stability. | Optimize the conjugation reaction to achieve a lower, more controlled degree of labeling. |
| Buffer Exchange into an Unsuitable Formulation Buffer | The final storage buffer may not be optimal for the stability of the newly formed bioconjugate. | Screen a panel of formulation buffers with varying pH, ionic strengths, and excipients to identify the optimal conditions for long-term stability. Lyophilization can also be an effective strategy for long-term storage. |
| Stress from Purification Method | The purification process itself (e.g., chromatography) can introduce stress, and interaction with stationary phases can sometimes induce aggregation. | Ensure that the purification buffers are optimized for the stability of the conjugate. Minimize the time the conjugate spends on the column and elute into a stabilizing buffer. |
III. Experimental Protocols & Methodologies
Protocol 1: General Strategy for Optimizing Reaction Buffer Conditions
This protocol outlines a systematic approach to screen for optimal buffer conditions to minimize aggregation during a bioconjugation reaction.
-
Determine the Protein's pI: If not known, calculate the theoretical isoelectric point (pI) of your protein using an online tool.
-
Select a pH Range: Choose a pH range for your screen that is compatible with your conjugation chemistry and at least 1-1.5 pH units away from the protein's pI.
-
Prepare a Buffer Matrix:
-
pH Series: Prepare a series of buffers (e.g., PBS, HEPES) at different pH values within your selected range (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
Ionic Strength Series: For the most promising pH, prepare buffers with varying salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
-
Perform Small-Scale Test Reactions: Set up small-scale conjugation reactions in each buffer condition from your matrix. Include a "no-reagent" control for each buffer to assess the stability of the protein alone.
-
Monitor for Aggregation:
-
Visually inspect the reactions for any signs of precipitation or cloudiness.
-
At the end of the reaction, measure the turbidity by checking the absorbance at 350 nm.
-
Analyze the samples using DLS or SEC to quantify the formation of soluble aggregates.
-
-
Select Optimal Conditions: Choose the buffer composition (pH and ionic strength) that results in the lowest level of aggregation while still providing acceptable conjugation efficiency.
Protocol 2: Screening for Stabilizing Excipients
This protocol provides a method for identifying effective stabilizing additives for your bioconjugation reaction.
-
Select Candidate Excipients: Based on the information in the FAQ section, choose a small panel of excipients to screen. A good starting point would be:
-
An osmolyte (e.g., 5% sucrose or 2% glycerol)
-
An amino acid (e.g., 0.25 M L-arginine)
-
A non-ionic surfactant (e.g., 0.02% Polysorbate 20)
-
-
Prepare Stock Solutions: Make concentrated stock solutions of each excipient in your optimized reaction buffer.
-
Set Up Test Reactions: In your optimized reaction buffer, set up small-scale conjugation reactions, each containing one of the selected excipients at its target final concentration. Include a control reaction with no added excipient.
-
Incubate and Analyze: Perform the conjugation reaction under your standard conditions.
-
Assess Stability: Analyze the samples from each condition for aggregation using techniques like DLS, SEC, or UV-Vis spectroscopy as described in the previous protocol.
-
Identify Effective Stabilizers: Determine which excipient(s) provide the most significant reduction in aggregation. In some cases, a combination of excipients may be beneficial.
IV. Visualization of Key Concepts
**Troubleshooting Workflow for Bi
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid Conjugates
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Introduction
In the landscape of modern drug development, the precise characterization of novel molecular entities is paramount. Among these, conjugates of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid are gaining attention due to the unique properties imparted by the fluorenyl group. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the characterization of these conjugates, offering insights honed from extensive field experience to researchers, scientists, and drug development professionals. Our focus is to move beyond mere procedural descriptions to elucidate the underlying principles that govern experimental choices, ensuring a robust and validated analytical workflow.
This compound, a derivative of fluorene-9-carboxylic acid, serves as a key intermediate in various synthetic pathways.[1][2][3] Its conjugation to peptides, lipids, or other small molecules can significantly alter their therapeutic or diagnostic properties. Mass spectrometry stands as an indispensable tool for confirming the successful synthesis of these conjugates, verifying their molecular weight, and elucidating their structure through fragmentation analysis.[4]
This guide will compare and contrast various MS approaches, providing the rationale for selecting the most appropriate technique for your specific analytical challenge. We will delve into the nuances of ionization methods and mass analyzers, supported by experimental data and detailed protocols.
Comparing Mass Spectrometry Techniques for Conjugate Characterization
The selection of an appropriate mass spectrometry technique is critical for obtaining high-quality, unambiguous data. The choice depends on several factors, including the nature of the conjugate (e.g., size, polarity), the desired information (e.g., accurate mass, fragmentation pattern), and the available instrumentation.
Ionization Techniques: Getting Your Conjugate into the Gas Phase
The first step in any MS analysis is the ionization of the analyte. For fluorene-carboxylic acid conjugates, which are often polar and thermally labile, "soft" ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion.[5][6]
-
Electrospray Ionization (ESI): ESI is the most widely used ionization technique for this class of compounds.[5] It is particularly well-suited for polar molecules and can be readily coupled with liquid chromatography (LC) for the analysis of complex mixtures.[4] ESI typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with the latter being particularly effective for carboxylic acids.[5][7] The formation of multiply charged ions is also common, which can be advantageous for analyzing large conjugates on mass spectrometers with a limited m/z range.[5]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecule conjugates, MALDI can be a valuable tool, especially for larger conjugates like those involving proteins or polymers. It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to gentle desorption and ionization. MALDI typically produces singly charged ions, simplifying spectral interpretation.
Mass Analyzers: Separating Ions by Mass-to-Charge Ratio
Once ionized, the ions are separated by a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis.
-
Quadrupole: These are robust and relatively inexpensive mass analyzers. They are often used in tandem MS (MS/MS) experiments for targeted quantification and structural elucidation. However, their resolution and mass accuracy are lower compared to other analyzers.
-
Time-of-Flight (TOF): TOF analyzers offer high resolution and excellent mass accuracy, making them ideal for determining the elemental composition of conjugates.[8] This is crucial for confirming the identity of a newly synthesized molecule.
-
Orbitrap: This high-resolution mass analyzer provides exceptional mass accuracy and resolving power. It is a powerful tool for both qualitative and quantitative analysis of complex samples, enabling confident identification of conjugates and their metabolites.
The combination of a separation technique like LC with a high-resolution mass spectrometer, such as an LC-QTOF-MS or LC-Orbitrap-MS, represents the gold standard for the comprehensive characterization of this compound conjugates.[9][10]
Experimental Workflow and Data Interpretation
A typical workflow for the characterization of these conjugates involves separation by liquid chromatography followed by detection with mass spectrometry.
Caption: General workflow for LC-MS analysis of conjugates.
Step-by-Step Experimental Protocol: LC-ESI-QTOF-MS
This protocol outlines a general procedure for the analysis of a hypothetical this compound-peptide conjugate.
-
Sample Preparation:
-
Dissolve the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Range: m/z 100 - 2000.
-
MS/MS: For fragmentation analysis, select the precursor ion of the conjugate and apply a collision energy ramp (e.g., 10-40 eV).
-
Data Interpretation and Structural Elucidation
The primary goal of the MS analysis is to confirm the identity and structure of the conjugate.
-
Accurate Mass Measurement: The high-resolution mass spectrum will provide the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical mass of the expected conjugate to confirm its elemental composition.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[11] By inducing fragmentation of the precursor ion, a characteristic fragmentation pattern is generated. The fragments provide information about the different components of the conjugate and how they are linked. For a this compound conjugate, characteristic fragment ions would arise from cleavage of the ester or amide bond linking the fluorene moiety to the conjugated molecule, as well as fragmentation of the fluorene core itself.[8][12][13]
Caption: Expected fragmentation of a fluorene conjugate.
Comparative Data Summary
The following table summarizes the key performance characteristics of different mass spectrometry platforms for the analysis of this compound conjugates.
| Feature | Quadrupole (Triple Quad) | Time-of-Flight (QTOF) | Orbitrap |
| Primary Application | Targeted Quantification | Qualitative & Quantitative Analysis | High-Resolution Qualitative & Quantitative Analysis |
| Mass Accuracy | Low (< 100 ppm) | High (< 5 ppm) | Very High (< 2 ppm) |
| Resolution | Low (< 5,000) | High (> 20,000) | Very High (> 100,000) |
| Sensitivity | Excellent for targeted analysis | Very Good | Excellent |
| Fragmentation Info | Good (MS/MS) | Excellent (MS/MS) | Excellent (MS/MS and MSn) |
| Best For | Routine quantification of known conjugates | Accurate mass confirmation and structural elucidation | In-depth characterization of complex mixtures and unknowns |
Conclusion
The successful characterization of this compound conjugates relies on the judicious selection and application of modern mass spectrometry techniques. For comprehensive analysis, a high-resolution approach, such as LC-QTOF-MS or LC-Orbitrap-MS, is highly recommended. These platforms provide the necessary mass accuracy to confidently confirm the elemental composition and the high-resolution fragmentation data required for detailed structural elucidation. By understanding the principles behind the different ionization and analysis methods, researchers can design robust and self-validating experiments, ensuring the scientific integrity of their findings and accelerating the drug development process.
References
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National Institute of Standards and Technology. (n.d.). 9H-Fluorene-9-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link][14]
-
Ghosh, C., & Pradeep, T. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 95(3), 261-291. Retrieved from [Link][5]
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Li, Y., Wang, Y., & Wang, J. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o538–o539. Retrieved from [Link][1]
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ResearchGate. (n.d.). Synthesis of fluorenone from fluorene-9-carboxylic acid. Retrieved from [Link][15]
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Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link][9]
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Pandey, N., et al. (2021). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Frontiers in Chemistry, 9, 723567. Retrieved from [Link][8]
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Blank, I., et al. (2002). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(9), 2356–2362. Retrieved from [Link][11]
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Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 20(14), 2185-2194. Retrieved from [Link][7]
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Google Patents. (n.d.). US4564700A - Process for the preparation of fluorene-9-carboxylic acid. Retrieved from [2]
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Teras, M., et al. (2020). Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens. Journal of the American Society for Mass Spectrometry, 31(12), 2506–2516. Retrieved from [Link][10]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][12]
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ResearchGate. (n.d.). 9-(4-Bromobutyl)-9H-carbazole. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of fluorene-9-carboxylic acid. Retrieved from [Link][3]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link][4]
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Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link][6]
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ResearchGate. (n.d.). Mass spectra of fluorene metabolites. Retrieved from [Link]
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ACS Publications. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][13]
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PubMed. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Fluorenecarboxylic Acid-Thioxanthone. Retrieved from [Link]
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National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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A Researcher's Guide to 1H NMR Analysis for the Confirmation of Fluorene Derivative Synthesis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is paramount. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and indispensable tool for the structural elucidation of organic compounds. This guide provides an in-depth exploration of ¹H NMR analysis specifically tailored to confirm the successful synthesis of fluorene derivatives. We will delve into the interpretation of ¹H NMR spectra, comparing the parent fluorene molecule with its derivatives, and provide practical insights to ensure the integrity of your synthetic outcomes.
The Foundational Role of ¹H NMR in Synthetic Chemistry
¹H NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei.[1][2] It provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule.[1][2] The key parameters obtained from a ¹H NMR spectrum are:
-
Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm), indicates the electronic environment of a proton. Protons in different chemical environments will have different chemical shifts.[3][4]
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.[2]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring protons. The "n+1 rule" is a common guideline, where 'n' is the number of equivalent neighboring protons.[2]
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.
By analyzing these four parameters, a detailed picture of a molecule's structure can be pieced together, making ¹H NMR an essential technique for confirming the successful synthesis of a target compound.
The ¹H NMR Fingerprint of the Parent Fluorene Molecule
To effectively analyze the ¹H NMR spectrum of a fluorene derivative, a thorough understanding of the parent fluorene's spectrum is crucial. The fluorene molecule possesses a plane of symmetry, which simplifies its ¹H NMR spectrum.
Below is a diagram illustrating the structure of fluorene with its protons labeled, which will be referenced in the corresponding data table.
Caption: Structure of Fluorene with Proton Designations.
The following table summarizes the typical ¹H NMR chemical shifts for fluorene in deuterated chloroform (CDCl₃).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4, H5 | ~7.79 | d | 2H |
| H1, H8 | ~7.55 | d | 2H |
| H3, H6 | ~7.38 | t | 2H |
| H2, H7 | ~7.30 | t | 2H |
| H9 | ~3.90 | s | 2H |
Data compiled from various sources. Chemical shifts can vary slightly depending on the solvent and concentration.
The aromatic protons (H1-H8) appear in the downfield region (7.30-7.80 ppm), which is characteristic of protons attached to an sp² hybridized carbon in an aromatic system.[4][5] The protons at the C9 position (H9), being attached to an sp³ hybridized carbon, appear more upfield at approximately 3.90 ppm. The singlet multiplicity for H9 indicates no adjacent protons.
Comparative ¹H NMR Analysis: Confirming Successful Derivatization
The true power of ¹H NMR in synthesis confirmation lies in the comparison of the product's spectrum to that of the starting materials. Substitution on the fluorene ring will cause predictable changes in the chemical shifts and multiplicities of the remaining protons.
Case Study 1: Substitution at the C9 Position
A common synthetic modification of fluorene is the introduction of substituents at the C9 position. This is often achieved by deprotonating the acidic C9 methylene protons followed by reaction with an electrophile.
Consider the synthesis of 9,9-dioctylfluorene. The successful introduction of two octyl chains at the C9 position will result in the complete disappearance of the characteristic H9 singlet at ~3.90 ppm. In its place, new signals corresponding to the protons of the octyl chains will appear in the upfield region (typically 0.8-2.0 ppm). The aromatic region of the spectrum will remain largely unchanged, providing a clear indication that the fluorene core is intact.
| Compound | H9 Signal (δ, ppm) | Alkyl Proton Signals (δ, ppm) | Aromatic Proton Signals (δ, ppm) |
| Fluorene | ~3.90 (s, 2H) | - | ~7.30-7.80 (m, 8H) |
| 9,9-Dioctylfluorene | Absent | ~0.8-2.0 (m) | ~7.30-7.80 (m, 8H) |
Case Study 2: Substitution on the Aromatic Rings
Substitution at positions such as C2 and C7 is also a common strategy for tuning the electronic and photophysical properties of fluorene derivatives. For instance, in the synthesis of 2,7-dibromofluorene, the introduction of two bromine atoms will significantly alter the aromatic region of the ¹H NMR spectrum.
Due to the symmetry of 2,7-dibromofluorene, we would expect to see three distinct signals in the aromatic region. The protons adjacent to the bromine atoms (H1 and H8) will be deshielded, shifting downfield. The protons H3 and H6 will also experience a change in their chemical environment. The protons at C4 and C5 will also be affected. The methylene protons at C9 will likely experience a smaller downfield shift due to the electron-withdrawing effect of the bromine atoms.
| Compound | Aromatic Proton Signals (δ, ppm) | H9 Signal (δ, ppm) |
| Fluorene | ~7.30-7.80 (m, 8H) | ~3.90 (s, 2H) |
| 2,7-Dibromofluorene | Three distinct signals in the aromatic region | Slightly downfield shifted singlet |
A Practical Workflow for Synthesis and ¹H NMR Confirmation
The following diagram illustrates a general workflow for the synthesis of a fluorene derivative and the critical role of ¹H NMR analysis at each stage.
Caption: Workflow for Fluorene Derivative Synthesis and ¹H NMR Analysis.
Experimental Protocol: ¹H NMR Sample Preparation
To obtain a high-quality ¹H NMR spectrum, proper sample preparation is essential. The following is a step-by-step guide for preparing a standard ¹H NMR sample.[6][7][8][9]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your fluorene derivative into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Ensure the solvent is of high purity to avoid extraneous peaks in your spectrum.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing your sample. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This will prevent issues with shimming and improve the resolution of your spectrum.[8]
-
Transfer to NMR Tube: Carefully transfer the solution to the NMR tube. The final volume should result in a sample height of about 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
Trustworthiness: Identifying Impurities and Unreacted Starting Materials
A crucial aspect of confirming a successful synthesis is the identification of any impurities in the final product. ¹H NMR is an excellent tool for this purpose.
Common Impurities and their ¹H NMR Signatures:
-
Unreacted Starting Materials: The presence of signals corresponding to the starting fluorene or other reagents is a clear indication of an incomplete reaction. For example, in the synthesis of 9,9-dialkylfluorene, the persistence of the singlet at ~3.90 ppm would indicate unreacted fluorene.
-
Fluorenone: Oxidation of the C9 position of fluorene can lead to the formation of 9-fluorenone. This impurity can be identified by the absence of the H9 signal and a characteristic downfield shift of the aromatic protons due to the electron-withdrawing nature of the carbonyl group.
-
Solvent Residues: Residual solvents from the reaction or purification process are common impurities. Their characteristic ¹H NMR signals are well-documented and can be easily identified.
-
Byproducts: Depending on the specific reaction, various byproducts may be formed. A thorough understanding of the reaction mechanism can help in predicting the structures and potential ¹H NMR signals of these byproducts.
A clean ¹H NMR spectrum, where all signals can be assigned to the desired product and their integrations match the expected proton ratios, provides strong evidence for the successful synthesis and purification of your fluorene derivative.
Conclusion
¹H NMR spectroscopy is an indispensable technique in the synthesis of fluorene derivatives. By providing a detailed "fingerprint" of the molecule, it allows for unambiguous confirmation of the target structure, assessment of purity, and identification of any byproducts or unreacted starting materials. A systematic approach, beginning with a thorough understanding of the parent fluorene's spectrum and a careful comparison with the spectra of the synthesized derivatives, empowers researchers to confidently validate their synthetic achievements. This guide provides the foundational knowledge and practical insights necessary to leverage the full potential of ¹H NMR in the exciting field of fluorene chemistry.
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A Senior Application Scientist's Guide to Comparing Fluorescence Quantum Yield of Fluorene-Based Tags
For researchers, scientists, and drug development professionals, the selection of a fluorescent tag is a critical decision that can significantly impact the sensitivity, accuracy, and overall success of an experiment. Among the myriad of available fluorophores, fluorene-based tags have carved out a significant niche due to their rigid, planar structure which often translates to high fluorescence quantum yields (ΦF) and excellent photostability.[1][2] This guide provides an in-depth comparison of the fluorescence quantum yields of various fluorene-based tags, supported by experimental data and protocols, to empower you to make an informed decision for your specific application.
The Central Role of Fluorescence Quantum Yield
The fluorescence quantum yield is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[3] A higher quantum yield signifies that a larger fraction of the absorbed light is converted into fluorescent signal, leading to brighter probes and enhanced sensitivity in fluorescence-based assays.
The quantum yield of a fluorene-based tag is not an intrinsic constant but is highly sensitive to its molecular structure and its local environment. Factors such as the nature and position of substituents on the fluorene core, the polarity of the solvent, and the presence of quenchers can dramatically influence the ΦF.[2][4] Understanding these relationships is paramount for selecting and optimizing the performance of a fluorescent tag.
Comparative Analysis of Fluorene-Based Tags
| Fluorene-Based Tag | Solvent/Environment | Fluorescence Quantum Yield (ΦF) | Reference(s) |
| Unsubstituted Fluorene | Cyclohexane | ~0.5 - 0.8 | [2] |
| 2-Aminofluorene | Various | Generally lower than fluorene | [5] |
| 9,9-Disubstituted Fluorenes | Various | Generally high, often > 0.7 | [1] |
| Amine-reactive fluorenyl-based probe adduct | DMSO | 0.74 | [6][7] |
| Fluorene-labeled 2'-deoxyuridine (UFL) | Isopropanol | ~0.8 | [2] |
| Fluorene-labeled 2'-deoxyuridine (UFL) | Water | ~0.1 | [2] |
| Fluorene oligomer with central 2,1,3-benzothiadiazole (O1) | Toluene Solution | 0.94 | [8] |
| Fluorene oligomer with central 2,1,3-benzothiadiazole (O1) | Thin Film | 0.62 | [8] |
| Donor-Acceptor-Donor Fluorene Derivative (Compound 5) | Not specified | 0.94 | [9] |
| Donor-Acceptor-Donor Fluorene Derivative (Compound 6) | Not specified | 0.95 | [9] |
| Amine-reactive fluorenyl-based probe | DMSO | 0.02 (increases to 0.9 upon conjugation) | [10][11][12] |
Key Insights from the Data:
-
Substitution Matters: The nature and position of substituents on the fluorene ring system have a profound effect on the quantum yield. For instance, the introduction of an amino group at the 2-position can lead to a decrease in quantum yield compared to the parent fluorene molecule. Conversely, strategic placement of donor and acceptor groups can lead to derivatives with exceptionally high quantum yields, often approaching unity.[9]
-
The C-9 Position is Crucial: Modifications at the C-9 position of the fluorene core are a common strategy to tune its photophysical properties and improve solubility. Introducing bulky alkyl or aryl groups at this position can prevent π-π stacking and aggregation-caused quenching, thereby preserving a high quantum yield in the solid state or at high concentrations.[4][13]
-
Solvent Polarity is a Key Determinant: The quantum yield of many fluorene-based dyes is highly sensitive to the polarity of the solvent. As demonstrated with the fluorene-labeled deoxyuridine, a drastic decrease in quantum yield can be observed when moving from a nonpolar solvent to water.[2] This solvatochromism can be exploited for sensing applications but must be carefully considered when designing experiments.
-
"Light-Up" Probes: Some amine-reactive fluorene probes exhibit low intrinsic fluorescence but become highly fluorescent upon conjugation to a target molecule.[10][11][12] This "light-up" property is highly advantageous as it reduces background signal from unreacted probes.
The Causal Relationship Between Structure and Quantum Yield
The high quantum yields of many fluorene derivatives can be attributed to their rigid and planar molecular structure. This rigidity minimizes non-radiative decay pathways, such as vibrational relaxation and internal conversion, allowing for a greater proportion of the excited state energy to be dissipated through the emission of a photon.
The diagram below illustrates the key photophysical processes that an excited fluorophore can undergo.
Caption: Key photophysical pathways for a fluorophore.
The fluorescence quantum yield (ΦF) is mathematically expressed as the rate of fluorescence (kf) divided by the sum of the rates of all de-excitation pathways:
ΦF = kf / (kf + kic + kisc)
where kic is the rate of internal conversion and kisc is the rate of intersystem crossing. The rigid structure of the fluorene core helps to minimize kic and kisc, thus favoring fluorescence and leading to a high quantum yield.
Experimental Protocol for Measuring Fluorescence Quantum Yield
The following is a detailed, step-by-step methodology for determining the relative fluorescence quantum yield of a fluorene-based tag using the comparative method. This method relies on comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield.
Materials and Instrumentation:
-
Spectrofluorometer with a cuvette holder
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54; or rhodamine 6G in ethanol, ΦF = 0.95)[2][14]
-
Test fluorene-based tag
-
High-purity solvents
Experimental Workflow:
Caption: Step-by-step workflow for quantum yield determination.
Step-by-Step Procedure:
-
Prepare Stock Solutions: Accurately prepare stock solutions of the fluorescence standard and the test fluorene-based tag in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.
-
Measure Absorbance Spectra: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all the diluted solutions.
-
Select Excitation Wavelength (λex): Choose an excitation wavelength at which both the standard and the test sample have sufficient absorbance, and where the absorbance of all solutions is below 0.1.
-
Measure Fluorescence Emission Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all the diluted solutions at the selected excitation wavelength (λex). Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Integrate Fluorescence Intensity: Integrate the area under the fluorescence emission curve for each solution.
-
Plot Integrated Fluorescence Intensity vs. Absorbance: For both the standard and the test sample, plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength. The resulting plots should be linear.
-
Calculate the Quantum Yield: The quantum yield of the test sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)
where:
-
ΦF,std is the known quantum yield of the standard.
-
msample and mstd are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
Conclusion
The selection of a fluorene-based fluorescent tag should be a data-driven decision based on a thorough understanding of its fluorescence quantum yield in the context of the intended application. While many fluorene derivatives boast high quantum yields, it is imperative to consider the influence of the local environment and the specific structural features of the tag. By following a rigorous experimental protocol to determine the quantum yield, researchers can confidently select and utilize the most appropriate fluorene-based tag to achieve optimal performance in their fluorescence-based assays.
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Shaya, J., Corridon, P. R., Al-Omari, B., et al. (2022). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 49, 100445. [Link]
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Shaya, J., et al. (2022). Graphical abstract of the review: A) Structure of the polyaromatic fluorene molecule and an example of a push-pull fluorene dye, B) Outline of the present review, and C) Single-vs. two-photon absorption processes. ResearchGate. [Link]
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Morales, A. R., et al. (2009). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Bioconjugate Chemistry, 20(1), 116-124. [Link]
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Gsänger, M., et al. (2016). Fluorene Oligomers Featuring a Central 2,1,3-Benzothiadiazole Unit with High Photoluminescence Quantum Yield and Amplified Spontaneous Emission. Macromolecules, 49(17), 6434-6441. [Link]
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Pilla, V., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 25(21), 5035. [Link]
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Beyond the Fluorene: A Guide to Modern Amine-Reactive Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Fluorescent labeling of proteins, peptides, and other biomolecules is a cornerstone of modern biological research and drug development. For decades, fluorene derivatives like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) have been utilized for their reactivity towards primary amines. However, the demands of high-resolution imaging, sensitive bioassays, and quantitative proteomics have exposed the limitations of these classic probes, including their UV-excitation requirements, environmental sensitivity, and modest photostability.[1][2]
This guide provides an in-depth comparison of superior, alternative amine-reactive fluorescent probes. We will move beyond simple catalogs, focusing on the causality behind experimental choices and providing the data-driven insights necessary to select the optimal reagent for your specific application.
The Shift from Fluorene: Why Seek Alternatives?
While historically useful, fluorene-based probes present several challenges in contemporary research:
-
UV Excitation: Many fluorene derivatives require excitation in the UV range, which can cause autofluorescence in biological samples and induce photodamage, limiting their utility in live-cell imaging.[3]
-
Environmental Sensitivity: The fluorescence of many fluorene adducts is sensitive to the local environment, which can complicate quantitative analysis.[1]
-
Limited Photostability: Compared to modern dyes, fluorene derivatives can be more susceptible to photobleaching, restricting their use in time-lapse imaging and other applications requiring prolonged light exposure.[2]
-
Low Fluorescence Quantum Yields: Some fluorene-based probes exhibit low quantum yields until conjugated, making it difficult to quantify the unreacted probe.[4][5][6]
These limitations have driven the development of a new generation of amine-reactive dyes that offer superior brightness, stability, and spectral diversity.
Superior Alternatives for Amine Labeling
The most common and effective alternatives to fluorene derivatives fall into three main classes based on their reactive group: Succinimidyl Esters (SE or NHS Esters) , Isothiocyanates , and Sulfonyl Chlorides .[7] Succinimidyl esters are often the preferred choice due to the stability of the resulting amide bond, which is as robust as a natural peptide bond.[8]
Succinimidyl Esters (NHS Esters): The Modern Workhorse
Succinimidyl esters are the most widely used class of amine-reactive probes for their high reactivity and the exceptional stability of the resulting conjugate.[8][9] They react with unprotonated primary aliphatic amines, such as the N-terminus of proteins and the side chain of lysine residues, to form a stable amide bond.[10][11]
Key Families of NHS Ester Dyes:
-
Alexa Fluor™ Dyes: This family of sulfonated rhodamine, coumarin, and cyanine derivatives is renowned for its exceptional performance. They are characterized by intense brightness, extraordinary photostability, and pH insensitivity over a broad range (pH 4-10).[12] Their high water solubility also reduces the tendency for aggregation and background staining.[12]
-
Cyanine (Cy™) Dyes: Dyes like Cy3 and Cy5 are staples in fluorescence imaging. They offer bright signals and are available in a wide range of excitation and emission wavelengths. However, some Cy dyes can be prone to aggregation, which can lead to fluorescence quenching, and they are generally less photostable than their Alexa Fluor counterparts.[13][14]
-
DyLight™ Dyes: Structurally similar to Alexa Fluor dyes, the DyLight series also provides excellent brightness and photostability across the visible spectrum.
-
BODIPY™ Dyes: These probes are characterized by sharp excitation and emission peaks, high quantum yields, and relative insensitivity to solvent polarity and pH. However, their solubility in aqueous buffers can be a challenge.[15]
Performance Comparison:
| Feature | Fluorene Derivatives (e.g., Fmoc) | Alexa Fluor™ Dyes | Cyanine (Cy™) Dyes |
| Excitation Range | UV (~265 nm) | UV to Far-Red | Visible to Far-Red |
| Brightness | Moderate | Very High | High |
| Photostability | Moderate | Very High | Moderate to High |
| pH Sensitivity | Can be sensitive | Low (pH 4-10) | Generally Low |
| Bond Stability | Carbamate (less stable) | Amide (very stable) | Amide (very stable) |
| Solubility | Variable | High (sulfonated) | Variable |
Data compiled from multiple sources.[12][13][16]
Isothiocyanates: The Classic Choice
Fluorescein isothiocyanate (FITC) is one of the most well-known amine-reactive probes. Isothiocyanates react with primary amines to form a thiourea linkage. While historically significant, FITC and other isothiocyanates have several drawbacks compared to modern succinimidyl esters.
-
Lower Conjugation Efficiency: The reaction can be less efficient than with NHS esters.[8]
-
pH Sensitivity: The fluorescence of fluorescein is highly pH-dependent, decreasing significantly at acidic pH.
-
Photobleaching: FITC is notoriously susceptible to photobleaching.[17]
-
Less Stable Bond: The thiourea bond is less stable than the amide bond formed by NHS esters, particularly at high pH.
For these reasons, probes like Alexa Fluor 488 are now recommended as superior replacements for FITC, offering much greater brightness and photostability with similar spectral properties.[12][18]
Sulfonyl Chlorides: For Specific Environments
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic sulfonyl chloride probe that reacts with primary and secondary amines to form a stable sulfonamide adduct.[19] A key feature of dansyl chloride is its environmental sensitivity; its fluorescence emission is highly dependent on the polarity of its local environment.[19] This makes it a valuable tool for probing protein conformation and dynamics.[20][21] However, this same property makes it less suitable for quantitative applications where a consistent signal is required. The reaction requires alkaline conditions (pH 9.5-10.0) to deprotonate the target amino groups.[19][21]
Fluorogenic Probes: "Light-Up" Upon Reaction
A distinct class of reagents, known as fluorogenic probes, are intrinsically non-fluorescent or weakly fluorescent and only become highly fluorescent upon reaction with their target. This property is highly advantageous as it minimizes background fluorescence from unreacted probes, eliminating the need for wash steps in certain assays.
Fluorescamine is a prime example. It reacts with primary amines in milliseconds to form a stable, highly fluorescent pyrrolinone product.[22] Unreacted fluorescamine is rapidly hydrolyzed by water into a non-fluorescent product, ensuring that only the labeled amines contribute to the signal.[22][23] This makes it ideal for rapid, high-throughput protein quantification.[24][25][26]
Making an Informed Choice: A Decision Workflow
Selecting the right probe requires careful consideration of the experimental goals.
Caption: Decision workflow for selecting an amine-reactive probe.
Experimental Protocol: Antibody Labeling with an NHS Ester Dye
This protocol provides a robust, self-validating method for labeling an IgG antibody with a fluorescent NHS ester dye, such as an Alexa Fluor™ probe. The causality behind each step is explained to ensure success.
Core Principle: The reaction relies on the nucleophilic attack of deprotonated primary amines on the antibody (N-terminus and lysine ε-amino groups) with the succinimidyl ester group of the dye.[10] This is performed at a slightly alkaline pH to ensure a sufficient concentration of reactive, unprotonated amines.[27]
Materials:
-
Antibody of interest (1-5 mg/mL)
-
Amine-reactive NHS ester dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. Causality: This buffer maintains the alkaline pH required for the reaction and is free of primary amines (like Tris) which would compete with the antibody for the dye.[11][27]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Causality: These aprotic solvents are used to dissolve the NHS ester dye, which is often poorly soluble and prone to hydrolysis in aqueous solutions.[27]
-
Purification column (e.g., size-exclusion chromatography, such as a desalting column). Causality: Purification is critical to remove unconjugated, free dye, which would otherwise lead to high background signal.[10][11]
-
Storage Buffer: 1X Phosphate-Buffered Saline (PBS) with a protein stabilizer like BSA if desired.
Workflow Diagram:
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A Senior Application Scientist’s Guide to Analytical Method Validation: A Comparative Analysis Using 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid Standards
Introduction: The Imperative of Rigorous Validation in Analytical Chemistry
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is non-negotiable. Every result that informs a decision—from stability testing to batch release—must be underpinned by a demonstrably sound analytical method. The process of validating an analytical procedure is the mechanism by which we provide documented evidence that the method is "fit for purpose."[1][2] This guide delves into the practical application of validation principles, using 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid (CAS: 182438-97-7) as a model compound.
This particular molecule, a key intermediate in the synthesis of the lipid-lowering agent Lomitapide, serves as an excellent case study.[3][4] It is commercially available as a high-purity pharmaceutical reference standard, making it suitable for developing and validating methods for quantifying related substances and impurities.[5] Its fluorene backbone, a structure known for its fluorescent properties, also opens a second avenue for its use: as a derivatizing agent to enhance the detectability of other molecules.
This guide will, therefore, compare two distinct, validated analytical approaches:
-
Method A: Direct Quantification by RP-HPLC with UV Detection. A method for the determination of a related substance, using this compound as an external reference standard.
-
Method B: Indirect Quantification by RP-HPLC with Fluorescence Detection (FLD). A conceptual method where a fluorene-based moiety, exemplified by our standard's core structure, is used to "tag" an analyte that lacks a native chromophore, thereby enabling highly sensitive detection.
Through this comparative lens, we will explore not just the "how" of validation but the strategic "why" behind each experimental choice, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH).[6][7]
Part 1: The Foundation - Understanding the Standard and Validation Principles
Before delving into protocols, it is crucial to understand the characteristics of our standard and the regulatory framework governing validation.
Physicochemical Properties of the Standard
A well-characterized standard is the bedrock of any quantitative method. Its identity and purity must be unequivocally established.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][8][9] |
| CAS Number | 182438-97-7 | [5][9][10] |
| Molecular Formula | C₁₈H₁₇BrO₂ | [8][9] |
| Molecular Weight | 345.24 g/mol | [4][8][9] |
| Structure | A fluorene core with carboxylic acid and 4-bromobutyl groups at the C9 position. | [3][8] |
| Purity | Typically available as ≥95% pure reference material. | [9] |
The Validation Workflow: An ICH Q2(R2) Perspective
The validation process is a systematic journey to prove a method's suitability. The ICH Q2(R2) guideline provides the roadmap, outlining the performance characteristics that must be evaluated.[1][6][11] The relationship between these characteristics is not arbitrary; it follows a logical progression.
Sources
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 8. CAS 182438-97-7: 9H-Fluorene-9-carboxylic acid, 9-(4-bromo… [cymitquimica.com]
- 9. This compound 95% | CAS: 182438-97-7 | AChemBlock [achemblock.com]
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The Alchemical Bond: A Comparative Guide to Linkers in Antibody-Drug Conjugates
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The paradigm of cancer therapy has been irrevocably altered by the advent of antibody-drug conjugates (ADCs), sophisticated tripartite molecules that unite the exquisite specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload.[1][2] This union, however, is only as effective as its weakest link—the chemical linker that tethers the antibody and the drug. The linker is far from a passive component; it is a critical determinant of an ADC's therapeutic index, dictating its stability in circulation, the mechanism and efficiency of payload release, and its overall safety and efficacy profile.[][4][]
This guide provides a comparative analysis of the predominant linker technologies in ADC development, moving beyond a mere catalog of options to delve into the causal relationships between linker chemistry and therapeutic performance. We will explore the fundamental dichotomy of cleavable and non-cleavable linkers, dissect their mechanisms of action, and present supporting experimental data to empower you in the rational design of next-generation ADCs.
The Great Divide: Cleavable vs. Non-Cleavable Linkers
The initial and most critical decision in ADC linker design is the choice between a cleavable and a non-cleavable strategy. This choice fundamentally alters the mechanism of drug release and has profound implications for the ADC's biological activity.[1][]
Cleavable Linkers: Designing for Conditional Release
Cleavable linkers are engineered to be stable in the systemic circulation but to undergo scission upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[][6][7] This conditional release is the cornerstone of their design, aiming to concentrate the cytotoxic payload at the site of action while minimizing systemic exposure.[] More than 80% of clinically approved ADCs employ cleavable linkers.[8]
There are three primary classes of cleavable linkers, categorized by their release mechanism:
-
Protease-Sensitive Linkers: These are currently the most successful class of cleavable linkers, leveraging the high concentration of lysosomal proteases, such as cathepsin B, within cancer cells.[9] The linker incorporates a short peptide sequence, most commonly valine-citrulline (Val-Cit), which is a substrate for these proteases.[9][10] Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome, where enzymatic cleavage of the peptide bond liberates the payload. Peptide-based linkers generally exhibit good stability in circulation and are less sensitive to pH variations compared to other cleavable linkers.[11]
-
pH-Sensitive Linkers: This strategy exploits the pH gradient between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[9] These linkers incorporate acid-labile functional groups, with hydrazones being the most clinically validated example.[9] While effective in principle, early hydrazone linkers suffered from instability in circulation, leading to premature drug release.[8] More recent innovations, such as silyl ether-based linkers, have shown improved stability.[8]
-
Glutathione-Sensitive (Disulfide) Linkers: This approach capitalizes on the significant difference in the concentration of reducing agents, particularly glutathione (GSH), between the extracellular environment and the intracellular milieu (up to 1000-fold higher inside the cell).[9] The linker contains a disulfide bond that is readily reduced by intracellular GSH, cleaving the linker and releasing the payload.[9] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to decrease the rate of premature cleavage in the plasma.[][9]
Visualizing the Mechanisms: Cleavable Linker Action
Caption: Mechanism of action for ADCs with cleavable linkers.
Non-Cleavable Linkers: The Power of Stability
In contrast to their cleavable counterparts, non-cleavable linkers form a stable covalent bond, typically a thioether, between the antibody and the payload.[1][12] Drug release is not dependent on a specific trigger but rather on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[1][12] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.[1]
The primary advantage of non-cleavable linkers is their exceptional plasma stability, which generally leads to a lower risk of off-target toxicity from premature drug release and a wider therapeutic window.[1][12] Studies have often shown that ADCs with non-cleavable linkers perform better in vivo than their cleavable counterparts in terms of tolerability.[1][12] Ado-trastuzumab emtansine (Kadcyla®) is a prime example of a successful ADC employing a non-cleavable linker.[8]
Visualizing the Mechanisms: Non-Cleavable Linker Action
Sources
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. wuxibiology.com [wuxibiology.com]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
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- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
A Comparative Guide to Fluorene-Based Materials in Optoelectronic Devices
Fluorene and its derivatives have carved a significant niche in the landscape of organic electronics, prized for their robust thermal stability, excellent charge transport properties, and tunable photophysical characteristics.[1][2] Their rigid and planar molecular structure, coupled with versatile functionalization at the C-9 position and the 2,7-positions, allows for precise tuning of their electronic and optical properties.[3][4] This guide provides a comprehensive comparison of the performance of fluorene-based materials in key optoelectronic applications: Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs). We will delve into the synthesis-structure-property relationships that govern their device performance, supported by experimental data and detailed protocols for fabrication and characterization.
The Allure of the Fluorene Core: Fundamental Properties
The fluorene moiety's core advantages stem from its biphenyl unit bridged by a methylene group, creating a planar and rigid structure. This inherent rigidity minimizes non-radiative decay pathways, leading to high photoluminescence quantum yields, a crucial attribute for light-emitting applications.[3][5] The C-9 position can be readily substituted with various alkyl or aryl groups to enhance solubility and prevent aggregation, which would otherwise quench emission.[3][6] Furthermore, the 2,7-positions are amenable to polymerization and copolymerization, allowing for the creation of a vast library of materials with tailored energy levels and charge transport characteristics.[3][7]
Performance in Organic Light-Emitting Diodes (OLEDs)
Fluorene-based materials are particularly renowned for their application as blue emitters in OLEDs, a challenging feat in the field due to the wide energy gap required.[3][8] Their high photoluminescence efficiency and good charge carrier mobility make them ideal candidates for both the emissive layer and as host materials for phosphorescent emitters.[1][5]
Comparative Performance of Fluorene-Based OLED Materials
The performance of fluorene-based materials in OLEDs is highly dependent on the specific chemical structure, including the substituents at the C-9 position and the nature of any co-monomers. Below is a table summarizing the performance of representative fluorene-based materials in OLEDs.
| Material | Device Architecture | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Color Coordinates (CIE x, y) |
| Poly(9,9-dioctylfluorene) (PFO) | ITO/PEDOT:PSS/PFO/Ca/Al | ~1.2 | ~1.0 | (0.16, 0.18)[8] |
| PFO-co-Benzothiadiazole (F8BT) | ITO/PEDOT:PSS/F8BT/Ca/Al | ~4.0 | ~5.0 | (0.35, 0.60)[8] |
| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole D-A-D host | Multilayer PhOLED | > 27 | 80.0 | Yellow[9] |
| Spiro[fluorene-9,9'-xanthene]-based host | Multilayer PhOLED | 13.2 (Green), 7.5 (Blue) | 47.9 (Green), 12.8 (Blue) | Green, Blue[10] |
| Fluorene copolymer with 9,10-dicyanophenanthrene | Multilayer OLED | - | 3.33 | Greenish-Blue[11] |
Key Insights:
-
Homopolymers vs. Copolymers: While the homopolymer PFO is a classic blue emitter, its performance can be limited. Copolymerization, for instance with benzothiadiazole (BT) to form F8BT, allows for tuning of the emission color to green and significantly improves efficiency.[8]
-
Spiro-Fluorene Derivatives: Incorporating spiro-fluorene structures, such as spiro[fluorene-9,9′-phenanthren-10′-one] and spiro[fluorene-9,9'-xanthene], has proven to be an effective strategy for creating highly efficient host materials for phosphorescent OLEDs (PhOLEDs), achieving impressive external quantum efficiencies.[9][10]
-
Donor-Acceptor (D-A) Structures: The design of donor-acceptor-donor (D-A-D) type host materials based on fluorene derivatives has led to high-performance yellow OLEDs with EQEs exceeding 27%.[9]
Experimental Protocol: Fabrication of a Fluorene-Based OLED
This protocol outlines the fabrication of a simple solution-processed PFO-based OLED.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Poly(9,9-dioctylfluorene) (PFO)
-
Toluene (anhydrous)
-
Calcium (Ca)
-
Aluminum (Al)
-
Deionized water, isopropanol, acetone
Equipment:
-
Spin coater
-
Thermal evaporator
-
UV-Ozone cleaner
-
Glovebox with inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially with deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Filter the PEDOT:PSS dispersion through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 120 °C for 15 minutes in air.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a PFO solution in toluene (e.g., 10 mg/mL).
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the PFO solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 80 °C for 10 minutes inside the glovebox to remove residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber inside the glovebox.
-
Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) at a pressure below 10⁻⁶ Torr. The deposition rate should be controlled (e.g., 0.1-0.2 Å/s for Ca and 1-2 Å/s for Al).
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from oxygen and moisture.
-
Performance in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, fluorene-based polymers have been extensively explored as electron donor materials in bulk heterojunction (BHJ) solar cells, typically blended with fullerene or non-fullerene acceptors.[12][13][14] The wide bandgap of many fluorene polymers makes them suitable for the top cell in tandem solar cell architectures.
Comparative Performance of Fluorene-Based OSC Materials
The power conversion efficiency (PCE) of fluorene-based OSCs is influenced by factors such as the polymer's energy levels (HOMO/LUMO), absorption spectrum, and charge carrier mobility.
| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| Fluorene-based copolymer | PC₇₁BM | 1.22[12] | - | - | - |
| Donor-acceptor fluorene-based copolymer | PC₇₀BM | 6.2[13][15] | - | - | - |
| PBFO-F (fluorinated polymer) | Y6 (non-fullerene) | 10.71[14] | 0.84 | 23.17 | 0.552 |
| PBFO-H (non-fluorinated polymer) | Y6 (non-fullerene) | 7.26[14] | 0.77 | 19.94 | 0.474 |
| Fluorene-core-based small molecule acceptor (FRdCN₂) | PTB7-Th (donor) | 10.7[16] | - | - | - |
Key Insights:
-
Donor-Acceptor Copolymers: The introduction of electron-accepting units into the fluorene polymer backbone to create donor-acceptor (D-A) copolymers has been a highly successful strategy to broaden the absorption spectrum and improve PCE.[13][15]
-
Non-Fullerene Acceptors: The advent of non-fullerene acceptors (NFAs) has significantly boosted the performance of organic solar cells. Fluorene-based polymers, when paired with NFAs like Y6, have demonstrated PCEs exceeding 10%.[14]
-
Fluorination: Fluorination of the polymer backbone is an effective molecular design strategy to modulate the energy levels, leading to higher open-circuit voltages (Voc) and overall improved photovoltaic performance.[14]
-
Small Molecule Acceptors: Fluorene can also serve as the core for small molecule non-fullerene acceptors, achieving high efficiencies.[16]
Experimental Protocol: Fabrication of a Fluorene-Based Organic Solar Cell
This protocol details the fabrication of a BHJ solar cell using a fluorene-based polymer donor and a non-fullerene acceptor.[17]
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Zinc Oxide (ZnO) nanoparticle solution
-
Fluorene-based donor polymer (e.g., PBFO-F)
-
Non-fullerene acceptor (e.g., Y6)
-
Chlorobenzene and 1,8-diiodooctane (DIO) as processing additives
-
Molybdenum oxide (MoO₃)
-
Silver (Ag)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Solar simulator (AM 1.5G)
-
Current-voltage (J-V) measurement system
-
Glovebox with inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning: Follow the same procedure as for OLED fabrication.
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrate at 4000 rpm for 30 seconds.
-
Anneal the substrates at 150 °C for 20 minutes in air.
-
-
Active Layer Deposition:
-
Inside a glovebox, prepare a blend solution of the fluorene-based polymer and the NFA in chlorobenzene with a small percentage of DIO (e.g., 0.5% v/v). The donor:acceptor ratio needs to be optimized (e.g., 1:1.2 by weight).
-
Spin-coat the active layer blend onto the ZnO layer at an optimized speed (e.g., 2500 rpm) for 60 seconds.
-
Anneal the film on a hotplate at an optimized temperature (e.g., 100 °C) for 10 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of MoO₃ (~10 nm) at a rate of 0.1 Å/s.
-
-
Anode Deposition:
-
Deposit a thick layer of Ag (~100 nm) at a rate of 1-2 Å/s.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²).
-
From the J-V curve, extract the key photovoltaic parameters: PCE, Voc, Jsc, and fill factor (FF).
-
Performance in Organic Field-Effect Transistors (OFETs)
Fluorene-based materials are also promising candidates for the active semiconductor layer in OFETs due to their good charge carrier mobility and environmental stability.[18][19] The performance of these materials is highly dependent on their molecular packing in the solid state, which dictates the efficiency of charge transport.[20][21]
Comparative Performance of Fluorene-Based OFET Materials
The charge carrier mobility (µ) is the primary figure of merit for OFETs. The on/off ratio, which indicates the ability of the transistor to switch between conducting and non-conducting states, is also a critical parameter.
| Material | Mobility (cm²/Vs) | On/Off Ratio | Channel Type |
| Poly(fluorene-bithiophene) | 0.02[18] | 10⁶ | p-type |
| Fluorene derivative with biphenyl core | 0.32[19] | - | p-type |
| Dicyanovinylene-functionalized fluorene derivative | 0.0055[22] | ~10⁶ | n-type |
| Fluorenone-based small molecule | 0.02[23] | 10⁷ | p-type |
| Bipolar fluorene-based CTMs | 10⁻⁴ to 10⁻⁵ (hole), ~10⁻⁵ to 10⁻⁶ (electron)[24] | - | Bipolar |
Key Insights:
-
P-type and N-type Mobility: While many fluorene-based materials exhibit p-type (hole) transport, n-type (electron) and bipolar transport can be achieved through molecular engineering, for example, by incorporating electron-withdrawing groups like dicyanovinylene or fluorenone.[22][23][24]
-
Copolymerization: Copolymerization of fluorene with units like bithiophene can lead to materials with good mobility and high on/off ratios, making them suitable for transistor applications.[18]
-
Molecular Structure and Packing: The planarity of the molecular structure and the ability to form ordered crystalline domains are crucial for achieving high charge carrier mobility.[19]
Experimental Protocol: Fabrication of a Fluorene-Based OFET
This protocol describes the fabrication of a bottom-gate, top-contact OFET.
Materials:
-
Heavily doped silicon (Si) wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)
-
Fluorene-based semiconductor (e.g., Poly(fluorene-bithiophene))
-
Toluene (anhydrous)
-
Gold (Au) for source and drain electrodes
-
Octadecyltrichlorosilane (OTS) for surface treatment
Equipment:
-
Spin coater
-
Thermal evaporator with a shadow mask
-
Semiconductor parameter analyzer
-
Glovebox with inert atmosphere (N₂)
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate using the same procedure as for OLEDs.
-
Treat the SiO₂ surface with OTS by vapor deposition or solution immersion to create a hydrophobic self-assembled monolayer (SAM), which improves the crystallinity of the overlying organic semiconductor.
-
-
Semiconductor Layer Deposition:
-
Inside a glovebox, prepare a solution of the fluorene-based semiconductor in toluene.
-
Spin-coat the semiconductor solution onto the OTS-treated SiO₂ substrate.
-
Anneal the film at an optimized temperature to promote molecular ordering.
-
-
Source and Drain Electrode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Using a shadow mask to define the channel length and width, deposit Au (~50 nm) to form the source and drain electrodes.
-
-
Device Characterization:
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
From the transfer characteristics in the saturation regime, calculate the charge carrier mobility and the on/off ratio.
-
Visualizing the Concepts
To better understand the relationships discussed, the following diagrams illustrate key aspects of fluorene-based optoelectronic devices.
Molecular Design Strategy for Tunable Optoelectronics
Caption: Molecular design of fluorene-based materials for optoelectronics.
Typical Bulk Heterojunction Organic Solar Cell Architecture
Caption: Layered structure of a fluorene-based organic solar cell.
Stability and Degradation: A Critical Consideration
A significant challenge for fluorene-based materials, particularly in blue OLEDs, is their operational stability. Photochemical and electrochemical degradation can occur, leading to the formation of fluorenone defects at the C-9 position.[25][26][27] These ketone defects act as emission traps, leading to a redshift in the emission spectrum (a parasitic green emission) and a decrease in device lifetime.[27] Research has shown that the stability is highly dependent on the substituents at the C-9 position, with aromatic substitutions generally showing better stability than alkyl substitutions.[25] Strategies to mitigate this degradation include the design of sterically hindered structures and the incorporation of antioxidant moieties.[27]
Conclusion and Future Outlook
Fluorene-based materials have proven to be a remarkably versatile platform for the development of high-performance organic optoelectronic devices. Their tunable electronic and photophysical properties, combined with good processability and thermal stability, have led to significant advancements in OLEDs, OSCs, and OFETs. The continued exploration of novel molecular designs, such as advanced copolymer structures, spiro-fluorene architectures, and strategic fluorination, promises to further enhance device efficiency and stability. As the field moves towards flexible and printed electronics, the solution-processability of many fluorene-based polymers will be a key enabling feature. The ongoing research into understanding and mitigating degradation pathways will be crucial for the commercial realization of long-lasting and reliable fluorene-based optoelectronic devices.
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A Senior Application Scientist's Guide to Assessing the Photostability of Fluorene Labels in Microscopy
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For researchers, scientists, and drug development professionals engaged in high-resolution and long-term fluorescence imaging, the choice of a fluorescent label is a critical decision that directly impacts experimental success. Among the myriad of available fluorophores, those built upon the fluorene ring system have garnered significant attention for their characteristically high fluorescence quantum yields and notable photostability.[1][2][3][4] This guide provides an in-depth, objective comparison of the photostability of fluorene-based labels against other common fluorophore classes, supported by a detailed experimental protocol for rigorous assessment.
The Imperative of Photostability in Advanced Microscopy
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a fundamental limitation in fluorescence microscopy.[5][6] This phenomenon curtails the duration of time-lapse imaging, compromises the signal-to-noise ratio, and can introduce artifacts in quantitative measurements.[7] The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the local chemical environment, such as the concentration of molecular oxygen.[8][9] A fluorophore's journey to a photobleached state often involves a transition from its excited singlet state to a longer-lived triplet state, where it is more susceptible to chemical reactions that permanently extinguish its fluorescence.[5][10] Therefore, selecting a highly photostable fluorophore is paramount for demanding applications like live-cell imaging, single-molecule tracking, and super-resolution microscopy.
Fluorene-Based Dyes: A Class Apart
Fluorene-based fluorophores are recognized for their rigid, planar chemical structure which contributes to their high fluorescence quantum yields and inherent photostability.[1][2][3][4][11] This structural rigidity minimizes non-radiative decay pathways, allowing the excited molecule to more efficiently return to the ground state via the emission of a photon. Consequently, fluorene derivatives often exhibit a higher tolerance to prolonged and intense illumination compared to many other classes of organic dyes.[3]
A Comparative Landscape of Common Fluorophores
While fluorene labels offer excellent photostability, a comprehensive assessment requires comparison with other widely used fluorophore families.
Fluorescein and its Derivatives
Fluorescein is a classic and widely used fluorophore, but it is notoriously prone to photobleaching.[12] This limitation has spurred the development of more robust alternatives. While specific quantitative data for direct comparison is not always available, qualitative assessments consistently place fluorescein as having low photostability.[7]
Rhodamine Dyes
The rhodamine family of dyes generally exhibits moderate to good photostability, outperforming fluorescein in many applications.[7][] Their rigid xanthene core contributes to their brightness and resistance to photobleaching.
Cyanine Dyes (Cy Dyes)
Cyanine dyes, such as Cy3 and Cy5, are popular choices for various biological labeling applications due to their high extinction coefficients and tunable emission spectra.[14] However, their photostability can be variable and is often a limiting factor in long-term imaging experiments.[14][15] Efforts to enhance their photostability often involve chemical modifications or the use of specific imaging buffers.[16][17][18]
BODIPY Dyes
BODIPY (boron-dipyrromethene) dyes are known for their sharp emission peaks, high quantum yields, and generally good photostability.[][20] However, they can be susceptible to photobleaching, particularly under intense or prolonged illumination, through pathways involving the production of reactive oxygen species.[21][22]
Quantum Dots (QDs)
Semiconductor nanocrystals, or quantum dots, are exceptionally bright and photostable, often considered superior to organic dyes in this regard.[23][24][25] Their resistance to photobleaching makes them ideal for long-term tracking experiments.[24][26] However, their larger size and potential for blinking (intermittent fluorescence) can be considerations for certain applications.[23][27]
Data-Driven Comparison of Fluorophore Photostability
| Fluorophore Class | Relative Photostability | Key Advantages | Key Disadvantages |
| Fluorene Dyes | High [1][2][3][4] | High quantum yield, excellent photostability.[1][2][3][4] | |
| Fluorescein | Low[7] | Bright initial fluorescence. | Rapid photobleaching, pH sensitivity.[12] |
| Rhodamine Dyes | Moderate to High[7][] | Good brightness and photostability. | |
| Cyanine Dyes (Cy3, Cy5) | Moderate[15] | High extinction coefficients, versatile. | Can be prone to photobleaching.[14] |
| BODIPY Dyes | Moderate to High[][20] | Sharp emission peaks, high quantum yield. | Can be susceptible to photooxidation. |
| Quantum Dots (QDs) | Very High[23][24][25] | Extremely bright and photostable.[23][24][25] | Larger size, potential for blinking.[23] |
Experimental Protocol: A Rigorous Approach to Quantifying Photostability
To objectively assess and compare the photostability of different fluorophores, a standardized and well-controlled experimental protocol is essential. The following methodology outlines a robust approach using time-lapse microscopy.
Objective
To quantify and compare the photobleaching rates of fluorene-based labels against other selected fluorophores under controlled imaging conditions.
Materials
-
Microscope slides and coverslips
-
Cell culture medium or appropriate buffer
-
Mounting medium (consider using an anti-fade reagent for a control group)
-
Fluorescently labeled samples (e.g., fixed cells stained with the fluorophores of interest)
-
Fluorescence microscope (confocal or widefield) equipped with a suitable light source, filter sets, and a sensitive camera.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare identical samples for each fluorophore being tested. For cellular imaging, this involves seeding cells at the same density, following the same fixation and permeabilization protocol, and staining with each fluorophore at a concentration that yields a comparable initial signal-to-noise ratio.
-
Ensure consistent incubation times and temperatures during staining.
-
Mount the samples using the same mounting medium and coverslip thickness.
-
-
Microscope Setup and Calibration:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for each fluorophore to maximize signal collection and minimize bleed-through.
-
Use the same objective lens and magnification for all experiments.
-
Set the camera parameters (e.g., exposure time, gain) to be identical for all samples, ensuring the initial fluorescence intensity is within the dynamic range of the detector and not saturated.
-
-
Image Acquisition for Photobleaching Assay:
-
Locate a representative field of view for each sample.
-
Acquire an initial image (time point 0) using the established imaging parameters.
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a defined duration (e.g., 5-10 minutes) or until the fluorescence signal has significantly decayed.
-
It is crucial to use the same illumination intensity and acquisition parameters for all fluorophores being compared.[28]
-
-
Data Analysis:
-
For each time-lapse series, select several regions of interest (ROIs) within the fluorescently labeled areas.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Also, measure the background intensity in a region without any fluorescent signal.
-
Correct the fluorescence intensity of each ROI at each time point by subtracting the background intensity.
-
Normalize the background-corrected intensity values for each ROI to its initial intensity at time point 0.
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
Calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualizing the Experimental Workflow
Caption: Workflow for Quantitative Photostability Assessment.
Causality Behind Experimental Choices
-
Identical Sample Preparation: This ensures that any observed differences in photostability are due to the intrinsic properties of the fluorophores and not variations in the sample environment.
-
Consistent Imaging Parameters: Using the same light intensity, exposure time, and objective for all samples is critical for a fair comparison, as these factors directly influence the rate of photobleaching.[28]
-
Normalization of Data: Normalizing the fluorescence intensity to the initial value allows for a direct comparison of the decay rates between different fluorophores, even if their initial brightness levels vary.
-
Calculation of Half-Life: The photobleaching half-life provides a quantitative and easily comparable metric of photostability.
The Structural Advantage of the Fluorene Backbone
The enhanced photostability of fluorene-based dyes can be attributed to their rigid and planar aromatic structure. This rigidity disfavors non-radiative decay processes, such as molecular vibrations and rotations, that compete with fluorescence. By minimizing these energy-dissipating pathways, the excited state lifetime is optimized for photon emission, leading to both high quantum yields and increased resistance to photochemical degradation.
Caption: Fluorene Structure and Photostability Relationship.
Conclusion
The selection of a fluorescent label is a critical step in the design of robust and reproducible fluorescence microscopy experiments. While many factors contribute to the ideal fluorophore, photostability is a paramount consideration for applications requiring long-term or high-intensity imaging. Fluorene-based labels consistently demonstrate superior photostability due to their inherent structural properties.[1][2][3][4] By following a rigorous and standardized protocol for assessing photobleaching, researchers can make informed decisions and select the optimal fluorophore to achieve their scientific objectives. This guide provides the foundational knowledge and a practical framework for such an evaluation, empowering researchers to push the boundaries of fluorescence imaging.
References
- A Comparative Guide to the Photostability of Cyanine Dyes for Advanced Fluorescence Imaging - Benchchem.
- Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog.
- Enhanced brightness and photostability of cyanine dyes by supramolecular containment - arXiv.
- Modulate BODIPY Dye Properties for Fluorescence & Stability - Probes / BOC Sciences.
- Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids - ChemRxiv.
- Photochemical Properties and Stability of BODIPY Dyes - PubMed.
- Quantum Dots for Improved Single-Molecule Localiz
- Quantum dot - Wikipedia.
- Photochemical Properties and Stability of BODIPY Dyes - MDPI.
- A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - RSC Publishing.
- A Comparative Guide to the Photostability of Common Fluorophores: Fluorescein vs. Rhodamine B vs. Cy5 - Benchchem.
- Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applic
- Photochemical Properties and Stability of BODIPY Dyes - ResearchG
- Photobleaching - Wikipedia.
- Highly efficient and photostable photonic materials
- Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - TW.
- On the Mechanisms of Cyanine Fluorophore Photostabiliz
- Photostability of QDots compared to other fluorophores. Bouin's-fixed...
- Photobleaching - Evident Scientific.
- Photobleaching Principles | Thermo Fisher Scientific - ES.
- Quantum Dot Fluorescent Imaging: Using Atomic Structure Correlation Studies to Improve Photophysical Properties - ACS Public
- Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applic
- Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review - United Arab Emirates - Ministry of Health and Prevention.
- Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applic
- (PDF)
- A Single Molecule Investigation of the Photostability of Quantum Dots - PMC - NIH.
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- Basic Concepts in Fluorescence - Molecular Expressions - Florida St
- Rhodamine vs Other Fluorophores: How to Choose the Best Dye? - Probes / BOC Sciences.
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A Senior Application Scientist's Guide to Characterizing Fluorene Compounds: A Comparative Analysis of DSC, TGA, and IR Spectroscopy
For researchers, scientists, and drug development professionals working with fluorene-based compounds, a thorough understanding of their physicochemical properties is paramount. The arrangement of molecules in the solid state, thermal stability, and the presence of specific functional groups dictate the material's performance in applications ranging from organic light-emitting diodes (OLEDs) to pharmaceutical intermediates. This guide provides an in-depth comparison of three cornerstone analytical techniques for the characterization of fluorene compounds: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Infrared (IR) Spectroscopy.
This document moves beyond a simple listing of procedures. It is designed to provide a deeper understanding of the causality behind experimental choices, enabling you to not only replicate these methods but also to adapt and troubleshoot them for your specific fluorene derivatives.
The Trinity of Characterization: DSC, TGA, and IR at a Glance
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons with a unique rigid, planar structure that imparts desirable electronic and optical properties. However, these properties are intrinsically linked to their solid-state morphology and thermal behavior. Here's how our chosen techniques provide a holistic view:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. For fluorene compounds, DSC is indispensable for determining melting points, glass transitions, and crystallization behavior, offering insights into polymorphism and sample purity.
-
Thermogravimetric Analysis (TGA): TGA monitors the change in mass of a sample as a function of temperature or time. It is the primary method for assessing the thermal stability of fluorene compounds, revealing decomposition temperatures and providing information about the composition of multi-component materials.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. It is a powerful tool for identifying the functional groups present in a fluorene derivative, confirming its chemical structure, and detecting impurities.
The synergy of these three techniques provides a comprehensive fingerprint of a fluorene compound, crucial for quality control, material development, and performance optimization.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC is a cornerstone technique for probing the thermal transitions of materials. It operates by measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature ramp.[1] This allows for the precise determination of temperatures and enthalpies associated with phase changes.[2]
The "Why" Behind the Method: Causality in DSC
In the context of fluorene compounds, which often exhibit complex polymorphism, the heating and cooling rates chosen in a DSC experiment are critical. A rapid heating rate can sometimes obscure subtle transitions, while a slower rate provides better resolution but may allow for thermal degradation. The standard practice of a heat-cool-heat cycle is employed to erase the material's prior thermal history, allowing for the observation of its intrinsic thermal properties in the second heating scan.[2]
Experimental Protocol: DSC Analysis of a Fluorene Compound
This protocol outlines a typical DSC analysis for a powdered fluorene derivative.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Analytical balance (accurate to ±0.01 mg)
-
Forceps
-
Fluorene compound (e.g., Poly(9,9-dioctylfluorene) - PFO) (5-10 mg)
Procedure:
-
Sample Preparation:
-
Tare an empty aluminum DSC pan on the analytical balance.
-
Carefully weigh 5-10 mg of the fluorene compound into the pan.[3]
-
Record the exact mass.
-
Place a lid on the pan and seal it using the crimper. Ensure a hermetic seal to prevent any loss of volatile components.
-
-
Instrument Setup:
-
Place the sealed sample pan in the sample position of the DSC cell and an empty, sealed aluminum pan as the reference.[3]
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below any expected transitions (e.g., 25 °C).
-
First Heating Scan: Ramp the temperature at a rate of 10 °C/min to a temperature above the expected melting point (e.g., for PFO, heat to 200 °C).[4]
-
Cooling Scan: Cool the sample at a controlled rate of 10 °C/min back to the starting temperature (e.g., 25 °C).
-
Second Heating Scan: Ramp the temperature again at 10 °C/min to the same maximum temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram from the second heating scan to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
-
The Tg will appear as a step change in the baseline, while Tc and Tm will be observed as exothermic and endothermic peaks, respectively.[5]
-
Caption: Workflow for DSC analysis of fluorene compounds.
Interpreting the Data: A Case Study of Poly(9,9-dioctylfluorene) (PFO)
For a semi-crystalline polymer like PFO, the DSC thermogram provides a wealth of information. The first heating scan reveals the material's properties as-received, including its initial crystallinity. The cooling scan shows its crystallization behavior from the melt. The second heating scan, performed on a sample with a controlled thermal history, is used for comparing different batches of material.
A typical DSC thermogram of PFO will show a glass transition (Tg) followed by a melting endotherm (Tm). For example, PFO has been reported to exhibit a melting peak around 154-157 °C.[4] The presence of multiple melting peaks can indicate polymorphism, a common phenomenon in fluorene-based materials.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA is a technique that measures the change in mass of a sample as it is heated at a constant rate.[6] This is crucial for determining the upper temperature limit at which a fluorene compound can be processed or used without degradation.
The "Why" Behind the Method: Causality in TGA
The choice of atmosphere is a critical parameter in TGA. Running the analysis under an inert atmosphere (e.g., nitrogen) provides information on the intrinsic thermal stability of the material. In contrast, performing the analysis in an oxidative atmosphere (e.g., air) can reveal its susceptibility to oxidative degradation, which is often a key failure mechanism in organic electronic devices. The heating rate can also influence the apparent decomposition temperature; a faster heating rate will generally shift the decomposition to a higher temperature.[7]
Experimental Protocol: TGA of a Fluorene Polymer
This protocol details the determination of the decomposition temperature (Td) of a fluorene-based polymer.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., platinum or alumina)
-
Analytical balance
-
Forceps
-
Fluorene polymer (e.g., PFO) (5-10 mg)
Procedure:
-
Sample Preparation:
-
Place a TGA sample pan on the analytical balance and tare it.
-
Weigh 5-10 mg of the dried polymer sample into the pan.[8]
-
-
Instrument Setup:
-
Place the pan in the TGA instrument.[8]
-
Select the desired atmosphere (e.g., nitrogen for thermal stability or air for oxidative stability) and set the flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).[9]
-
-
Data Analysis:
-
The TGA thermogram will plot the sample's weight percentage as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% of the initial sample weight has been lost (Td5%).[8]
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Caption: Workflow for TGA analysis of fluorene compounds.
Interpreting the Data: Thermal Stability of Polyfluorenes
The TGA curve for a stable polyfluorene, like PFO, will show a flat baseline at 100% weight until the onset of decomposition. The decomposition may occur in one or multiple steps, depending on the polymer structure and the presence of any side chains or additives. A high decomposition temperature is desirable for applications requiring high-temperature processing or long-term operational stability. For instance, many polyfluorenes exhibit good thermal stability with decomposition temperatures well above 300 °C in a nitrogen atmosphere.
Infrared (IR) Spectroscopy: Identifying Chemical Fingerprints
IR spectroscopy is a rapid and non-destructive technique that provides information about the chemical bonds within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes (stretching, bending, etc.). This results in a unique spectral fingerprint.[10]
The "Why" Behind the Method: Causality in IR Sample Preparation
For solid fluorene compounds, the most common sample preparation method is the KBr pellet technique. The key to a good IR spectrum using this method is to ensure that the sample is finely ground and homogeneously mixed with the KBr. Large particles can cause scattering of the IR beam, leading to a sloping baseline and distorted peak shapes.[11] The concentration of the sample in the KBr is also important; too much sample will result in saturated absorption bands, while too little will produce a weak spectrum.
Experimental Protocol: FTIR Analysis using the KBr Pellet Method
This protocol describes the preparation of a KBr pellet for the analysis of a solid fluorene compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
Oven
-
Desiccator
-
Spectroscopic grade potassium bromide (KBr), dried
-
Fluorene compound (1-2 mg)
Procedure:
-
Sample Preparation:
-
Pellet Formation:
-
Transfer the mixture to the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[10]
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background to produce the absorbance or transmittance spectrum.
-
Caption: Workflow for FTIR analysis of fluorene compounds.
Interpreting the Data: Characteristic Bands of Fluorene Compounds
The IR spectrum of a fluorene compound is rich with information. The key absorption bands to look for are:
-
Aromatic C-H stretching: Typically found in the region of 3100-3000 cm⁻¹.
-
Aliphatic C-H stretching: From alkyl side chains (like the octyl groups in PFO), appearing in the 3000-2850 cm⁻¹ region.
-
C=C stretching in the aromatic ring: These absorptions are usually seen in the 1600-1400 cm⁻¹ range.
-
C-H out-of-plane bending ("oop"): These bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
By comparing the obtained spectrum to a reference spectrum or by analyzing the presence and absence of specific bands, one can confirm the identity and purity of the fluorene compound.
Comparative Analysis: Weaving the Data Together
The true power of these techniques lies in their combined application. The table below summarizes the key information obtained from each technique for a hypothetical fluorene-based polymer.
| Technique | Information Provided | Typical Experimental Parameters | Example Data for a Fluorene Polymer |
| DSC | Melting point (Tm), Glass transition (Tg), Crystallization (Tc), Polymorphism, Purity | Heating/cooling rate: 10 °C/min; Atmosphere: Nitrogen | Tg: ~80 °C, Tm: ~160 °C |
| TGA | Thermal stability (Td), Decomposition profile, Compositional analysis | Heating rate: 10 °C/min; Atmosphere: Nitrogen or Air | Td5% (N₂): >350 °C |
| IR | Functional groups, Chemical structure, Purity | KBr pellet method; Spectral range: 4000-400 cm⁻¹ | Aromatic C-H stretch (~3050 cm⁻¹), Aliphatic C-H stretch (~2920, 2850 cm⁻¹), Aromatic C=C stretch (~1600, 1450 cm⁻¹) |
This integrated approach allows for a comprehensive understanding of the material. For instance, an unexpected mass loss at a low temperature in the TGA might be correlated with an endothermic event in the DSC, suggesting the evaporation of a residual solvent. The presence of a carbonyl peak (around 1720 cm⁻¹) in the IR spectrum of a polyfluorene could explain a lower-than-expected thermal stability observed by TGA, as fluorenone defects are known to be degradation initiation sites.
Conclusion: A Holistic Approach to Characterization
In the competitive landscape of materials science and drug development, a deep and comprehensive characterization of your compounds is not just advantageous; it is essential. DSC, TGA, and IR spectroscopy, when used in a complementary fashion, provide a powerful toolkit for elucidating the thermal and structural properties of fluorene derivatives. By understanding the principles behind each technique and following robust experimental protocols, researchers can gain the critical insights needed to accelerate their research, ensure product quality, and drive innovation. This guide serves as a starting point for developing a comprehensive characterization strategy, empowering you to unlock the full potential of your fluorene-based materials.
References
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Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
- Chen, S.-H., Su, A. C., & Chen, S. A. (2007). Phase Behavior of Poly(9,9-di-n-hexyl-2,7-fluorene). Macromolecules, 40(18), 6443-6452.
- Al-Asbahi, B. A., Alsalme, A., & Al-Ghamdi, A. A. (2021). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene)
-
Specac. (n.d.). How to make KBr pellets for FTIR. Retrieved from [Link]
-
Kintek Solution. (n.d.). How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra. Retrieved from [Link]
- dos Santos, P. L., & et al. (2020). Structural and morphological characterization of the crystallites of the semicrystalline regions of poly (9,9'-dihexylfluorene). Figshare.
- Gambino, S., & et al. (2016). Spectroscopic properties of poly(9,9-dioctylfluorene) thin films possessing varied fractions of β-phase chain segments: Enhanced photoluminescence efficiency via conformation structuring. Journal of Polymer Science Part B: Polymer Physics, 54(17), 1729-1737.
- Cangialosi, D., & et al. (2022). Unraveling the Influence of the Preexisting Molecular Order on the Crystallization of Semiconducting Semicrystalline Poly(9,9-di-n-octylfluorenyl-2,7-diyl (PFO). ACS Macro Letters, 11(11), 1314-1320.
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2021).
-
Nicolet CZ. (2024, January 17). Simultaneous use of measurement techniques: DSC/DTA-TGA + FT-IR + GC-MS. Retrieved from [Link]
-
Setaram. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS. Retrieved from [Link]
-
StarProtocols. (2023, November 8). Protocol for performing and optimizing differential scanning fluorimetry experiments. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 21. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, January 31). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved from [Link]
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AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials. Retrieved from [Link]
- Campbell, A. J., & et al. (2001). The chemical structure of poly 9 , 9-dioctylfluorene PFO.
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Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]
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Torontech. (2023, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
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Mettler-Toledo. (2012, December 20). Differential Scanning Calorimetry (DSC) – Online Training Course [Video]. YouTube. [Link]
- Chen, J. T., & et al. (2006). Gibbs–Thomson analysis of crystalline poly(9,9-di-n-octyl-2,7-fluorene). Polymer, 47(16), 5824-5829.
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The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube. [Link]
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Mettler-Toledo. (2014, August 5). How to Prepare a DSC Sample [Video]. YouTube. [Link]
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Safety Operating Guide
Navigating the Disposal of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic Acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work necessitates the use of novel chemical entities. Among these is 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid (CAS No. 182438-97-7), a compound whose unique structure is valuable in synthesis. However, its responsible handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream effectively, safeguarding both personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
The molecule possesses three key features that dictate its hazard profile:
-
A Brominated Alkyl Chain: The presence of bromine categorizes this compound as a halogenated organic compound . Halogenated organics are often persistent in the environment and can have toxic effects.[1][2] Their disposal is strictly regulated to prevent environmental contamination.[1][3]
-
A Carboxylic Acid Group: This functional group can impart corrosive or irritant properties.
-
A Fluorene Moiety: Fluorene and its derivatives are polycyclic aromatic hydrocarbons (PAHs), some of which are known to have toxicological effects.[4][5][6]
A supplier of this compound provides the following hazard information:
-
Pictogram: GHS07 (Warning)[1]
-
Hazard Statements: May be harmful if swallowed. Causes eye irritation.[1]
Based on this information, we must treat this compound as a hazardous substance requiring specialized disposal procedures.
Table 1: Summary of Key Information for this compound
| Property | Information | Source |
| CAS Number | 182438-97-7 | [1] |
| Molecular Formula | C18H17BrO2 | [1] |
| Appearance | Light yellow powder | [1] |
| Known Hazards | May be harmful if swallowed. Causes eye irritation. | [1] |
| Structural Hazards | Halogenated organic compound, Carboxylic acid, Fluorene derivative | Inferred |
| Storage | Store at 0-8 °C | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat should be worn to protect from spills.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must never be disposed of down the drain or in the regular trash.[1] It must be treated as hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial for safety and compliant disposal. This compound falls into the category of halogenated organic waste .
-
Action: Designate a specific waste container for halogenated organic solids or liquids. Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[1][3] Mixing different waste categories can lead to dangerous reactions and significantly increases disposal costs.
Step 2: Containerization
The choice of waste container is critical to prevent leaks and ensure safe storage until pickup.
-
Action:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.
-
Ensure the container is in good condition, free from cracks or other damage.
-
The container must be kept closed at all times, except when adding waste.[2]
-
Step 3: Labeling
Clear and accurate labeling of hazardous waste is a strict regulatory requirement.
-
Action:
-
As soon as the first amount of waste is added, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
List all constituents and their approximate concentrations if the waste is a mixture.
-
Indicate the hazards associated with the waste (e.g., "Irritant," "Halogenated Organic").
-
Step 4: Storage
Waste containers must be stored safely and securely while awaiting collection.
-
Action:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3][7]
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Store the container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.
-
Step 5: Arranging for Disposal
The final step is to arrange for the collection of the hazardous waste by trained professionals.
-
Action:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve filling out an online form or a paper tag.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood if safe to do so.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or a universal spill absorbent, to contain the spill.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may have additional requirements.
References
-
Acute toxicities of fluorene, fluorene-1-carboxylic acid, and fluorene-9-carboxylic acid on zebrafish embryos (Danio rerio): Molecular mechanisms of developmental toxicities of fluorene-1-carboxylic acid. (2020). PubMed. [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. [Link]
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Acute toxicities of fluorene, fluorene-1-carboxylic acid, and fluorene-9-carboxylic acid on zebrafish embryos (Danio rerio): Molecular mechanisms of developmental toxicities of fluorene-1-carboxylic acid. (n.d.). Dongguk University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US EPA. [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]
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Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (n.d.). EPA. [Link]
-
EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. [Link]
-
CAS No : 182438-97-7 | Product Name : this compound. (n.d.). Pharmaffiliates. [Link]
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Fluorene-1-carboxylic acid. (n.d.). PubChem. [Link]
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Fluorene Toxicological Summary sheet. (2023, November). Minnesota Department of Health. [Link]
-
Halogenated Solvents. (n.d.). Washington State University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. [Link]
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Labeling Halogenated Hydrocarbon Solvent Containers. (n.d.). ASTM. [Link]
- Bromine removal from acetic acid. (1980, October 14).
-
OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC. [Link]
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Which is the best way to recycle or neutralise Bromine? (2015, November 14). ResearchGate. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). OSHA. [Link]
-
Removing Carboxylic Acids From Aqueous Wastes. (n.d.). P2 InfoHouse. [Link]
- Removal of bromine-containing impurities from aqueous acetic acid. (1971, May 11).
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. [Link]
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Comprehensive Safety and Handling Guide for 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid (CAS: 182438-97-7). The information herein is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. The core principle of this guide is to mitigate risk through a combination of robust engineering controls, stringent work practices, and appropriate personal protective equipment (PPE).
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is fundamental to appreciating its potential hazards. The molecule's structure incorporates three distinct functional regions, each contributing to its overall risk profile:
-
9H-Fluorene Core: A polycyclic aromatic hydrocarbon (PAH) structure. While this specific compound is not extensively studied, related PAHs can be skin irritants and may possess long-term health effects.
-
Carboxylic Acid Group: This functional group renders the molecule acidic. Carboxylic acids can cause irritation or corrosive damage to the skin, eyes, and respiratory tract.[1]
-
Bromobutyl Chain: This alkyl halide component introduces hazards associated with halogenated organic compounds. Such compounds can have unique toxicological properties and necessitate specific disposal procedures to prevent environmental contamination.
The toxicological properties of this specific compound have not been thoroughly investigated.[2] Therefore, it must be handled with a high degree of caution, treating it as a potentially hazardous substance.
Table 1: Chemical Profile and Hazard Summary
| Property | Information | Source(s) |
|---|---|---|
| Chemical Name | This compound | [3] |
| CAS Number | 182438-97-7 | [3] |
| Molecular Formula | C18H17BrO2 | [3] |
| Appearance | Light yellow powder | [3] |
| Purity | ~95% | [3] |
| Known Hazards | GHS07 (Warning) | [3] |
| May be harmful if swallowed. | [3] | |
| Causes eye irritation. | [3] | |
| May cause respiratory irritation. | [2][4] |
| | May cause skin irritation. |[4] |
The Core Protection Strategy: The Hierarchy of Controls
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the implementation of higher-level controls that engineer-out or administratively reduce the risk of exposure. Before any work is initiated, these controls must be in place and fully functional.
Caption: Follow the correct sequence for donning and doffing PPE to prevent cross-contamination.
Handling the Compound
-
Weighing: Carefully weigh the desired amount of the powder onto a weigh boat inside the fume hood. Avoid any actions that could generate dust, such as pouring from a height.
-
Transfer: Use a spatula to transfer the solid. If transferring to a flask for dissolution, place the flask on a stable surface inside the hood and add the solid carefully.
-
In Solution: When dissolving, add the solid to the solvent slowly to prevent splashing.
Post-Handling and Doffing PPE
-
Decontaminate: Wipe down any contaminated surfaces and equipment within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of these towels as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order of donning to avoid self-contamination, as illustrated in the diagram above. Gloves should always be removed first.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Decontamination and Disposal Plan
Proper waste management is a critical component of the chemical lifecycle. Due to the presence of bromine, all waste associated with this compound must be treated as halogenated organic waste .
Spill Management
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material.
-
Carefully collect the material into a designated hazardous waste container.
-
Wipe the area clean with a suitable solvent and dispose of cleaning materials as hazardous waste.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert laboratory safety personnel.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill response should conduct the cleanup, using appropriate respiratory protection.
-
Waste Segregation and Disposal
All waste streams must be segregated at the point of generation. Never mix halogenated waste with non-halogenated waste.
Caption: All waste must be segregated into clearly labeled, dedicated halogenated waste containers. [5] Disposal must be carried out through a licensed hazardous waste management provider in accordance with local, state, and federal regulations. [6]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists. [2]* Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [2]* Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2] Always have the Safety Data Sheet (SDS) available for emergency responders.
References
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid - Benchchem. (n.d.).
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Capot Chemical. (2025, December 23). MSDS of 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-Fluorene-9-carboxamide-d8.
- Advanced ChemBlocks Inc. (n.d.). This compound 95%.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- UK Science Technician Community. (2022, July 18). Chemical disposal.
- Chemtalk - Science Forum For Lab Technicians. (2008, October 20). Bromine water - disposal.
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- 4. benchchem.com [benchchem.com]
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- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
